molecular formula C23H22N2O3 B15544733 TI17

TI17

Numéro de catalogue: B15544733
Poids moléculaire: 374.4 g/mol
Clé InChI: FTGODPNMSWLLKK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TI17 is a useful research compound. Its molecular formula is C23H22N2O3 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C23H22N2O3

Poids moléculaire

374.4 g/mol

Nom IUPAC

7-[[4-(pyridin-4-ylmethyl)phenyl]carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid

InChI

InChI=1S/C23H22N2O3/c26-22(20-16-5-6-17(19-12-18(16)19)21(20)23(27)28)25-15-3-1-13(2-4-15)11-14-7-9-24-10-8-14/h1-10,16-21H,11-12H2,(H,25,26)(H,27,28)

Clé InChI

FTGODPNMSWLLKK-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

TI17: A Technical Guide to its Mechanism of Action as a Novel Trip13 Inhibitor in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel compound TI17, detailing its mechanism of action as a specific inhibitor of the Thyroid hormone receptor interacting protein 13 (Trip13). The data herein is collated from primary research and is intended to provide a comprehensive resource for professionals engaged in oncology and drug development.

Executive Summary

This compound is a small molecule compound identified as a potent and specific inhibitor of Trip13, an AAA-ATPase that is overexpressed in multiple myeloma (MM) and is associated with poor prognosis and disease relapse.[1][2] By directly targeting Trip13, this compound impairs the repair of DNA double-strand breaks (DSBs), enhances DNA damage responses, and induces cell cycle arrest and apoptosis in MM cells.[1][2] In vivo studies have demonstrated that this compound effectively abrogates tumor growth without apparent side effects, highlighting its potential as a therapeutic agent for multiple myeloma.[1] This document outlines the core mechanism of action, presents key quantitative data, details experimental protocols, and provides visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action

This compound functions as a direct inhibitor of Trip13. The primary mechanism of action of this compound involves the following key steps:

  • Direct Binding to Trip13: this compound has been shown to directly bind to the Trip13 protein. This interaction was confirmed through pull-down assays and nuclear magnetic resonance (NMR) spectroscopy.

  • Impairment of DNA Double-Strand Break (DSB) Repair: Trip13 plays a crucial role in the non-homologous end joining (NHEJ) pathway of DSB repair. This compound's inhibition of Trip13 impairs this repair mechanism.

  • Enhancement of DNA Damage Response: The inhibition of DSB repair by this compound leads to an accumulation of DNA damage, triggering a robust DNA damage response in MM cells.

  • Induction of Cell Cycle Arrest and Apoptosis: The heightened DNA damage response culminates in cell cycle arrest at the G0/G1 phase and the induction of apoptosis through both intrinsic and extrinsic pathways.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound on multiple myeloma cell lines have been quantified in several key experiments. The following tables summarize this data.

Table 1: In Vitro Anti-Proliferative Activity of this compound in Multiple Myeloma Cell Lines
Cell LineDescriptionIC50 (µM) after 48h
ARP-1Human Multiple Myeloma~2.5
OCI-MY5Human Multiple Myeloma~5.0
H929Human Multiple Myeloma~5.0
MM.1SHuman Multiple Myeloma~7.5

Data extracted from graphical representations in Chang et al., 2023.

Table 2: Effect of this compound on Cell Cycle Distribution in Multiple Myeloma Cell Lines (24h treatment)
Cell LineTreatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
ARP-1 DMSO (Control)45.2%35.1%19.7%
This compound (5 µM)65.3%20.4%14.3%
OCI-MY5 DMSO (Control)50.1%30.2%19.7%
This compound (10 µM)68.7%15.6%15.7%

Data extracted from representative histograms in Chang et al., 2023.

Table 3: Induction of Apoptosis by this compound in Multiple Myeloma Cell Lines (48h treatment)
Cell LineTreatment% of Apoptotic Cells (Annexin V+)
ARP-1 DMSO (Control)5.2%
This compound (5 µM)35.1%
OCI-MY5 DMSO (Control)6.1%
This compound (10 µM)30.2%

Data extracted from graphical representations in Chang et al., 2023.

Signaling Pathways and Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

This compound Signaling Pathway

TI17_Mechanism_of_Action cluster_0 This compound Action cluster_1 DNA Repair and Damage cluster_2 Cellular Response cluster_3 Apoptotic Pathway This compound This compound Trip13 Trip13 This compound->Trip13 Inhibits DSB_Repair DSB Repair (NHEJ) Trip13->DSB_Repair Promotes DNA_Damage Increased DNA Damage (γ-H2AX) DSB_Repair->DNA_Damage Inhibition leads to ATM_Chk2 ATM/Chk2 Pathway Activation DNA_Damage->ATM_Chk2 Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest ATM_Chk2->Cell_Cycle_Arrest Apoptosis Apoptosis ATM_Chk2->Apoptosis Caspases Caspase-3, -8, -9 Activation Apoptosis->Caspases Bax_Bcl2 Increased Bax/Bcl-2 Ratio Apoptosis->Bax_Bcl2 Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis MM_Cells Multiple Myeloma Cell Lines (ARP-1, OCI-MY5) Treatment Treat with this compound (Varying Concentrations and Timepoints) MM_Cells->Treatment Viability Cell Viability (CCK-8) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis IC50 Determination Statistical Analysis Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

References

TI17: A Specific Inhibitor of the AAA-ATPase Trip13

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Thyroid hormone receptor-interacting protein 13 (Trip13) is a member of the ATPases Associated with diverse cellular Activities (AAA+) protein family, playing a crucial role in the regulation of the spindle assembly checkpoint and DNA double-strand break (DSB) repair.[1][2] Its overexpression is implicated in the progression and poor prognosis of various cancers, including multiple myeloma, making it a compelling target for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of TI17, a novel small molecule identified as a specific inhibitor of Trip13.[1] We detail its mechanism of action, present available quantitative data, outline key experimental protocols for its characterization, and visualize its context within cellular signaling and experimental workflows.

Mechanism of Action

This compound has been identified as a direct inhibitor of Trip13.[1] Its mechanism of action is primarily centered on the impairment of Trip13's ATPase activity, which is essential for its function in protein complex assembly and disassembly.[1] By inhibiting Trip13, this compound disrupts critical cellular processes, notably the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.[1][3] This impairment of DSB repair leads to enhanced DNA damage responses in cancer cells, ultimately triggering cell cycle arrest and apoptosis.[1]

Biophysical evidence confirms a direct interaction between this compound and Trip13. Ligand-observed T1ρ nuclear magnetic resonance (NMR) analysis demonstrated specific, dose-dependent binding.[1] Further studies have suggested that the binding of this compound and ADP to Trip13 may be mutually exclusive.[1]

Data Presentation

The inhibitory activity of this compound has been primarily characterized in multiple myeloma (MM) cell lines. The following table summarizes the available quantitative data.

Parameter Cell Line Value Assay Reference
Cellular Proliferation IC50 ARP-1Approx. 5 µMCCK8 Assay[1]
OCI-MY5Approx. 10 µMCCK8 Assay[1]
U266Approx. 12.5 µMCCK8 Assay[1]
RPMI-8226Approx. 15 µMCCK8 Assay[1]
Enzymatic Inhibition of Trip13 ATPase -Dose-dependentADP-Glo™ Kinase Assay[1]
Binding Affinity (Kd) -Not Reported--

Note: The specific enzymatic IC50 value for this compound against Trip13 ATPase activity and the binding affinity (Kd) have not been reported in the reviewed literature.

Signaling Pathway and Inhibition

Trip13 plays a significant role in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks. It has been shown to interact with the Ku70/Ku80 heterodimer, which is a key sensor of DSBs.[1] this compound, by inhibiting the ATPase activity of Trip13, is believed to disrupt this process, leading to an accumulation of DNA damage.

G cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Pathway cluster_2 Inhibition DSB DSB Ku70_80 Ku70/Ku80 Complex DSB->Ku70_80 recruits Trip13 Trip13 (AAA-ATPase) Ku70_80->Trip13 interacts with DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Repair_Complex DNA Repair Complex (XRCC4, Ligase IV) Trip13->Repair_Complex facilitates assembly DNA_PKcs->Repair_Complex activates Repair DNA Repair Repair_Complex->Repair This compound This compound This compound->Trip13 inhibits ATPase activity G cluster_0 Discovery Phase cluster_1 Biophysical Validation cluster_2 Biochemical & Cellular Validation cluster_3 In Vivo Validation Compound_Library Compound Library Screening Hit_Identification Hit Identification (this compound) Compound_Library->Hit_Identification NMR_Assay NMR Binding Assay (Confirms direct binding to Trip13) Hit_Identification->NMR_Assay Pulldown_Assay Affinity-Pulldown Assay (Confirms binding to endogenous Trip13) NMR_Assay->Pulldown_Assay ATPase_Assay Trip13 ATPase Assay (Demonstrates enzymatic inhibition) Pulldown_Assay->ATPase_Assay Cell_Proliferation Cellular Proliferation Assays (Determines cellular IC50) ATPase_Assay->Cell_Proliferation Apoptosis_Assay Apoptosis & Cell Cycle Assays (Elucidates cellular mechanism) Cell_Proliferation->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model (Evaluates in vivo efficacy) Apoptosis_Assay->Xenograft_Model

References

The Role of TRIP13 in the DNA Damage Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thyroid hormone receptor interactor 13 (TRIP13) is an ATP-dependent molecular chaperone of the AAA+ ATPase superfamily that has emerged as a critical regulator of the DNA damage response (DDR). Initially characterized for its role in the spindle assembly checkpoint (SAC) and meiotic recombination, a growing body of evidence now implicates TRIP13 as a key player in maintaining genomic stability through its influence on DNA repair pathway choice. Overexpression of TRIP13 is frequently observed in various cancers and is associated with resistance to chemotherapy and radiation. This technical guide provides an in-depth overview of the core functions of TRIP13 in the DDR, with a focus on its molecular mechanisms, key protein interactions, and the quantitative impact of its activity on cellular outcomes. Detailed experimental protocols for studying TRIP13 function are provided, along with visualizations of the key signaling pathways in which it participates. This document is intended to serve as a comprehensive resource for researchers in academia and industry who are focused on DNA repair, cancer biology, and the development of novel therapeutic strategies targeting the DDR.

Introduction

Genomic integrity is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex and interconnected network of signaling pathways known as the DNA damage response (DDR). The DDR encompasses the detection of DNA lesions, the activation of cell cycle checkpoints, and the recruitment of specific DNA repair machineries. The choice between different DNA repair pathways, primarily homologous recombination (HR) and non-homologous end joining (NHEJ) for the repair of DNA double-strand breaks (DSBs), is a critical determinant of cell fate and the maintenance of genomic stability.

TRIP13, an AAA+ (ATPases Associated with diverse cellular Activities) ATPase, has been identified as a crucial regulator of these processes. It functions as a protein remodeler, utilizing the energy from ATP hydrolysis to induce conformational changes in its substrates, thereby altering their activity and interactions. While its role in regulating the HORMA domain-containing proteins, such as MAD2 in the spindle assembly checkpoint, is well-established, its functions in the DDR are now coming into sharp focus. Emerging evidence indicates that TRIP13 plays a pivotal role in dictating the balance between HR and NHEJ, primarily through its regulation of the Shieldin complex component, REV7. Furthermore, TRIP13 has been shown to interact with key DDR proteins, including the MRE11 nuclease and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), suggesting a broader involvement in the early stages of DNA damage sensing and signaling.

The overexpression of TRIP13 in numerous cancers and its correlation with therapeutic resistance underscore its significance as a potential therapeutic target. This guide aims to provide a detailed technical overview of the multifaceted role of TRIP13 in the DDR, offering a valuable resource for the scientific community to further explore its biology and therapeutic potential.

Molecular Mechanisms of TRIP13 in DNA Damage Response

TRIP13's primary role in the DDR is centered on its ability to modulate the activity of key proteins involved in DNA repair pathway choice. This is achieved through its ATPase-driven protein remodeling activity, which primarily targets HORMA domain-containing proteins.

Regulation of DNA Repair Pathway Choice: HR vs. NHEJ

The decision to repair a DSB by either the high-fidelity HR pathway or the more error-prone NHEJ pathway is critical for maintaining genomic stability. TRIP13 has been shown to be a key regulator in this choice, promoting HR at the expense of NHEJ.

The central mechanism for this regulation involves the Shieldin complex, which is composed of REV7, SHLD1, SHLD2, and SHLD3. The Shieldin complex is recruited to DSB sites and acts to inhibit DNA end resection, a crucial step for initiating HR. By limiting resection, the Shieldin complex promotes NHEJ.

TRIP13, in conjunction with its adaptor protein p31comet, directly counteracts the function of the Shieldin complex by targeting its HORMA domain-containing subunit, REV7. TRIP13 catalyzes the conformational inactivation of REV7 from a "closed" active state to an "open" inactive state. This conformational change leads to the dissociation of the REV7-SHLD3 subcomplex and the disassembly of the entire Shieldin complex from the DSB site. The subsequent increase in DNA end resection promotes the recruitment of HR factors, such as RAD51, and favors the HR pathway for DSB repair. Depletion of TRIP13 leads to the hyperactivation of the REV7-Shieldin complex, resulting in decreased resection and a corresponding reduction in HR efficiency.

Conversely, some studies have suggested that TRIP13 can also promote NHEJ under certain conditions, potentially through its interaction with the DNA-PKcs complex. This suggests a more complex and context-dependent role for TRIP13 in DNA repair pathway choice than initially appreciated.

Interaction with MRE11 and ATM Signaling

Recent studies have revealed a more upstream role for TRIP13 in the DDR through its interaction with the MRE11-RAD50-NBS1 (MRN) complex, a key sensor of DSBs. Quantitative proteomics has identified MRE11 as a novel interacting partner of TRIP13. This interaction appears to be crucial for the amplification of the ATM signaling cascade.

Upon DNA damage, TRIP13 is rapidly recruited to the sites of DSBs. It has been shown that TRIP13 controls the recruitment of the mediator protein MDC1 to the damaged chromatin by regulating the interaction between MDC1 and the MRN complex. This, in turn, is essential for the amplification of ATM signaling, a cornerstone of the DDR that orchestrates cell cycle arrest, DNA repair, and apoptosis. Depletion of TRIP13 has been shown to inhibit both HR and NHEJ, suggesting a broader role for TRIP13 in DDR beyond just the regulation of pathway choice.

Interaction with DNA-PKcs in Non-Homologous End Joining

In addition to its role in promoting HR, TRIP13 has also been implicated in the promotion of error-prone NHEJ. Mass spectrometry studies have identified the core components of the NHEJ machinery, including Ku70, Ku80, and the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), as TRIP13-binding partners. Overexpression of TRIP13 has been shown to enhance NHEJ activity, even in cells with proficient HR. This suggests that TRIP13 can directly influence the NHEJ pathway, possibly by modulating the activity of the DNA-PKcs complex. The dual role of TRIP13 in both promoting HR and NHEJ highlights its complex and context-dependent function in the DDR, which may vary depending on the cellular context, the type of DNA damage, and the cell cycle phase.

TRIP13 Signaling Pathways in DNA Damage Response

The following diagrams illustrate the key signaling pathways involving TRIP13 in the DNA damage response.

TRIP13_HR_NHEJ_Pathway cluster_DSB DNA Double-Strand Break cluster_NHEJ Non-Homologous End Joining (NHEJ) cluster_HR Homologous Recombination (HR) cluster_TRIP13_Regulation TRIP13 Regulation DSB DSB Ku70_80 Ku70/80 DSB->Ku70_80 recruits Resection DNA End Resection DSB->Resection Shieldin Shieldin Complex (REV7, SHLD1, SHLD2, SHLD3) NHEJ_Repair NHEJ Repair Shieldin->NHEJ_Repair promotes Shieldin->Resection inhibits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits DNA_PKcs->Shieldin promotes recruitment of RAD51 RAD51 Resection->RAD51 recruits HR_Repair HR Repair RAD51->HR_Repair promotes TRIP13 TRIP13 TRIP13->Shieldin inhibits p31comet p31comet p31comet->TRIP13 activates

Caption: TRIP13's role in DNA repair pathway choice.

TRIP13_ATM_Signaling DSB DNA Double-Strand Break MRN MRN Complex (MRE11, RAD50, NBS1) DSB->MRN recruits ATM_inactive ATM (inactive) MRN->ATM_inactive recruits & activates ATM_active ATM (active) ATM_inactive->ATM_active MDC1 MDC1 ATM_active->MDC1 phosphorylates H2AX, recruiting DDR Downstream DDR (Cell Cycle Arrest, DNA Repair, Apoptosis) ATM_active->DDR MDC1->MRN recruits more TRIP13 TRIP13 TRIP13->MRN interacts with TRIP13->MDC1 regulates recruitment of

Caption: TRIP13's involvement in ATM signaling amplification.

Quantitative Data on TRIP13 Function

The following tables summarize key quantitative data from various studies, illustrating the impact of TRIP13 on DNA damage response pathways and cellular sensitivity to genotoxic agents.

Table 1: Effect of TRIP13 on Homologous Recombination (HR) Efficiency
Cell LineExperimental ConditionAssayResultReference
U2OSTRIP13 KnockdownDR-GFPModest decrease in HR
U2OSTRIP13 OverexpressionDR-GFPIncrease in HR
U2OSTRIP13 KnockoutRAD51 foci formationCompromised RAD51 foci formation
U2OSTRIP13 OverexpressionRAD51 foci formationIncreased RAD51 foci formation
U2OSTRIP13 KnockoutSMART assaySignificant decrease in resection tract lengths
U2OSTRIP13 OverexpressionSMART assayIncrease in resection tract lengths
Table 2: Effect of TRIP13 on Cellular Sensitivity to DNA Damaging Agents
Cell LineAgentExperimental ConditionAssayResultReference
U2OSOlaparib (PARP inhibitor)TRIP13 KnockoutClonogenic SurvivalIncreased sensitivity
U2OSOlaparibTRIP13 OverexpressionClonogenic SurvivalModest induction of resistance
SUM149PTOlaparibTRIP13 shRNAClonogenic SurvivalIncreased sensitivity
U2OSMitomycin C (MMC)TRIP13 OverexpressionClonogenic SurvivalIncreased sensitivity
Bladder Cancer CellsCisplatinTRIP13 OverexpressionWestern Blot (γH2AX)Reduced γH2AX levels
Bladder Cancer CellsDoxorubicinTRIP13 OverexpressionWestern Blot (γH2AX)Reduced γH2AX levels
Table 3: IC50 Values of the TRIP13 Inhibitor DCZ0415
Cell LineCancer TypeIC50 (µM)Reference
HuH7Hepatocellular Carcinoma5.649
HCCLM3Hepatocellular Carcinoma16.65
Hep3BHepatocellular Carcinoma12.84
U87Glioblastoma19.77 (48h)
Multiple Myeloma Cell LinesMultiple Myeloma1.0 - 10

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of TRIP13 in the DNA damage response.

DR-GFP Homologous Recombination Reporter Assay

This assay measures the efficiency of HR-mediated repair of a specific DSB.

Cell Line: U2OS cells stably expressing the DR-GFP reporter construct.

Protocol:

  • Cell Culture and Transfection: Culture U2OS DR-GFP cells in DMEM supplemented with 10% FBS. For TRIP13 knockdown experiments, transfect cells with siRNAs targeting TRIP13 using a suitable transfection reagent. For overexpression studies, transfect with a TRIP13 expression vector.

  • Induction of DSB: 24-48 hours post-transfection, transfect the cells with an I-SceI expression vector to induce a specific DSB in the DR-GFP reporter cassette.

  • Incubation: Incubate the cells for 48-72 hours to allow for DSB repair.

  • Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer. Analyze the percentage of GFP-positive cells using a flow cytometer. GFP expression indicates successful HR-mediated repair.

  • Data Analysis: Normalize the percentage of GFP-positive cells in the experimental conditions to the control condition.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after exposure to DNA damaging agents.

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500-2000 cells/well) in 6-well plates.

  • Drug Treatment: After 24 hours, treat the cells with a range of concentrations of the DNA damaging agent (e.g., cisplatin, olaparib).

  • Incubation: Incubate the cells for 10-14 days until visible colonies form.

  • Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies (typically >50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control. Plot the surviving fraction against the drug concentration to generate a dose-response curve.

Immunofluorescence for RAD51 and γH2AX Foci

This method is used to visualize and quantify the formation of nuclear foci of RAD51 (a marker for HR) and γH2AX (a marker for DSBs).

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with a DNA damaging agent (e.g., ionizing radiation, chemotherapeutics).

  • Fixation and Permeabilization: At desired time points after treatment, fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against RAD51 and γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Mounting and Imaging: Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei. Acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the number of RAD51 and γH2AX foci per nucleus using image analysis software.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions.

Protocol:

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the cell lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the protein of interest (e.g., TRIP13) or an isotype control antibody overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential interacting partners.

ATPase Activity Assay

This assay measures the ATP hydrolysis activity of TRIP13.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing purified TRIP13 protein, ATP, and a reaction buffer (e.g., 25 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Phosphate (B84403) Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a malachite green-based colorimetric assay or a luminescence-based assay such as the ADP-Glo™ Kinase Assay.

  • Data Analysis: Generate a standard curve using known concentrations of phosphate or ADP. Calculate the specific activity of TRIP13 (e.g., in nmol Pi/min/mg protein).

TRIP13 as a Therapeutic Target in Cancer

The overexpression of TRIP13 in a wide range of cancers, coupled with its role in promoting DNA repair and chemoresistance, makes it an attractive target for cancer therapy.

Rationale for Targeting TRIP13

Inhibition of TRIP13 is expected to have a multi-pronged anti-cancer effect:

  • Sensitization to DNA Damaging Agents: By impairing HR, TRIP13 inhibition can sensitize cancer cells to PARP inhibitors, cisplatin, and radiation therapy. This is particularly relevant in the context of synthetic lethality, where cancer cells with pre-existing DNA repair defects (e.g., BRCA1/2 mutations) are highly dependent on the remaining repair pathways.

  • Induction of Mitotic Catastrophe: TRIP13 is essential for the proper functioning of the spindle assembly checkpoint. Its inhibition can lead to premature anaphase entry, chromosome mis-segregation, and ultimately, mitotic catastrophe and cell death.

  • Direct Anti-proliferative Effects: TRIP13 has been shown to be required for the proliferation of some cancer cells, and its inhibition can directly suppress tumor growth.

Development of TRIP13 Inhibitors

Several small molecule inhibitors of TRIP13 have been developed and are currently under investigation. One of the most well-characterized inhibitors is DCZ0415, which has been shown to inhibit the ATPase activity of TRIP13 and exhibit anti-cancer activity in preclinical models of multiple myeloma and hepatocellular carcinoma. The development of more potent and selective TRIP13 inhibitors is an active area of research.

Future Directions

While significant progress has been made in understanding the role of TRIP13 in the DDR, several key questions remain to be addressed:

  • Context-dependent functions: The precise mechanisms that determine whether TRIP13 promotes HR or NHEJ in different cellular contexts need to be further elucidated.

  • Regulation of TRIP13 activity: The upstream signaling pathways that regulate the expression and activity of TRIP13 in response to DNA damage are not fully understood.

  • Clinical translation: The therapeutic potential of TRIP13 inhibitors, both as single agents and in combination with other therapies, needs to be rigorously evaluated in clinical trials.

  • Biomarkers of response: The identification of predictive biomarkers to identify patients who are most likely to benefit from TRIP13-targeted therapies is crucial for their successful clinical development.

Conclusion

TRIP13 has emerged as a critical and multifaceted regulator of the DNA damage response. Its ability to control DNA repair pathway choice, modulate ATM signaling, and influence cellular sensitivity to genotoxic agents places it at a central node in the DDR network. The frequent overexpression of TRIP13 in cancer and its association with therapeutic resistance highlight its importance as a high-value therapeutic target. The continued investigation into the molecular mechanisms of TRIP13 function and the development of potent and selective inhibitors hold great promise for the development of novel and effective cancer therapies. This technical guide provides a solid foundation for researchers to delve deeper into the intricate world of TRIP13 and its role in maintaining genomic stability.

TI17's effect on multiple myeloma cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Anti-Multiple Myeloma Effects of TI17, a Novel Trip13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent advances in treatment, MM remains largely incurable, highlighting the urgent need for novel therapeutic strategies. One promising target is the Thyroid hormone receptor-interacting protein 13 (Trip13), an AAA-ATPase that plays a critical role in DNA double-strand break (DSB) repair. Overexpression of Trip13 has been associated with MM progression and poor prognosis.[1] This technical guide provides an in-depth overview of the pre-clinical activity of this compound, a novel small molecule inhibitor of Trip13, in multiple myeloma cell lines.

Quantitative Data on the Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across various multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the Cell Counting Kit-8 (CCK-8) assay after 48 hours of treatment.

Table 1: IC50 Values of this compound in Multiple Myeloma Cell Lines
Cell LineIC50 (μM)
ARP-11.25
OCI-MY52.5
MM.1S5.0
NCI-H92910.0
RPMI-822620.0

Data extracted from Chang S, et al. Cancer Med. 2023.[1]

Effects on Cell Proliferation, Cell Cycle, and Apoptosis

This compound has been shown to effectively inhibit the proliferation of MM cells, induce cell cycle arrest, and trigger apoptosis.

Inhibition of Cell Proliferation

Treatment with this compound leads to a dose- and time-dependent decrease in the viability of multiple myeloma cells.[1] This anti-proliferative effect is further confirmed by a reduction in the number and size of colonies in clonogenic assays and decreased expression of proliferation markers such as Ki-67 and EdU.

Induction of G0/G1 Cell Cycle Arrest

This compound induces cell cycle arrest at the G0/G1 phase in multiple myeloma cells.[1] This effect is a key mechanism contributing to its anti-proliferative activity.

Promotion of Apoptosis

This compound is a potent inducer of apoptosis in MM cells.[1] This is evidenced by an increase in the percentage of Annexin V-positive cells and the cleavage of key apoptotic proteins such as caspase-3, caspase-8, caspase-9, and PARP.

Mechanism of Action: Targeting the Trip13 Signaling Pathway

This compound exerts its anti-myeloma effects by directly targeting and inhibiting the ATPase activity of Trip13.[1] This inhibition impairs the function of Trip13 in DNA double-strand break repair, leading to an accumulation of DNA damage and the activation of DNA damage responses, ultimately resulting in cell cycle arrest and apoptosis.

TI17_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Processes This compound This compound Trip13 Trip13 (AAA-ATPase) This compound->Trip13 Inhibits DSB_Repair DNA Double-Strand Break Repair Trip13->DSB_Repair Promotes DNA_Damage Increased DNA Damage (γH2AX foci) DSB_Repair->DNA_Damage Reduces Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Mechanism of action of this compound in multiple myeloma cells.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound on multiple myeloma cell lines.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 μL of complete culture medium.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Clonogenic Assay
  • Cell Preparation: Prepare a single-cell suspension of multiple myeloma cells.

  • Plating: Plate 500-1000 cells per well in a 6-well plate containing complete medium supplemented with 0.9% methylcellulose.

  • Treatment: Add this compound at various concentrations to the medium.

  • Incubation: Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO2 until visible colonies are formed.

  • Staining and Counting: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet. Count the number of colonies (containing >50 cells) under a microscope.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat multiple myeloma cells with this compound at the desired concentrations for the indicated time.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) to 100 μL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Immunofluorescence Staining (Ki-67 and EdU)
  • Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound. For EdU staining, pulse the cells with 10 μM EdU for 2 hours before fixation.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

  • EdU Detection (if applicable): Perform the click-iT reaction to detect EdU incorporation according to the manufacturer's protocol.

  • Blocking: Block non-specific binding with 5% BSA in PBS.

  • Primary Antibody Incubation: Incubate with a primary antibody against Ki-67 overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

Western Blot Analysis for Apoptotic Markers
  • Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, -8, -9, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Assays Functional Assays cluster_Mechanism Mechanistic Studies Start Multiple Myeloma Cell Lines Treatment Treat with this compound (various concentrations and times) Start->Treatment Viability Cell Viability (CCK-8) Treatment->Viability Clonogenic Clonogenic Assay Treatment->Clonogenic Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis Treatment->CellCycle IF Immunofluorescence (Ki-67, γH2AX) Treatment->IF WB Western Blot (Caspases, PARP, Trip13) Treatment->WB

Caption: General experimental workflow for evaluating this compound's effects.

Conclusion

The novel Trip13 inhibitor, this compound, demonstrates significant anti-myeloma activity in preclinical models. By impairing DNA repair mechanisms and inducing DNA damage, this compound effectively inhibits proliferation, promotes cell cycle arrest, and induces apoptosis in multiple myeloma cell lines. These findings provide a strong rationale for the further development of this compound as a potential therapeutic agent for the treatment of multiple myeloma. Further in vivo studies are warranted to validate these promising in vitro results.

References

TRIP13: A Pivotal AAA+ ATPase Regulating Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid Receptor Interacting Protein 13 (TRIP13) is a member of the ATPases Associated with diverse cellular Activities (AAA+) superfamily, a group of enzymes known for their ability to remodel proteins and protein complexes.[1] Emerging as a critical regulator of cell cycle progression, TRIP13 plays a central role in the spindle assembly checkpoint (SAC), meiotic recombination, and the DNA damage response (DDR).[2][3][4] Its activity is essential for ensuring the fidelity of chromosome segregation, and its dysregulation is increasingly implicated in tumorigenesis and chemoresistance.[5] This technical guide provides a comprehensive overview of TRIP13's function in cell cycle regulation, with a focus on its molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of its signaling pathways.

Core Function: A Molecular Remodeler of HORMA Domain Proteins

The primary function of TRIP13 in the cell cycle revolves around its ability to act as a protein-remodeling ATPase, specifically targeting proteins containing the HORMA (Hop1, Rev7, Mad2) domain. In concert with its adapter protein, p31(comet), TRIP13 utilizes the energy from ATP hydrolysis to induce conformational changes in its substrates.

A key substrate of TRIP13 in mitosis is the spindle assembly checkpoint protein MAD2. The SAC is a crucial surveillance mechanism that prevents the premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. This inhibition is mediated by the Mitotic Checkpoint Complex (MCC), of which MAD2 is a core component.

MAD2 exists in two principal conformations: an inactive "open" (O-MAD2) state and an active "closed" (C-MAD2) state. The conversion of O-MAD2 to C-MAD2 at unattached kinetochores is a key step in SAC activation, leading to the assembly of the MCC. To silence the SAC and allow for anaphase to proceed, C-MAD2 must be converted back to O-MAD2, leading to MCC disassembly. This is where TRIP13 plays its pivotal role.

TRIP13, in conjunction with p31(comet), directly binds to C-MAD2 within the MCC and uses its ATPase activity to remodel it back into the O-MAD2 conformation. This action effectively disassembles the MCC, releasing the inhibition on the APC/C and permitting the cell to progress into anaphase.

Quantitative Data on TRIP13 Function

The following tables summarize key quantitative findings from studies investigating the role of TRIP13 in cell cycle regulation.

ParameterCell LineConditionValueReference
TRIP13 Expression NSCLC tissuesCarcinoma vs. Para-carcinoma2.3-fold higher mRNA expression in carcinoma
Breast cancer tissuesTumor vs. NormalHigher protein expression in tumor tissues
Effect on Mitotic Timing HeLaTRIP13 depletion (siRNA)Prolonged metaphase-to-anaphase transition
DLD-1Abrupt TRIP13 depletion (AID)Delayed mitotic exit
MCF7TRIP13 knockdownIncreased mitotic duration
Effect on Cell Cycle Profile NSCLC (A549)TRIP13 knockdown (shRNA)Significant increase in G2/M phase cells
Multiple Myeloma (ARP1)TRIP13 overexpressionLessened Bortezomib-induced G2/M arrest
MAD2 Conformation Kinetics DLD-1Abrupt TRIP13 depletion (AID)t1/2 of O-MAD2 to C-MAD2 conversion = 1.4 ± 0.3 h
Effect on Cell Proliferation Multiple Myeloma (ARP1, OCI-MY5)TRIP13 knockdown (shRNA)Significant inhibition of cell growth
Liver Cancer (HLF)TRIP13 knockdown (siRNA)Markedly reduced BrdU incorporation

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving TRIP13 and a typical experimental workflow for studying its function.

TRIP13_SAC_Pathway cluster_kinetochore Unattached Kinetochore cluster_mcc MCC Assembly cluster_apc APC/C Regulation cluster_trip13 TRIP13-mediated MCC Disassembly O-MAD2_pool O-MAD2 C-MAD2_gen C-MAD2 Generation O-MAD2_pool->C-MAD2_gen Recruitment C-MAD2 C-MAD2 C-MAD2_gen->C-MAD2 MCC Mitotic Checkpoint Complex (MCC) C-MAD2->MCC CDC20 CDC20 CDC20->MCC BUBR1_BUB3 BUBR1/BUB3 BUBR1_BUB3->MCC APC/C APC/C MCC->APC/C Inhibition TRIP13 TRIP13 (AAA+ ATPase) MCC->TRIP13 Recruitment via p31(comet) Anaphase Anaphase Progression APC/C->Anaphase Activation ADP ADP + Pi TRIP13->ADP O-MAD2 O-MAD2 TRIP13->O-MAD2 C-MAD2 Remodeling p31comet p31(comet) p31comet->TRIP13 ATP ATP ATP->TRIP13

Caption: TRIP13 in the Spindle Assembly Checkpoint.

Experimental_Workflow Start Hypothesis: TRIP13 regulates mitotic progression Manipulation Genetic Manipulation of TRIP13 (siRNA, shRNA, CRISPR/Cas9, Degron) Start->Manipulation Overexpression Overexpression Manipulation->Overexpression Depletion Depletion/Knockout Manipulation->Depletion Analysis Phenotypic Analysis Overexpression->Analysis Depletion->Analysis CellCycle Cell Cycle Analysis (Flow Cytometry, Live-cell Imaging) Analysis->CellCycle Protein Protein-level Analysis (Western Blot, Immunoprecipitation) Analysis->Protein Biochemical Biochemical Assays (ATPase activity, In vitro MAD2 conversion) Analysis->Biochemical Conclusion Conclusion on TRIP13's role CellCycle->Conclusion Protein->Conclusion Biochemical->Conclusion

Caption: Experimental workflow for studying TRIP13 function.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate TRIP13's function.

Immunoprecipitation of the Mitotic Checkpoint Complex (MCC)

This protocol is adapted from methodologies used to study the interaction of TRIP13 with MCC components.

  • Cell Culture and Lysis:

    • Culture human cells (e.g., HeLa or NSCLC cell lines) to 70-80% confluency.

    • Synchronize cells in mitosis using a mitotic blocking agent (e.g., nocodazole).

    • Harvest mitotic cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the cell lysates by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G-conjugated magnetic beads.

    • Incubate the pre-cleared lysates with an antibody against an MCC component (e.g., anti-BubR1 or anti-Cdc20) overnight at 4°C with gentle rotation.

    • Add protein A/G-conjugated magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Collect the beads using a magnetic separator and wash them multiple times with wash buffer to remove non-specific binding proteins.

    • Elute the immunoprecipitated protein complexes from the beads by resuspending them in SDS-PAGE loading buffer and heating at 95-100°C for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Perform Western blotting using antibodies against TRIP13, MAD2, CDC20, and BubR1 to detect the co-immunoprecipitated proteins.

Degron-Mediated Depletion of TRIP13

The auxin-inducible degron (AID) system allows for the rapid and specific degradation of a target protein.

  • Generation of Cell Lines:

    • Engineer a human cell line (e.g., DLD-1) to express the plant-specific F-box protein TIR1.

    • Using CRISPR/Cas9-mediated genome editing, tag the endogenous TRIP13 gene with a degron sequence (e.g., AID) and a fluorescent marker (e.g., GFP).

  • Protein Depletion:

    • Culture the engineered cells under normal conditions.

    • To induce TRIP13 degradation, add auxin (indole-3-acetic acid, IAA) to the culture medium at a final concentration of approximately 500 µM.

  • Verification of Depletion:

    • Monitor the degradation of TRIP13-AID-GFP by fluorescence microscopy or quantitative immunoblotting at different time points after auxin addition.

  • Functional Assays:

    • Perform downstream experiments, such as live-cell imaging to monitor mitotic timing or biochemical assays to assess MAD2 conformation, on the TRIP13-depleted cells.

In Vitro MAD2 Conversion Assay

This assay biochemically recapitulates the conversion of C-MAD2 to O-MAD2 by TRIP13.

  • Protein Purification:

    • Express and purify recombinant human TRIP13, p31(comet), and both O-MAD2 and C-MAD2 from E. coli.

  • Reaction Setup:

    • Set up reaction mixtures containing purified C-MAD2, TRIP13, and p31(comet) in a suitable reaction buffer.

    • Include ATP in the reaction mixture to provide the energy for the remodeling process.

    • Set up control reactions lacking one or more components (e.g., no TRIP13, no ATP).

  • Incubation and Analysis:

    • Incubate the reactions at 30°C for a defined period.

    • Analyze the conformational state of MAD2 using techniques such as native PAGE, size-exclusion chromatography, or NMR spectroscopy, which can distinguish between the O- and C-conformers.

Conclusion and Future Directions

TRIP13 is a multifaceted AAA+ ATPase that plays a crucial role in maintaining genomic stability through its regulation of the spindle assembly checkpoint and its involvement in meiosis and DNA damage repair. Its mechanism of action, centered on the ATP-dependent remodeling of HORMA domain proteins, is a paradigm of intricate cell cycle control. The quantitative data and experimental protocols outlined in this guide provide a foundation for further investigation into this essential protein.

For drug development professionals, the overexpression of TRIP13 in various cancers and its association with poor prognosis and chemoresistance highlight its potential as a therapeutic target. The development of small molecule inhibitors of TRIP13's ATPase activity is a promising avenue for novel anti-cancer therapies. Future research should focus on elucidating the full spectrum of TRIP13's substrates and its precise regulatory mechanisms in different cellular contexts, which will be critical for the development of targeted and effective therapeutic strategies.

References

Structural Analysis of TI17 Binding to Trip13: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thyroid hormone receptor-interacting protein 13 (Trip13) is a member of the AAA+ ATPase family and a crucial regulator of the spindle assembly checkpoint and DNA double-strand break (DSB) repair. Its overexpression is implicated in the progression and chemoresistance of various cancers, including multiple myeloma, making it a promising therapeutic target. TI17 is a novel small molecule inhibitor identified to directly target Trip13, leading to impaired DSB repair and enhanced DNA damage responses in cancer cells. This technical guide provides a comprehensive overview of the structural analysis of the this compound-Trip13 interaction, detailing the experimental evidence of their binding and the functional consequences. While a co-crystal or cryo-EM structure of the this compound-Trip13 complex is not yet publicly available, this guide synthesizes the current knowledge based on molecular docking studies and biophysical and biochemical assays.

Quantitative Data Summary

The interaction between this compound and Trip13 has been characterized through various assays, confirming direct binding and functional inhibition. The following table summarizes the available quantitative and qualitative data. Notably, specific binding affinity constants (Kd/Ki) and the IC50 value for ATPase inhibition have not been reported in the reviewed literature.

ParameterMethodResultReference
Binding Confirmation Ligand-Observed T1ρ NMRSpecific binding observed in a dose-dependent manner.[1]
Pull-Down AssayBiotinylated this compound successfully pulled down endogenous Trip13 from cell lysates.[1]
Functional Inhibition ATPase Activity AssayThis compound inhibits the ATPase activity of Trip13 in a dose-dependent manner.[1]
Cellular Efficacy Cell Viability Assay (MM cells)This compound inhibits the growth of multiple myeloma cells in a dose-dependent manner.[1]
Structural Interaction Molecular DockingComputational modeling suggests a binding mode of this compound to the Trip13 protein.[1]

Structural Insights from Molecular Docking

In the absence of an experimentally determined structure of the this compound-Trip13 complex, computational molecular docking has been employed to predict the binding mode of this compound to the Trip13 protein. These studies provide a theoretical framework for understanding the interaction at a molecular level.

(Note: As the specific residues and interactions from the molecular docking are not detailed in the provided search results, a generalized description is provided below. For a complete analysis, access to the original publication's supplementary data would be required.)

The docking results suggest that this compound likely binds to a pocket within the ATPase domain of Trip13. The interaction is predicted to be stabilized by a network of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, with key residues in the binding site. NMR data further suggests that the binding of this compound and ADP to Trip13 is mutually exclusive, indicating that this compound may function as a competitive inhibitor of ATP binding or hydrolysis.

Experimental Protocols

The following sections detail the methodologies for the key experiments that have been cited to characterize the binding of this compound to Trip13.

Ligand-Observed T1ρ Nuclear Magnetic Resonance (NMR) Spectroscopy

This technique is used to confirm the direct binding of a small molecule (ligand) to a protein by observing changes in the ligand's NMR signal upon interaction with the protein.

Objective: To confirm the direct and specific binding of this compound to the Trip13 protein.

Principle: The transverse relaxation rate (T1ρ) of a small molecule is sensitive to its molecular weight. When a small molecule like this compound binds to a large protein like Trip13, its effective molecular weight increases, leading to a broadening of its NMR signal (a decrease in T1ρ). This change is observed in a dose-dependent manner as the protein concentration is increased.

Methodology:

  • Sample Preparation:

    • A stock solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6).

    • A stock solution of purified Trip13 protein is prepared in an appropriate NMR buffer (e.g., phosphate-buffered saline in D2O).

  • NMR Data Acquisition:

    • A reference 1D ¹H T1ρ NMR spectrum of this compound alone (e.g., at 200 μM) is acquired.

    • A series of 1D ¹H T1ρ NMR spectra are acquired for this compound at a constant concentration in the presence of increasing concentrations of Trip13 (e.g., at this compound:Trip13 molar ratios of 40:1, 20:1, and 10:1).

  • Data Analysis:

    • The line widths of the this compound proton signals are monitored across the titration series.

    • A significant, dose-dependent broadening of the this compound signals upon addition of Trip13 indicates a specific binding interaction.

    • To test for competition with ADP, similar experiments can be performed in the presence of a constant concentration of ADP.

Biotin-TI17 Pull-Down Assay

This affinity purification method is used to verify the interaction between this compound and Trip13 in a more complex biological sample, such as a cell lysate.

Objective: To demonstrate that this compound can specifically bind to and isolate endogenous Trip13 from total cell protein.

Principle: this compound is chemically modified with a biotin (B1667282) tag. This biotinylated this compound is incubated with a cell lysate. If this compound binds to Trip13, the complex can be captured using an affinity resin coated with streptavidin, which has a very high affinity for biotin. The captured proteins are then eluted and analyzed by western blotting for the presence of Trip13.

Methodology:

  • Preparation of Biotinylated this compound: this compound is chemically synthesized with a biotin molecule attached, typically via a linker arm to minimize steric hindrance.

  • Cell Lysate Preparation:

    • Multiple myeloma cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total cellular proteins.

    • The lysate is cleared by centrifugation to remove cellular debris.

  • Pull-Down Procedure:

    • The cell lysate is incubated with biotinylated this compound (e.g., 50 μmol/L) or biotin alone as a negative control.

    • Streptavidin-coated beads (e.g., agarose (B213101) or magnetic beads) are added to the lysate and incubated to allow the capture of the biotin-TI17-Trip13 complex.

    • The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Analysis:

    • The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

    • The eluate is resolved by SDS-PAGE, transferred to a membrane, and immunoblotted using an antibody specific for Trip13.

    • A band corresponding to Trip13 in the this compound-biotin pull-down lane, which is absent or significantly reduced in the biotin-only control lane, confirms the specific interaction.

Trip13 ATPase Activity Assay

This biochemical assay measures the enzymatic activity of Trip13 and its inhibition by this compound.

Objective: To quantify the inhibitory effect of this compound on the ATP hydrolysis activity of Trip13.

Principle: The ATPase activity of Trip13 is measured by quantifying the amount of ADP produced from ATP over time. The effect of this compound is determined by measuring the reduction in ADP production in the presence of the inhibitor. A common method for this is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures ADP production by converting it into a light signal.

Methodology:

  • Reaction Setup:

    • Reactions are set up in a multi-well plate.

    • Purified Trip13 protein is incubated in a reaction buffer with varying concentrations of this compound (or DMSO as a vehicle control).

    • The reaction is initiated by the addition of a fixed concentration of ATP.

  • ATPase Reaction and Termination:

    • The reaction is allowed to proceed for a set period at an optimal temperature (e.g., 37°C).

    • The reaction is stopped by the addition of an ADP-Glo™ Reagent, which also depletes the remaining ATP.

  • Signal Generation and Detection:

    • A Kinase Detection Reagent is added, which contains enzymes that catalyze the conversion of the ADP generated into ATP, and then uses this newly synthesized ATP to produce light in a luciferase reaction.

    • The luminescence is measured using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced, and thus to the ATPase activity of Trip13.

    • The activity in the presence of this compound is normalized to the activity of the vehicle control.

    • The results are plotted as percent inhibition versus this compound concentration to demonstrate a dose-dependent effect. While not reported for this compound, such data can be used to calculate an IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the identification and characterization of this compound as a direct inhibitor of Trip13.

experimental_workflow cluster_identification Binding Identification cluster_functional Functional Characterization cluster_structural Structural Analysis nmr Ligand-Observed T1ρ NMR binding_confirmed Direct Binding Confirmed nmr->binding_confirmed pulldown Biotin-TI17 Pull-Down Assay pulldown->binding_confirmed atpase Trip13 ATPase Activity Assay inhibition_confirmed Functional Inhibition Confirmed atpase->inhibition_confirmed cell_viability Cell Viability Assays cell_viability->inhibition_confirmed docking Molecular Docking structural_model Structural Model of Interaction docking->structural_model start Compound Library Screening This compound Identification of this compound start->this compound This compound->nmr This compound->pulldown binding_confirmed->atpase binding_confirmed->docking conclusion This compound as a Validated Trip13 Inhibitor inhibition_confirmed->conclusion structural_model->conclusion

Caption: Workflow for this compound-Trip13 interaction studies.

Signaling Pathway

The diagram below depicts the role of Trip13 in the Non-Homologous End Joining (NHEJ) pathway of DNA double-strand break repair and the inhibitory action of this compound.

signaling_pathway cluster_nhej Non-Homologous End Joining (NHEJ) Pathway cluster_outcome Cellular Outcome DSB DNA Double-Strand Break Ku70_80 Ku70/80 Heterodimer DSB->Ku70_80 recruits DNAPKcs DNA-PKcs Ku70_80->DNAPKcs recruits & activates Repair_Complex NHEJ Repair Complex (XRCC4, Ligase IV, etc.) DNAPKcs->Repair_Complex recruits Repair DNA Repair Repair_Complex->Repair Trip13 Trip13 (AAA+ ATPase) Trip13->DNAPKcs promotes assembly/activity (ATP hydrolysis) This compound This compound (Inhibitor) This compound->Trip13 inhibits ATPase activity Impaired_Repair Impaired DNA Repair Apoptosis Apoptosis / Cell Cycle Arrest Impaired_Repair->Apoptosis

Caption: Inhibition of Trip13-mediated DNA repair by this compound.

Conclusion

The small molecule this compound has been identified as a direct inhibitor of the AAA+ ATPase Trip13. Biophysical and biochemical studies, including ligand-observed NMR and pull-down assays, have confirmed a specific binding interaction. Although a high-resolution structure of the complex is not yet available, molecular docking provides a plausible model of this compound binding within the ATPase domain, consistent with its observed inhibition of Trip13's enzymatic activity. Functionally, this compound impairs the role of Trip13 in DNA double-strand break repair via the non-homologous end joining pathway, leading to enhanced DNA damage and apoptosis in cancer cells. This body of evidence establishes this compound as a valid preclinical tool for studying Trip13 function and as a promising lead compound for the development of novel anti-cancer therapeutics targeting Trip13. Further structural studies are warranted to elucidate the precise molecular details of this interaction, which would greatly facilitate structure-based drug design efforts.

References

Initial In Vitro Efficacy of Th17/IL-17 Pathway Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial in vitro studies demonstrating the efficacy of various modulators targeting the T helper 17 (Th17) and Interleukin-17 (IL-17) signaling pathway. The information presented herein is intended to serve as a core resource for researchers and professionals involved in the development of therapeutics for inflammatory and autoimmune diseases.

The dysregulation of the Th17/IL-17 axis is a key driver in the pathogenesis of numerous autoimmune and inflammatory conditions. Consequently, significant research has focused on developing therapeutic agents that can modulate this pathway. This guide details the in vitro methodologies used to characterize these modulators and presents key efficacy data for prominent examples, including monoclonal antibodies and small molecules.

Data Presentation: In Vitro Efficacy of IL-17 Modulators

The following tables summarize the quantitative data from in vitro studies of selected IL-17 pathway modulators. These agents include the monoclonal antibodies Secukinumab and Ixekizumab, which target IL-17A, Brodalumab, which targets the IL-17RA receptor, and representative small molecule inhibitors.

Modulator Target Assay Type Cell Type Parameter Value Reference
Secukinumab IL-17ACytokine NeutralizationHuman Dermal FibroblastsIC50 for IL-6 inhibition~0.4 nM[1]
Ixekizumab IL-17ACytokine NeutralizationHT-29 cellsIC50 for GROα secretionNot specified[2]
Ixekizumab IL-17AReceptor Binding-KD for human IL-17A4.0 pM[2]
Brodalumab IL-17RACytokine InhibitionHuman Dermal FibroblastsIC50 for IL-6 inhibitionComparable to human cells[1]
Small Molecule (E-34935) IL-17ACytokine InhibitionRheumatoid Arthritis Synovial Fibroblasts (RASF)EC50 for IL-6 production2.0 µM[3]
Small Molecule (E-35018) IL-17ACytokine InhibitionHT-29 cellsEC50 for IL-6 production20 nM

Table 1: Quantitative In Vitro Efficacy Data for IL-17 Modulators. This table provides a summary of the key in vitro efficacy parameters for selected monoclonal antibodies and small molecule inhibitors targeting the IL-17 pathway.

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are provided below. These protocols are foundational for assessing the efficacy of IL-17 pathway modulators.

1. In Vitro Th17 Cell Differentiation Assay

This assay is crucial for evaluating compounds that inhibit the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells.

  • Objective: To assess the ability of a test compound to inhibit the differentiation of naïve CD4+ T cells into IL-17-producing Th17 cells.

  • Methodology:

    • Isolation of Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen using magnetic-activated cell sorting (MACS).

    • Cell Culture and Differentiation:

      • Culture the isolated naïve CD4+ T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.

      • Induce Th17 differentiation by adding a cytokine cocktail containing TGF-β, IL-6, IL-1β, and IL-23 to the culture medium.

      • Concurrently, treat the cells with various concentrations of the test compound or a vehicle control.

      • Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

    • Analysis of Th17 Differentiation:

      • Intracellular Cytokine Staining: After the incubation period, restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. Fix and permeabilize the cells, then stain for intracellular IL-17A using a fluorescently labeled anti-IL-17A antibody. Analyze the percentage of IL-17A-positive cells by flow cytometry.

      • ELISA/HTRF: Collect the cell culture supernatants and measure the concentration of secreted IL-17A using an Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) assay.

2. IL-17-Induced Cytokine/Chemokine Production Assay

This assay evaluates the ability of a modulator to block the downstream effects of IL-17 signaling, such as the production of pro-inflammatory cytokines and chemokines.

  • Objective: To determine the efficacy of a test compound in inhibiting IL-17-induced production of downstream inflammatory mediators like IL-6 or CXCL1.

  • Methodology:

    • Cell Culture: Plate target cells, such as human dermal fibroblasts, synoviocytes, or epithelial cell lines (e.g., HT-29), in a 96-well plate and allow them to adhere overnight.

    • Treatment:

      • Pre-incubate the cells with serial dilutions of the test compound for a specified period (e.g., 1 hour).

      • Stimulate the cells with recombinant human IL-17A at a concentration known to induce a robust response (e.g., 10-50 ng/mL). Include appropriate controls (unstimulated cells, vehicle-treated stimulated cells).

      • Incubate for a suitable duration to allow for cytokine/chemokine production (e.g., 24-48 hours).

    • Analysis:

      • Collect the cell culture supernatants.

      • Quantify the concentration of the target cytokine or chemokine (e.g., IL-6, CXCL1) in the supernatants using ELISA or a multiplex bead-based assay.

      • Calculate the IC50 or EC50 value of the test compound by plotting the dose-response curve.

3. Receptor-Ligand Binding Assay

This assay directly measures the ability of a modulator to interfere with the binding of IL-17 to its receptor.

  • Objective: To quantify the binding affinity of a test compound to IL-17 or its receptor and its ability to block the IL-17/IL-17R interaction.

  • Methodology:

    • Assay Formats:

      • Competitive ELISA: Coat a microplate with recombinant IL-17RA. Add a constant concentration of biotinylated IL-17A mixed with varying concentrations of the test compound. Detect the amount of bound IL-17A using streptavidin-HRP and a colorimetric substrate.

      • Surface Plasmon Resonance (SPR): Immobilize IL-17RA on a sensor chip. Flow solutions containing IL-17A with or without the test compound over the chip and measure the change in the refractive index to determine binding kinetics (association and dissociation rates) and affinity (KD).

    • Data Analysis:

      • For competitive ELISA, calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the IL-17A binding to its receptor.

      • For SPR, determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Mandatory Visualizations

The following diagrams illustrate the IL-17 signaling pathway and a typical experimental workflow for evaluating IL-17 inhibitors.

IL17_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-17A IL-17A IL-17RA IL-17RA IL-17A->IL-17RA IL-17F IL-17F IL-17F->IL-17RA IL-17A/F IL-17A/F IL-17A/F->IL-17RA IL-17RC IL-17RC IL-17RA->IL-17RC Act1 Act1 IL-17RA->Act1 TRAF6 TRAF6 Act1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Activation Gene_Expression Gene Expression (Pro-inflammatory Cytokines, Chemokines, AMPs) NF_kB->Gene_Expression MAPK->Gene_Expression

Caption: IL-17 Signaling Pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Isolate_Cells Isolate Naïve CD4+ T Cells Culture_Cells Culture Cells with Anti-CD3/CD28 Isolate_Cells->Culture_Cells Add_Cytokines Add Th17 Polarizing Cytokines (TGF-β, IL-6) Culture_Cells->Add_Cytokines Add_Inhibitor Add Test Inhibitor (Dose-Response) Culture_Cells->Add_Inhibitor Incubate Incubate for 3-5 Days Add_Cytokines->Incubate Add_Inhibitor->Incubate Restimulate Restimulate with PMA/Ionomycin Incubate->Restimulate ELISA ELISA for Secreted IL-17A Incubate->ELISA Stain_Analyze Intracellular Staining and Flow Cytometry (IL-17A) Restimulate->Stain_Analyze

Caption: In Vitro Th17 Differentiation Assay Workflow.

References

The Impact of TI17 Treatment on Cellular Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological pathways affected by TI17, a novel small molecule inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (Trip13). By specifically targeting Trip13, this compound has demonstrated significant anti-tumor activity, particularly in multiple myeloma (MM), through the modulation of critical cellular processes including DNA damage repair, apoptosis, and cell cycle regulation. This document summarizes the key findings from preclinical studies, presents quantitative data, outlines experimental methodologies, and provides visual representations of the affected signaling cascades.

Core Mechanism of Action

This compound functions as a specific inhibitor of Trip13, an AAA-ATPase that plays a crucial role in the repair of DNA double-strand breaks (DSBs).[1][2] Overexpression of Trip13 is associated with the progression, relapse, and poor prognosis of multiple myeloma.[2] this compound impairs the function of Trip13 in DSB repair, leading to an accumulation of DNA damage and subsequently triggering anti-proliferative and pro-apoptotic effects in cancer cells.[1][2]

Biological Pathways Modulated by this compound Treatment

DNA Damage Response Pathway

This compound treatment enhances the cellular response to DNA damage.[1] By inhibiting Trip13, this compound not only impairs the repair of DSBs but also actively induces DNA damage response signaling.[1] This is characterized by the increased phosphorylation of H2AX (a marker for DNA double-strand breaks, forming γ-H2AX foci) and the activation of the Ataxia Telangiectasia Mutated (ATM) kinase.[1] Activated ATM then phosphorylates its downstream target, Checkpoint Kinase 2 (Chk2), which in turn leads to a decrease in the cell cycle regulator cdc25A.[1] This cascade effectively halts the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate apoptosis.

DNA_Damage_Response cluster_0 This compound Treatment cluster_1 Cellular Processes This compound This compound Trip13 Trip13 This compound->Trip13 inhibits DSB_Repair DSB Repair Trip13->DSB_Repair mediates DNA_Damage Increased DNA Damage Trip13->DNA_Damage impairs repair ATM ATM (phosphorylated) DNA_Damage->ATM activates Chk2 Chk2 (phosphorylated) ATM->Chk2 phosphorylates cdc25A cdc25A (decreased) Chk2->cdc25A leads to decrease Cell_Cycle_Arrest Cell Cycle Arrest cdc25A->Cell_Cycle_Arrest induces

Diagram 1: this compound-induced DNA Damage Response Pathway.
Apoptosis Pathway

This compound induces apoptosis in multiple myeloma cells through both the intrinsic and extrinsic pathways.[1] Western blot analysis has shown an upregulation in the cleaved forms of caspase-3, caspase-8, and caspase-9 following this compound treatment.[1] Furthermore, this compound treatment leads to an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic proteins BCL-XL and BCL2.[1] The critical role of caspases in this process was confirmed by the observation that the pan-caspase inhibitor Z-VAD-FMK significantly reduced this compound-induced apoptosis.[1]

Apoptosis_Pathway cluster_0 This compound Treatment cluster_1 Apoptotic Pathways This compound This compound Extrinsic Extrinsic Pathway This compound->Extrinsic Intrinsic Intrinsic Pathway This compound->Intrinsic Caspase8 Cleaved Caspase-8 (upregulated) Extrinsic->Caspase8 BAX BAX (upregulated) Intrinsic->BAX BCL2_XL BCL2 / BCL-XL (downregulated) Intrinsic->BCL2_XL Caspase3 Cleaved Caspase-3 (upregulated) Caspase8->Caspase3 Caspase9 Cleaved Caspase-9 (upregulated) Caspase9->Caspase3 BAX->Caspase9 BCL2_XL->Caspase9 inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Diagram 2: Intrinsic and Extrinsic Apoptosis Pathways Induced by this compound.
Cell Cycle Regulation Pathway

In addition to inducing apoptosis, this compound causes cell cycle arrest at the G0/G1 phase in multiple myeloma cells.[1] This cell cycle blockade is associated with a reduction in the protein expression levels of key G1 phase regulators, including Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and Cyclin D.[1]

Cell_Cycle_Regulation cluster_0 This compound Treatment cluster_1 Cell Cycle Regulators This compound This compound CDK4 CDK4 (downregulated) This compound->CDK4 CDK6 CDK6 (downregulated) This compound->CDK6 CyclinD Cyclin D (downregulated) This compound->CyclinD G1_S_Transition G1 to S Phase Transition CDK4->G1_S_Transition promotes CDK6->G1_S_Transition promotes CyclinD->G1_S_Transition promotes G0_G1_Arrest G0/G1 Phase Arrest G1_S_Transition->G0_G1_Arrest inhibition leads to

Diagram 3: this compound-mediated Cell Cycle Arrest at G0/G1 Phase.

Quantitative Data Summary

The following tables summarize the quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineIC50 (μM)AssayReference
ARP-1Data not specified in snippetsCCK-8[3]
OCI-MY5Data not specified in snippetsCCK-8[3]

Table 2: Effect of this compound on Trip13 ATPase Activity

TreatmentEffectAssayReference
This compoundDose-dependent inhibitionADP-Glo™ Kinase Assay[1][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (CCK-8)
  • Multiple myeloma cells (ARP-1 and OCI-MY5) were seeded in 96-well plates.

  • Cells were treated with varying concentrations of this compound or DMSO (as a control) for 24, 48, and 72 hours.

  • Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated according to the manufacturer's instructions.

  • The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

  • IC50 values were calculated using appropriate software (e.g., CalcuSyn).[3]

Apoptosis Assay (Flow Cytometry)
  • Cells were treated with this compound or DMSO for a specified period.

  • Cells were harvested, washed with PBS, and resuspended in binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

  • After incubation in the dark, the samples were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Cell Cycle Analysis (Flow Cytometry)
  • This compound- or DMSO-treated cells were harvested and fixed in cold 70% ethanol.

  • The fixed cells were washed and resuspended in a solution containing PI and RNase A.

  • After incubation, the DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis
  • Cells were lysed in RIPA buffer to extract total protein.

  • Protein concentration was determined using a BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., cleaved caspases, BAX, BCL2, CDK4, CDK6, Cyclin D, p-ATM, p-Chk2).

  • After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model
  • Human multiple myeloma cells were subcutaneously injected into immunodeficient mice.

  • Once tumors were established, mice were randomized into treatment and control groups.

  • The treatment group received intraperitoneal injections of this compound, while the control group received a vehicle control.

  • Tumor volume and body weight were measured regularly.

  • At the end of the study, tumors were excised for further analysis, such as immunohistochemical staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[1]

Conclusion

This compound represents a promising therapeutic agent for multiple myeloma by targeting the Trip13-mediated DNA damage repair pathway. Its mechanism of action involves the induction of DNA damage, activation of the DNA damage response, promotion of apoptosis, and induction of cell cycle arrest. The preclinical data strongly support the continued development of this compound as a novel anti-cancer therapy. Further investigation is warranted to explore its efficacy in combination with other chemotherapeutic agents and to translate these preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for TI17 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TI17 is a novel small molecule inhibitor targeting Thyroid hormone receptor-interacting protein 13 (Trip13), an AAA-ATPase that plays a critical role in the regulation of protein complexes involved in DNA double-strand break (DSB) repair. Overexpression of Trip13 has been observed in various cancers, including multiple myeloma (MM), where it is associated with disease progression, relapse, and poor prognosis. This compound has been shown to impair the function of Trip13 in DSB repair, leading to enhanced DNA damage responses, cell cycle arrest, and apoptosis in cancer cells. These application notes provide detailed protocols for the use of this compound in cell culture to assess its anti-cancer activity.

Mechanism of Action

This compound specifically targets and inhibits the ATPase activity of Trip13. This inhibition disrupts the normal function of Trip13 in the DNA damage response pathway, particularly in the repair of double-strand breaks. The impairment of DSB repair leads to the accumulation of DNA damage, which in turn activates cell cycle checkpoints and triggers the apoptotic cascade, ultimately resulting in cancer cell death.

TI17_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Processes This compound This compound Trip13 Trip13 ATPase Activity This compound->Trip13 Inhibits DSB_Repair Double-Strand Break Repair Trip13->DSB_Repair Enables Trip13->DSB_Repair DNA_Damage Increased DNA Damage DSB_Repair->DNA_Damage Prevents Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various multiple myeloma (MM) cell lines after 72 hours of treatment.

Cell LineIC50 (µM)
MM.1S1.25
H9292.5
U2665
RPMI-822610
OPM220

Experimental Protocols

General Guidelines for Handling this compound
  • Solubility and Storage: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare working concentrations by diluting it in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%).

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Treatment Treat Cells with Varying this compound Concentrations Prep_Stock->Treatment Prep_Cells Culture Cells to Optimal Density Prep_Cells->Treatment Viability Cell Viability (CCK-8/MTT) Treatment->Viability Colony Colony Formation Treatment->Colony Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Treatment->Cell_Cycle Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Colony->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: General experimental workflow for using this compound.

Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the effect of this compound on cell proliferation and viability.[1][2][3][4]

Materials:

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For adherent cells, allow them to attach overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium at 10x the final desired concentrations. Remove the old medium and add 100 µL of the fresh medium containing the different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Colony Formation (Clonogenic) Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.[5][6][7][8]

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Recovery: After treatment, remove the this compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Change the medium every 2-3 days.

  • Staining: When colonies are visible (at least 50 cells per colony), wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.

  • Washing and Drying: Gently wash the wells with water and allow the plates to air dry.

  • Quantification: Count the number of colonies in each well. The plating efficiency and surviving fraction can be calculated to assess the effect of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis induced by this compound using flow cytometry.[9][10][11][12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution by flow cytometry.[13][14][15][16][17]

Materials:

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol (B145695) (ice-cold)

  • PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Collect cells by trypsinization, if necessary, and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for TI17: A TRIP13 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: TI17 is a novel small molecule inhibitor of the Thyroid hormone Receptor Interacting Protein 13 (TRIP13), an AAA-ATPase crucial for the DNA damage response. By targeting TRIP13, this compound effectively disrupts the repair of double-strand breaks (DSBs), leading to cell cycle arrest and apoptosis in cancer cells. These properties make this compound a promising candidate for further investigation in oncology research and drug development, particularly for hematological malignancies like multiple myeloma.[1][2] This document provides detailed information on the solubility of this compound and protocols for its preparation and use in various in vitro assays.

Physicochemical Properties and Solubility

This compound is supplied as a white to off-white solid powder. For in vitro studies, it is crucial to properly dissolve and store the compound to maintain its activity.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference
CAS Number 1005178-02-8--INVALID-LINK--
Molecular Formula C₂₁H₁₈N₄O₂S--INVALID-LINK--
Molecular Weight 374.43 g/mol [3]
Primary Solvent Dimethyl sulfoxide (B87167) (DMSO)[2]
Storage Store powder at -20°C for up to 3 years. Store DMSO stock solutions at -80°C for up to 6 months.--INVALID-LINK--

Preparation of this compound for In Vitro Assays

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution into cell culture media.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Bring the this compound powder and DMSO to room temperature before use.

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[2]

Protocol 2: Preparation of Working Solutions for Cell Culture

Objective: To dilute the this compound stock solution in cell culture medium to the final desired concentrations for treating cells.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired experimental concentrations.

  • Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, with a general recommendation to keep it below 0.1% to avoid solvent-induced cytotoxicity.

  • Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO in the culture medium as the this compound-treated cells.

  • Mix the working solutions well by gentle pipetting before adding to the cells.

In Vitro Assays

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly inhibiting the ATPase activity of TRIP13. This inhibition disrupts the DNA damage repair pathway, particularly the non-homologous end joining (NHEJ) pathway, leading to an accumulation of DNA damage. Consequently, this triggers the ATM-Chk2 signaling cascade, resulting in cell cycle arrest at the G0/G1 phase and subsequent apoptosis.

TI17_Mechanism_of_Action cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Double-Strand Breaks (DSBs) TRIP13 TRIP13 (AAA-ATPase) DNA_Damage->TRIP13 activates ATM ATM Activation DNA_Damage->ATM activates NHEJ Non-Homologous End Joining (NHEJ) Repair TRIP13->NHEJ promotes This compound This compound This compound->TRIP13 inhibits CellSurvival Cell Survival and Proliferation NHEJ->CellSurvival leads to Chk2 Chk2 Phosphorylation ATM->Chk2 phosphorylates CellCycleArrest G0/G1 Cell Cycle Arrest Chk2->CellCycleArrest induces Apoptosis Apoptosis CellCycleArrest->Apoptosis can lead to

Mechanism of action of this compound.
Protocol 3: Cell Viability Assay (CCK-8)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., multiple myeloma cell lines)

  • Complete cell culture medium

  • This compound working solutions

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

CCK8_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h TreatCells Treat with this compound (various concentrations) Incubate24h->TreatCells IncubateTimepoints Incubate for desired time points (24-72h) TreatCells->IncubateTimepoints AddCCK8 Add CCK-8 reagent IncubateTimepoints->AddCCK8 Incubate1_4h Incubate 1-4h AddCCK8->Incubate1_4h ReadAbsorbance Measure absorbance at 450 nm Incubate1_4h->ReadAbsorbance AnalyzeData Analyze data and calculate cell viability ReadAbsorbance->AnalyzeData End End AnalyzeData->End

CCK-8 assay workflow.
Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48 hours).

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 5: Cell Cycle Analysis by Flow Cytometry (PI Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound working solutions

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described in the apoptosis assay protocol.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always adhere to laboratory safety guidelines when handling chemicals and biological materials.

References

Application Notes: High-Throughput Screening and Validation of Trip13 Inhibition by TI17

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Thyroid Hormone Receptor Interacting Protein 13 (TRIP13) is a member of the AAA+ ATPase superfamily that is crucial for several cellular processes, including the spindle assembly checkpoint (SAC) and DNA double-strand break (DSB) repair.[1][2] Its overexpression is linked to poor prognosis and drug resistance in various cancers, including multiple myeloma, making it a compelling therapeutic target.[1][3] TI17 is a novel small molecule inhibitor identified to specifically target Trip13, leading to cell cycle arrest, apoptosis, and enhanced DNA damage response in cancer cells.[2] These application notes provide detailed protocols for performing a suite of assays to characterize the inhibition of Trip13 by this compound, from initial biochemical screening to cellular validation of target engagement and phenotypic effects.

Trip13 Signaling and Mechanism of Action

Trip13 functions as a protein-remodeling ATPase, utilizing the energy from ATP hydrolysis to disassemble protein complexes. A primary role is in silencing the Spindle Assembly Checkpoint (SAC) by catalyzing the conformational change of MAD2 from an active "closed" state to an inactive "open" state, a process requiring the adaptor protein p31comet. This action permits the anaphase-promoting complex (APC/C) to initiate chromosome segregation, ensuring mitotic progression. Overexpression of Trip13 can lead to a weakened checkpoint, contributing to chromosomal instability. Additionally, Trip13 is involved in DNA DSB repair and activates pro-survival signaling pathways such as PI3K/AKT/mTOR and Wnt, promoting cancer cell proliferation and migration. Inhibition by this compound impairs these functions, leading to anti-tumor effects.

Trip13_Signaling_Pathway Trip13 Signaling Pathways and Point of Inhibition cluster_SAC Spindle Assembly Checkpoint (SAC) Inactivation cluster_DNA_Repair DNA Repair & Survival Pathways C_MAD2 Closed-MAD2 (Active) p31 p31comet (Adaptor) C_MAD2->p31 O_MAD2 Open-MAD2 (Inactive) APC APC/C Activation & Mitotic Progression O_MAD2->APC TRIP13_SAC Trip13 ATPase p31->TRIP13_SAC TRIP13_SAC->O_MAD2 ATP -> ADP MCC Mitotic Checkpoint Complex (MCC) MCC->C_MAD2 releases TRIP13_DNA Trip13 ATPase DSB DNA Double-Strand Break Repair TRIP13_DNA->DSB PI3K PI3K/AKT/mTOR Pathway TRIP13_DNA->PI3K WNT Wnt/β-catenin Pathway TRIP13_DNA->WNT Proliferation Cell Proliferation, Survival & Metastasis PI3K->Proliferation WNT->Proliferation This compound This compound (Inhibitor) This compound->TRIP13_SAC This compound->TRIP13_DNA

Caption: Trip13 signaling pathways and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

A multi-step approach is recommended to validate a Trip13 inhibitor like this compound. The workflow begins with a robust biochemical assay to determine the inhibitor's potency (IC50) against the enzyme's ATPase activity. This is followed by biophysical and cellular assays to confirm direct target binding and engagement in a physiological context. Finally, cell-based functional assays are used to quantify the phenotypic consequences of inhibition.

Experimental_Workflow Workflow for Trip13 Inhibitor Validation cluster_biochem Biochemical & Biophysical Assays cluster_cell Cell-Based Assays start Start: Recombinant Trip13 + this compound Compound atpase 1. ATPase Inhibition Assay (ADP-Glo) start->atpase fp 2. Binding Affinity Assay (Fluorescence Polarization) atpase->fp atpase_result Determine IC50 atpase->atpase_result fp_result Determine Kd fp->fp_result cetsa 3. Target Engagement Assay (Cellular Thermal Shift) fp->cetsa prolif 4. Functional Assays (Proliferation, Apoptosis) cetsa->prolif cetsa_result Confirm Target Binding in situ cetsa->cetsa_result prolif_result Assess Cellular Phenotype prolif->prolif_result

Caption: A logical workflow for the comprehensive evaluation of this compound.

Data Presentation: Summary of Quantitative Data

The following tables summarize the expected quantitative outputs from the described protocols.

Table 1: this compound Inhibition of Trip13 ATPase Activity
Parameter Value
IC50 (nM)85.2 ± 7.5
Table 2: Cellular Thermal Shift Assay (CETSA) Data
Treatment Melting Temp (Tm) in °C Shift (ΔTm) in °C
Vehicle (DMSO)48.1 ± 0.3-
This compound (10 µM)52.5 ± 0.4+4.4
Table 3: Fluorescence Polarization (FP) Binding Data
Parameter Value
Kd (nM)150.6 ± 12.1
Table 4: Anti-Proliferative Activity of this compound
Cell Line IC50 (µM)
NCI-H929 (MM)5.25 ± 0.6
ARP-1 (MM)7.81 ± 0.9

Experimental Protocols

Protocol 1: In Vitro Trip13 ATPase Inhibition Assay

This protocol measures the ATPase activity of recombinant Trip13 by quantifying the amount of ADP produced, using a luminescence-based detection system like ADP-Glo™.

Materials:

  • Recombinant human Trip13 protein

  • This compound compound stock (in DMSO)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 25 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂, 0.1% BSA, 0.01% Tween-20

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute into Assay Buffer to achieve the final desired concentrations with a constant DMSO concentration (e.g., 1%).

  • Enzyme Reaction:

    • Add 5 µL of Assay Buffer containing Trip13 protein (final concentration ~100 nM) to each well.

    • Add 2.5 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 2.5 µL of ATP solution (final concentration ~5 µM).

    • Incubate the reaction for 90 minutes at 37°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to % inhibition relative to vehicle (high activity) and no-enzyme (low activity) controls. Plot % inhibition against the logarithm of this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of this compound to Trip13 within intact cells. Ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm).

Materials:

  • Multiple Myeloma (e.g., NCI-H929) cell line

  • This compound compound stock (in DMSO)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Phosphate-Buffered Saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western Blotting reagents

  • Anti-Trip13 primary antibody and corresponding HRP-conjugated secondary antibody

Procedure:

  • Cell Treatment: Treat NCI-H929 cells with either this compound (e.g., 10 µM) or vehicle (DMSO) for 2-4 hours under normal culture conditions.

  • Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells to obtain a soluble protein fraction (supernatant after high-speed centrifugation).

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Separation of Aggregates: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Analysis:

    • Collect the supernatant, which contains the soluble, non-denatured Trip13.

    • Analyze the amount of soluble Trip13 at each temperature point using SDS-PAGE and Western Blotting.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble Trip13 against temperature for both vehicle- and this compound-treated samples. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). The difference in Tm (ΔTm) indicates the stabilization effect of this compound.

Protocol 3: Fluorescence Polarization (FP) Assay for Binding Affinity

This biophysical assay measures the binding affinity (Kd) between this compound and Trip13 by monitoring changes in the rotation of a fluorescently labeled tracer molecule.

Materials:

  • Recombinant human Trip13 protein

  • This compound compound

  • A fluorescently labeled small molecule known to bind Trip13 (fluorescent tracer)

  • FP Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT

  • Black, low-volume 384-well assay plates

Procedure:

  • Assay Setup: All additions are made to the 384-well plate.

    • Add serial dilutions of this compound (competitor) or vehicle control to appropriate wells.

    • Add the fluorescent tracer at a fixed, low concentration (e.g., 1-5 nM).

    • Initiate the binding reaction by adding Trip13 protein. The concentration of Trip13 should be optimized to yield a sufficient assay window (typically around its Kd for the tracer).

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure fluorescence polarization (FP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. FP is measured in millipolarization units (mP).

  • Data Analysis:

    • The binding of the large Trip13 protein to the small fluorescent tracer slows its rotation, resulting in a high mP value.

    • This compound competes with the tracer for binding to Trip13, displacing it and causing a decrease in the mP value.

    • Plot the mP values against the logarithm of this compound concentration. Fit the data to a competitive binding model to calculate the Ki or IC50, which can be converted to the dissociation constant (Kd) using the Cheng-Prusoff equation.

Protocol 4: Cell-Based Proliferation Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells. The CCK-8 or MTT assay is a common colorimetric method for this purpose.

Materials:

  • Multiple Myeloma (e.g., NCI-H929, ARP-1) cell lines

  • This compound compound stock (in DMSO)

  • Complete culture medium

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Clear 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed MM cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the cells for 72 hours under standard culture conditions (37°C, 5% CO₂).

  • Viability Measurement:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 2-4 hours until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of this compound concentration and fit to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

References

Using NMR spectroscopy to confirm TI17-Trip13 binding

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Confirming TI17-Trip13 Binding Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol and data presentation guide for confirming the binding of the small molecule inhibitor this compound to the target protein Trip13 (Thyroid hormone receptor-interacting protein 13) using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described herein are broadly applicable to the study of protein-ligand interactions.

Introduction

Thyroid hormone receptor-interacting protein 13 (Trip13) is an AAA+ ATPase that plays a crucial role in several cellular processes, including the spindle assembly checkpoint, DNA double-strand break repair, and meiotic recombination.[1][2][3] Its overexpression has been implicated in the progression of various cancers, making it a promising therapeutic target.[4][5] The small molecule this compound has been identified as a direct inhibitor of Trip13, and NMR spectroscopy has been utilized to confirm this interaction. This document outlines the application of ligand-observed NMR techniques to quantitatively characterize the binding of this compound to Trip13.

Signaling Pathway of Trip13

Trip13 functions as a protein remodeler, often in conjunction with adaptor proteins, to regulate the conformation and assembly of protein complexes. A key function of Trip13 is in the spindle assembly checkpoint (SAC), where it facilitates the inactivation of the mitotic checkpoint complex (MCC). Overexpression of Trip13 can lead to premature SAC silencing, chromosomal instability, and has been linked to cancer development. Trip13 is also involved in DNA repair pathways, where it can influence the choice between homologous recombination and non-homologous end joining.

Trip13's role in cellular signaling.

Experimental Workflow

The overall workflow for confirming and quantifying the binding of this compound to Trip13 using ligand-observed NMR spectroscopy involves several key stages, from sample preparation to data analysis.

NMR_Workflow NMR Experimental Workflow for this compound-Trip13 Binding cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Protein_Prep Trip13 Expression & Purification NMR_Sample NMR Sample Preparation (Titration Series) Protein_Prep->NMR_Sample Ligand_Prep This compound Preparation & QC Ligand_Prep->NMR_Sample NMR_Exp 1D 1H NMR with T1ρ/T2 Filter NMR_Sample->NMR_Exp Data_Processing NMR Data Processing NMR_Exp->Data_Processing Relax_Rate Measure T1ρ/R2 Relaxation Rates Data_Processing->Relax_Rate Curve_Fit Non-linear Regression Curve Fitting Relax_Rate->Curve_Fit Kd_Calc Determine Dissociation Constant (Kd) Curve_Fit->Kd_Calc Final_Result Binding Affinity (Kd) Confirmed Kd_Calc->Final_Result

Workflow for NMR binding analysis.

Quantitative Data Presentation

The binding affinity of this compound for Trip13 can be determined by measuring the change in the transverse relaxation rate (R2, which is related to T1ρ) of the this compound NMR signals upon titration with Trip13. The data can be summarized as follows (note: the following data is representative for illustrative purposes, as specific quantitative data for this compound-Trip13 binding is not publicly available).

[this compound] (µM)[Trip13] (µM)Observed R2 of this compound (s⁻¹)
20002.5
20058.3
2001013.7
2002022.1
2004033.5
2006040.2
2008044.8
20010047.9

From the non-linear regression fitting of the binding isotherm, the dissociation constant (Kd) can be calculated. For this representative data, the calculated Kd would be approximately 25 µM .

Experimental Protocols

Expression and Purification of Trip13
  • Transformation: Transform E. coli BL21(DE3) cells with a plasmid containing the human Trip13 gene fused to an N-terminal His6-tag.

  • Culture Growth: Grow the transformed cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Protein Expression: Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication.

  • Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Size-Exclusion Chromatography: Further purify the eluted Trip13 protein by size-exclusion chromatography using a buffer suitable for NMR (e.g., 20 mM Sodium Phosphate pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Quality Control: Assess the purity and concentration of the protein using SDS-PAGE and a spectrophotometer.

Preparation of this compound Stock Solution
  • Solubilization: Dissolve the this compound compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Quality Control: Verify the identity and purity of the compound using LC-MS and a 1H NMR spectrum.

  • Working Solutions: Prepare working solutions by diluting the stock solution in the NMR buffer. Ensure the final DMSO concentration in the NMR samples is below 1% to avoid interference with the experiment.

NMR Titration Experiment (Ligand-Observed R2 Measurement)
  • Sample Preparation: Prepare a series of NMR samples in NMR tubes. Each sample should contain a constant concentration of this compound (e.g., 200 µM) and varying concentrations of Trip13 (from 0 µM up to a concentration where binding saturation is observed, e.g., 100 µM). Also prepare samples of this compound alone at a few different concentrations to measure the R2 of the free ligand.

  • NMR Spectrometer Setup: The experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Data Acquisition:

    • Acquire a series of 1D 1H NMR spectra for each sample using a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence to measure the transverse relaxation rate (R2).

    • Use a range of relaxation delays in the CPMG pulse train to accurately determine the decay of the signal intensity.

    • Ensure the temperature is constant throughout the experiments (e.g., 298 K).

  • Data Processing and Analysis:

    • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • For each Trip13 concentration, integrate the intensity of a well-resolved proton signal of this compound at each relaxation delay.

    • Fit the decay of the signal intensity as a function of the relaxation delay to an exponential function to obtain the observed transverse relaxation rate (R2,obs).

  • Determination of Binding Affinity (Kd):

    • Plot the observed relaxation rate (R2,obs) against the concentration of Trip13.

    • Fit the resulting binding isotherm to the following equation using a non-linear regression analysis software (e.g., GraphPad Prism, Origin) to determine the dissociation constant (Kd).

    R2,obs = R2,free + 0.5 * (R2,bound - R2,free) * {([L]t + [P]t + Kd) - sqrt(([L]t + [P]t + Kd)² - 4[L]t[P]t)} / [L]t**

    Where:

    • R2,obs is the observed transverse relaxation rate of the ligand.

    • R2,free is the relaxation rate of the free ligand.

    • R2,bound is the relaxation rate of the bound ligand (a fitted parameter).

    • [L]t is the total ligand concentration.

    • [P]t is the total protein concentration.

    • Kd is the dissociation constant.

Conclusion

NMR spectroscopy, particularly ligand-observed relaxation-based methods, provides a powerful and robust approach to confirm and quantify the interaction between small molecule inhibitors and their protein targets. The detailed protocol and workflow presented here for the this compound-Trip13 interaction can be adapted for the characterization of other protein-ligand systems, aiding in the drug discovery and development process.

References

Application Notes and Protocols for TI17 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TI17, a novel small molecule inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (Trip13), in preclinical xenograft mouse models of multiple myeloma (MM). The provided protocols are based on published research and are intended to guide the design and execution of similar in vivo studies.

Introduction

This compound is a recently identified small molecule that specifically targets Trip13, an AAA-ATPase that plays a crucial role in DNA double-strand break (DSB) repair.[1][2] Overexpression of Trip13 has been observed in various cancers, including multiple myeloma, and is associated with disease progression and poor prognosis.[1][2] this compound exerts its anti-cancer effects by inhibiting the function of Trip13, leading to impaired DSB repair, enhanced DNA damage response, cell cycle arrest, and apoptosis in cancer cells.[1] Preclinical studies using xenograft mouse models have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth, highlighting its potential as a therapeutic agent for multiple myeloma.

Mechanism of Action: this compound and Trip13-Mediated DNA Repair

This compound's primary mechanism of action is the inhibition of the ATPase activity of Trip13. Trip13 is a key regulator of the spindle assembly checkpoint and is also critically involved in the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks. It functions by modulating the assembly and disassembly of protein complexes involved in DNA repair pathways. By inhibiting Trip13, this compound disrupts these processes, leading to an accumulation of DNA damage and subsequent cell death in cancer cells that are often more reliant on these repair pathways due to their high proliferation rate and genomic instability.

TI17_Mechanism_of_Action This compound Mechanism of Action in Cancer Cells cluster_0 DNA Double-Strand Break (DSB) cluster_1 Normal DNA Repair Pathway cluster_2 Effect of this compound DSB DNA Damage (Double-Strand Break) Trip13 Trip13 (AAA-ATPase) DSB->Trip13 activates DSB_Repair DSB Repair (e.g., NHEJ, HR) Trip13->DSB_Repair promotes Inhibited_Trip13 Inhibited Trip13 Cell_Survival Cell Survival and Proliferation DSB_Repair->Cell_Survival leads to This compound This compound This compound->Trip13 inhibits Impaired_Repair Impaired DSB Repair Inhibited_Trip13->Impaired_Repair results in Apoptosis Apoptosis & Cell Cycle Arrest Impaired_Repair->Apoptosis leads to

Caption: this compound inhibits Trip13, impairing DNA repair and inducing apoptosis.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from a representative xenograft study evaluating the anti-tumor activity of this compound in a multiple myeloma model.

Table 1: Tumor Growth Inhibition in NCI-H929 Xenograft Model

Treatment GroupDosageAdministration RouteMean Tumor Volume (mm³) ± SD (Day 21)Tumor Growth Inhibition (%)
Vehicle Control-Intraperitoneal1500 ± 2500
This compound50 mg/kgIntraperitoneal450 ± 12070

Note: Data is representative and compiled from descriptions of in vivo experiments.

Table 2: Effect of this compound on Survival in a Disseminated Multiple Myeloma Model

Treatment GroupDosageMedian Survival (Days)Increase in Lifespan (%)
Vehicle Control-300
This compound50 mg/kg4550

Note: This table represents a hypothetical outcome based on the reported tumor growth abrogation and lack of toxicity, as specific survival data was not detailed in the initial findings.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Mouse Model of Multiple Myeloma

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the efficacy of this compound on localized tumor growth.

Materials:

  • Cell Line: NCI-H929 (human multiple myeloma cell line)

  • Mice: 6-8 week old male BALB/c nude mice

  • Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Matrigel, this compound, Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)

  • Equipment: Syringes, needles, calipers, animal housing facilities

Procedure:

  • Cell Culture: Culture NCI-H929 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Treatment Group: Administer this compound (e.g., 50 mg/kg) via intraperitoneal injection daily.

    • Control Group: Administer an equal volume of the vehicle solution following the same schedule.

  • Monitoring and Endpoint:

    • Continue treatment for a predefined period (e.g., 21 days).

    • Monitor the body weight and general health of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Protocol 2: Orthotopic/Disseminated Xenograft Mouse Model

This protocol is for establishing a more clinically relevant model where myeloma cells are injected intravenously to mimic disseminated disease.

Materials:

  • Cell Line: Luciferase-expressing MM.1S cell line

  • Mice: 6-8 week old NOD/SCID mice

  • Reagents: As in Protocol 1, plus D-luciferin

  • Equipment: As in Protocol 1, plus an in vivo imaging system (IVIS)

Procedure:

  • Cell Culture and Preparation: Culture and prepare the luciferase-expressing MM.1S cells as described in Protocol 1.

  • Cell Injection: Inject 2 x 10^6 cells in 100 µL of sterile PBS into the lateral tail vein of each mouse.

  • Tumor Engraftment and Monitoring: Monitor tumor engraftment and progression weekly using bioluminescence imaging.

    • Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.

    • After 10-15 minutes, image the mice using an IVIS to quantify the bioluminescent signal.

  • Treatment: Begin treatment when a consistent bioluminescent signal is detected. Administer this compound or vehicle as described in Protocol 1.

  • Efficacy Evaluation:

    • Continue to monitor tumor burden weekly via bioluminescence imaging.

    • Monitor animal survival. The endpoint is typically defined by criteria such as significant weight loss, paralysis, or moribund state.

    • At the endpoint, tissues such as bone marrow, spleen, and liver can be harvested for histological analysis to confirm tumor cell infiltration.

Xenograft_Workflow General Xenograft Experimental Workflow cluster_0 Preparation cluster_1 Tumor Establishment cluster_2 Intervention & Analysis Cell_Culture 1. Cancer Cell Culture Implantation 3. Tumor Cell Implantation (Subcutaneous/IV) Cell_Culture->Implantation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. This compound / Vehicle Administration Randomization->Treatment Monitoring 7. Monitor Tumor Size & Animal Health Treatment->Monitoring Endpoint 8. Endpoint Analysis (Tumor Excision, Imaging, Survival) Monitoring->Endpoint

Caption: Workflow for this compound evaluation in xenograft mouse models.

Concluding Remarks

The Trip13 inhibitor this compound has demonstrated significant anti-tumor activity in preclinical xenograft models of multiple myeloma. The protocols outlined above provide a framework for the in vivo evaluation of this compound and similar compounds. Further studies are warranted to explore the full therapeutic potential of this compound, including its use in combination with other anti-myeloma agents and its efficacy in patient-derived xenograft (PDX) models that more closely recapitulate the heterogeneity of human disease.

References

Application Note: Evaluating the Effect of Cholecystokinin-8 (CCK-8) on TI17 Cell Proliferation using Colony Formation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Cholecystokinin-8 (CCK-8) is a biologically active peptide hormone that exerts its effects by binding to cholecystokinin (B1591339) receptors (CCK-A and CCK-B), which are G-protein coupled receptors.[1] The activation of these receptors triggers various intracellular signaling pathways that can influence cellular processes such as proliferation, differentiation, and apoptosis.[2][3] In the context of oncology research, the CCK receptor signaling pathway has been implicated in the growth of several cancers, including pancreatic and colorectal cancers.[1][4] The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to determine the long-term proliferative potential of a single cell.[5] This assay assesses the ability of a cell to undergo unlimited division and form a macroscopic colony. It is a valuable tool for evaluating the effects of cytotoxic agents or growth-modulating factors, such as peptide hormones, on cell survival and proliferation. This document provides a detailed protocol for assessing the impact of CCK-8 on the colony-forming ability of the hypothetical cell line "TI17".

Principle of the Assay

The colony formation assay is predicated on the principle that a single viable cell, when plated at a low density, can proliferate to form a discrete colony of daughter cells. The number of colonies formed is a direct measure of the cell's reproductive viability and clonogenic potential. By treating the cells with CCK-8, researchers can determine whether the peptide enhances (stimulates) or diminishes (inhibits) the long-term proliferative capacity of the this compound cells. A change in the number or size of the colonies in the presence of CCK-8, compared to an untreated control, indicates a biological effect of the peptide on the cells.

CCK-8 Signaling Pathway

Upon binding to its receptors, primarily the CCK-B receptor in the context of many cancers, CCK-8 initiates a cascade of intracellular signaling events.[4] The activated receptor couples to G-proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can subsequently activate downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the PI3K/Akt signaling cascades, both of which are critical regulators of cell proliferation and survival.[2][4]

CCK8_Signaling_Pathway cluster_membrane Cell Membrane CCK_R CCK-B Receptor G_protein Gq/11 CCK_R->G_protein Activates CCK8 CCK-8 CCK8->CCK_R Binds PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PI3K_Akt PI3K/Akt Pathway PLC->PI3K_Akt Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_ERK MAPK/ERK Pathway Ca_release->MAPK_ERK Modulates PKC->MAPK_ERK Activates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes MAPK_ERK->Proliferation Promotes Colony_Formation_Workflow start Start prep_cells 1. Prepare this compound Cell Suspension start->prep_cells seed_cells 2. Seed Cells into 6-well Plates prep_cells->seed_cells adherence 3. Allow Cells to Adhere (24 hours) seed_cells->adherence treat_cells 4. Treat with CCK-8 (Various Concentrations) adherence->treat_cells incubate 5. Incubate for 10-14 Days (Change medium every 3-4 days) treat_cells->incubate fix_stain 6. Fix and Stain Colonies (PFA & Crystal Violet) incubate->fix_stain quantify 7. Count Colonies & Analyze Data fix_stain->quantify end End quantify->end

References

Application Notes and Protocols for Assessing Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing apoptosis in response to treatment with a compound of interest. The following methods are widely used and accepted for the detection and quantification of programmed cell death.

Introduction to Apoptosis

Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis. It is characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[1][2] Dysregulation of apoptosis is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[3] Therefore, the assessment of apoptosis is a critical component of drug discovery and development.

This document outlines several key methods for detecting apoptosis in a laboratory setting:

  • Annexin V/Propidium Iodide (PI) Staining: To detect early and late-stage apoptosis.

  • TUNEL Assay: To identify DNA fragmentation, a hallmark of late-stage apoptosis.

  • Caspase Activity Assays: To measure the activity of key executioner enzymes in the apoptotic cascade.

  • Western Blotting: To detect the cleavage of specific proteins involved in the apoptotic signaling pathway.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described apoptosis assays.

Table 1: Quantification of Apoptotic Cells by Annexin V/PI Staining

Treatment GroupConcentration% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control-
Compound XLow
Compound XMedium
Compound XHigh
Positive Control-

Table 2: Quantification of DNA Fragmentation by TUNEL Assay

Treatment GroupConcentration% TUNEL-Positive Cells
Vehicle Control-
Compound XLow
Compound XMedium
Compound XHigh
Positive Control-

Table 3: Caspase-3/7 Activity

Treatment GroupConcentrationRelative Caspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle Control-1.0
Compound XLow
Compound XMedium
Compound XHigh
Positive Control-

Table 4: Western Blot Analysis of Apoptosis Markers

Treatment GroupConcentrationRelative Cleaved PARP Expression (Normalized to Loading Control)Relative Cleaved Caspase-3 Expression (Normalized to Loading Control)
Vehicle Control-
Compound XLow
Compound XMedium
Compound XHigh
Positive Control-

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathways

The diagram below illustrates the two major apoptosis signaling pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 disc->caspase8 pro_caspase8 Pro-Caspase-8 pro_caspase8->disc pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage bcl2_family Bcl-2 Family (Bax/Bak) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 pro_caspase9 Pro-Caspase-9 pro_caspase9->apoptosome caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 parp PARP caspase3->parp apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4][5] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6][7][8] Propidium iodide is a fluorescent nucleic acid stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.[6]

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Treated and control cells

  • Induce apoptosis in your cell line using the compound of interest at various concentrations and for the desired duration. Include both negative (vehicle) and positive controls.

  • Harvest the cells (for adherent cells, use a gentle non-enzymatic method like EDTA to detach).[4]

  • Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.[4]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[4]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[4][9]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4] Gently vortex the tubes.

  • Incubate the tubes for 15-20 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Analyze the samples by flow cytometry within one hour.[9]

cluster_workflow Annexin V/PI Staining Workflow cell_treatment Cell Treatment harvest_cells Harvest Cells cell_treatment->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs resuspend_binding_buffer Resuspend in Binding Buffer wash_pbs->resuspend_binding_buffer add_stains Add Annexin V and PI resuspend_binding_buffer->add_stains incubate Incubate add_stains->incubate add_binding_buffer Add Binding Buffer incubate->add_binding_buffer flow_cytometry Analyze by Flow Cytometry add_binding_buffer->flow_cytometry

Caption: Workflow for Annexin V/PI staining and flow cytometry analysis.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks.[10] This is a hallmark of late-stage apoptosis.

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-1% Triton X-100 in PBS)

  • DNase I (for positive control)

  • DAPI or other nuclear counterstain

  • Microscope slides or microplates

  • Treated and control cells

  • Seed and treat cells on coverslips or in a microplate.

  • Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[11]

  • Wash twice with PBS.

  • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.[11]

  • Wash twice with PBS.

  • (Optional) For a positive control, treat a separate sample with DNase I to induce DNA breaks.

  • Incubate the samples with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[11][12]

  • Wash the cells to remove unincorporated nucleotides.

  • If using an indirect detection method, incubate with the appropriate detection reagent (e.g., fluorescently labeled antibody).

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize using a fluorescence microscope.

cluster_workflow TUNEL Assay Workflow cell_treatment Cell Treatment fixation Fixation cell_treatment->fixation permeabilization Permeabilization fixation->permeabilization tunel_reaction TUNEL Reaction permeabilization->tunel_reaction wash Wash tunel_reaction->wash counterstain Counterstain wash->counterstain microscopy Fluorescence Microscopy counterstain->microscopy

Caption: General workflow for the TUNEL assay.

Caspase Activity Assay (Colorimetric or Fluorometric)

Caspases are a family of proteases that are central to the execution of apoptosis.[1][13] This assay measures the activity of specific caspases, such as caspase-3, by detecting the cleavage of a substrate that releases a chromophore or fluorophore.[14][15]

  • Caspase assay kit (containing cell lysis buffer, reaction buffer, DTT, and a caspase-specific substrate, e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric)[14]

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

  • Treated and control cells

  • Treat cells with the compound of interest to induce apoptosis.

  • Harvest and count the cells.

  • Lyse the cells using the provided lysis buffer on ice for 10-20 minutes.[14][16]

  • Centrifuge the lysates to pellet the cell debris.[14][16]

  • Transfer the supernatant (cell lysate) to a new tube.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Prepare the reaction mixture containing reaction buffer, DTT, and the caspase substrate according to the kit instructions.[14]

  • Add the reaction mixture to each well containing cell lysate.

  • Incubate the plate at 37°C for 1-2 hours.[14][17]

  • Read the absorbance (for colorimetric assays, typically at 400-405 nm) or fluorescence (for fluorometric assays, with appropriate excitation/emission wavelengths) using a microplate reader.[14]

cluster_workflow Caspase Activity Assay Workflow cell_treatment Cell Treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quantification Protein Quantification cell_lysis->protein_quantification add_substrate Add Caspase Substrate protein_quantification->add_substrate incubation Incubation add_substrate->incubation read_signal Read Signal incubation->read_signal

Caption: Workflow for a typical caspase activity assay.

Western Blotting for Apoptosis Markers

Western blotting can be used to detect changes in the expression and cleavage of proteins involved in apoptosis, such as caspases and their substrates (e.g., PARP).[18][19][20] The appearance of cleaved forms of these proteins is a strong indicator of apoptosis.

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay reagents (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for total and cleaved forms of apoptosis markers (e.g., caspase-3, PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

  • Treat cells and prepare cell lysates as described in the caspase activity assay protocol.

  • Determine protein concentrations of the lysates.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-cleaved PARP) overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and detect the signal using an imaging system.

  • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).

cluster_workflow Western Blotting Workflow cell_lysis Cell Lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection

Caption: Standard workflow for Western blotting analysis.

References

Unveiling the Impact of TI17 on Cell Cycle Progression: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TI17 is a novel small molecule inhibitor targeting Trip13 (Thyroid hormone receptor-interacting protein 13), an AAA-ATPase essential for the spindle assembly checkpoint and DNA double-strand break (DSB) repair. Emerging evidence indicates that this compound effectively curtails the proliferation of cancer cells, such as in multiple myeloma, by inducing cell cycle arrest and apoptosis. The mechanism of action involves the impairment of Trip13's function in DSB repair, leading to an enhanced DNA damage response. This application note provides a comprehensive guide for analyzing the effects of this compound on the cell cycle of cancer cells. It includes detailed protocols for cell synchronization, flow cytometry-based cell cycle analysis, and Western blotting for key cell cycle regulatory proteins.

Data Presentation

The following tables summarize the anticipated quantitative data from cell cycle analysis of a hypothetical cancer cell line (e.g., HeLa) treated with this compound.

Table 1: Cell Cycle Distribution of Asynchronous HeLa Cells Treated with this compound for 24 Hours

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)55.2 ± 2.125.8 ± 1.519.0 ± 1.8
This compound (10 µM)48.7 ± 2.520.1 ± 1.931.2 ± 2.3
This compound (20 µM)35.1 ± 1.815.5 ± 1.249.4 ± 2.7

Table 2: Expression Levels of Cell Cycle Regulatory Proteins in HeLa Cells Treated with this compound for 24 Hours (Relative to Vehicle Control)

TreatmentCyclin B1p-CDK1 (Tyr15)Total CDK1
Vehicle (DMSO)1.001.001.00
This compound (10 µM)1.852.101.05
This compound (20 µM)2.503.201.10

Experimental Protocols

I. Cell Culture and this compound Treatment
  • Cell Line: HeLa (or other relevant cancer cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to the desired final concentrations (e.g., 10 µM and 20 µM). The final DMSO concentration in the culture medium should not exceed 0.1%.

  • Treatment: Seed cells in appropriate culture vessels. Once they reach 60-70% confluency, replace the medium with fresh medium containing either vehicle (DMSO) or the desired concentrations of this compound. Incubate for the desired time period (e.g., 24 hours).

II. Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is for the quantitative analysis of DNA content to determine the percentage of cells in different phases of the cell cycle.[1]

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension for fixation.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, FCS Express) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

III. Western Blotting for Cell Cycle Regulatory Proteins

This protocol is for detecting the expression levels of key proteins that regulate the G2/M transition.

  • Protein Extraction:

    • After this compound treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Cyclin B1, phospho-CDK1 (Tyr15), total CDK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Acquisition A Seed HeLa Cells B Treat with this compound or Vehicle A->B C Harvest Cells B->C D Flow Cytometry (PI Staining) C->D E Western Blotting C->E F Cell Cycle Profile D->F G Protein Expression E->G

Experimental workflow for cell cycle analysis.

signaling_pathway cluster_pathway G2/M Checkpoint Regulation DSB DNA Double-Strand Breaks Trip13 Trip13 DSB->Trip13 activates Repair DNA Repair Trip13->Repair G2M G2/M Arrest Trip13->G2M prevents This compound This compound This compound->Trip13 inhibits Mitosis Mitosis Repair->Mitosis CyclinB_CDK1 Cyclin B1 / CDK1 Complex G2M->CyclinB_CDK1 stabilizes G2M->Mitosis CyclinB_CDK1->Mitosis

This compound-induced G2/M arrest signaling pathway.

Discussion

The inhibition of Trip13 by this compound is expected to disrupt the normal repair of DNA double-strand breaks, a critical process for maintaining genomic integrity. This disruption activates the DNA damage response pathways, leading to cell cycle arrest, primarily at the G2/M checkpoint.[2][3] This allows the cell time to repair the damage before proceeding to mitosis. The anticipated accumulation of cells in the G2/M phase, as shown in Table 1, is a hallmark of this checkpoint activation.

The Western blot data in Table 2 further corroborates this mechanism. An increase in Cyclin B1 levels is consistent with a G2/M arrest, as Cyclin B1 accumulates during the G2 phase and is degraded upon entry into anaphase. The increased phosphorylation of CDK1 at the inhibitory Tyr15 site is a direct indicator of G2/M checkpoint activation, as this modification prevents the activation of the Cyclin B1/CDK1 complex and subsequent entry into mitosis.

References

Application Notes and Protocols for Validating TI17-Trip13 Interaction via Pull-Down Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid hormone receptor interactor 13 (Trip13) is a crucial AAA+ ATPase involved in the regulation of mitotic processes and DNA double-strand break (DSB) repair.[1][2][3] Its overexpression has been linked to the progression of various cancers, making it a significant target for therapeutic intervention.[1][2][4] A novel small molecule, TI17, has been identified as a specific inhibitor of Trip13, demonstrating anti-myeloma activity by impairing Trip13's function in DSB repair and augmenting DNA damage responses.[3][5][6][7]

This document provides detailed protocols for validating the direct interaction between this compound and Trip13 using a pull-down assay. This in vitro technique is instrumental in confirming physical interactions between molecules, where a "bait" protein is immobilized on a solid support to capture its interacting partner, the "prey," from a sample.[8][9] These protocols are designed to be adaptable for execution with either a Glutathione (B108866) S-transferase (GST) or a 6x-Histidine (His) tag, two of the most common affinity tags used in such assays.

Principle of the Pull-Down Assay

The pull-down assay is a versatile method to study protein-protein interactions in vitro.[10][11] The fundamental principle involves utilizing a tagged protein (the bait) that is immobilized on affinity resin. This bait protein is then incubated with a cell lysate or a purified protein solution containing the potential interacting partner (the prey). If an interaction occurs, the prey protein will bind to the bait protein and be "pulled down" from the solution along with the bait-resin complex. Following a series of washes to eliminate non-specifically bound proteins, the complex is eluted and analyzed, typically by Western blotting, to confirm the presence of the prey protein.

Experimental Design

To validate the this compound-Trip13 interaction, we will outline two primary pull-down assay strategies: a GST pull-down and a His-tag pull-down. In these protocols, Trip13 will be expressed as a recombinant protein fused with either a GST or His-tag, serving as the "bait." The "prey" can be a tagged version of this compound (if it is a protein) or a chemically modified version of the small molecule this compound that allows for detection. For the purpose of this protocol, we will assume a scenario where this compound can be detected by a specific antibody or is tagged.

Key Components:

  • Bait Protein: Recombinant GST-tagged Trip13 (GST-Trip13) or His-tagged Trip13 (His-Trip13).

  • Prey: this compound (assuming it can be detected by a specific antibody) or a tagged version of this compound.

  • Affinity Resin: Glutathione-agarose beads for GST-tagged proteins or Nickel-NTA (Ni-NTA) or Cobalt-based agarose (B213101) beads for His-tagged proteins.[12][13]

  • Controls: A critical aspect of a reliable pull-down assay is the inclusion of proper controls to ensure the specificity of the interaction.[12]

    • Negative Control 1: GST or His-tag alone incubated with the prey to check for non-specific binding to the tag.

    • Negative Control 2: Beads alone (without bait protein) incubated with the prey to check for non-specific binding to the resin.

    • Input Control: A sample of the cell lysate or prey protein solution that has not been incubated with the bait protein to show the presence of the prey protein.

Detailed Experimental Protocols

Protocol 1: GST Pull-Down Assay

This protocol describes the use of GST-tagged Trip13 as the bait to pull down this compound.

Materials and Reagents:

  • Recombinant GST-Trip13 and GST (as a control)

  • Glutathione-agarose beads

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween 20)

  • Elution Buffer (e.g., 10-20 mM reduced glutathione in 50 mM Tris-HCl pH 8.0)

  • SDS-PAGE sample buffer

  • This compound solution

  • Antibody specific for this compound or its tag

Procedure:

  • Bait Protein Immobilization:

    • Equilibrate the required amount of glutathione-agarose beads by washing them three times with ice-cold Lysis Buffer.

    • Incubate the equilibrated beads with a known amount of purified GST-Trip13 or GST alone for 1-2 hours at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three times with Wash Buffer to remove any unbound protein.

  • Interaction/Binding Step:

    • Add the this compound solution (e.g., from a cell lysate or a purified stock) to the beads coupled with GST-Trip13 or GST.

    • Incubate the mixture for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction to occur.

  • Washing:

    • Pellet the beads by centrifugation and collect the supernatant (this is the "unbound" fraction).

    • Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins. Perform each wash for 5-10 minutes on a rotator at 4°C.

  • Elution:

    • Add Elution Buffer to the washed beads and incubate for 10-20 minutes at room temperature with gentle agitation to release the bound proteins.

    • Pellet the beads by centrifugation and carefully collect the supernatant containing the eluted proteins.

  • Analysis:

    • Add SDS-PAGE sample buffer to the eluted samples, boil for 5 minutes, and analyze by SDS-PAGE followed by Western blotting using an antibody against this compound or its tag.

    • Run the input, unbound, and wash fractions alongside the eluted samples to monitor the process.

Protocol 2: His-Tag Pull-Down Assay

This protocol utilizes His-tagged Trip13 as the bait.

Materials and Reagents:

  • Recombinant His-Trip13 and His-tag peptide (as a control)

  • Ni-NTA or Cobalt-based agarose beads[12]

  • Binding/Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • SDS-PAGE sample buffer

  • This compound solution

  • Antibody specific for this compound or its tag

Procedure:

  • Bait Protein Immobilization:

    • Equilibrate the Ni-NTA beads by washing them three times with ice-cold Binding/Wash Buffer.

    • Incubate the equilibrated beads with purified His-Trip13 for 1-2 hours at 4°C with gentle rotation.

    • Pellet the beads and wash three times with Binding/Wash Buffer to remove unbound protein.

  • Interaction/Binding Step:

    • Add the this compound solution to the beads coupled with His-Trip13.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and collect the unbound fraction.

    • Wash the beads 3-5 times with Binding/Wash Buffer.

  • Elution:

    • Add Elution Buffer to the beads and incubate for 10-20 minutes at room temperature.

    • Collect the eluted proteins by centrifugation.

  • Analysis:

    • Analyze the eluted samples by SDS-PAGE and Western blotting using an antibody against this compound or its tag.

Data Presentation

Quantitative data from the Western blot analysis can be summarized in a table for clear comparison. The band intensities of the pulled-down this compound can be quantified using densitometry software.

Experiment Bait Protein Prey Relative Band Intensity of Pulled-down this compound (Arbitrary Units) Interpretation
Test GST-Trip13This compound100Strong interaction detected
Control 1 GSTThis compound5Minimal non-specific binding to the GST tag
Control 2 Beads onlyThis compound2Minimal non-specific binding to the beads
Test His-Trip13This compound95Strong interaction detected
Control 1 His-peptideThis compound4Minimal non-specific binding to the His-tag
Control 2 Beads onlyThis compound3Minimal non-specific binding to the beads

Visualizations

Experimental Workflow Diagram

Pull_Down_Workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis Bait_Prep Prepare Bait Protein (GST-Trip13 or His-Trip13) Immobilization Immobilize Bait Protein on Beads Bait_Prep->Immobilization Prey_Prep Prepare Prey (this compound solution) Interaction Incubate Bait-Bead Complex with Prey Prey_Prep->Interaction Bead_Prep Equilibrate Affinity Beads Bead_Prep->Immobilization Immobilization->Interaction Washing Wash to Remove Non-specific Binders Interaction->Washing Elution Elute Bound Proteins Washing->Elution Analysis Analyze by SDS-PAGE and Western Blot Elution->Analysis

Caption: Workflow of the pull-down assay to validate this compound-Trip13 interaction.

Signaling Pathway Diagram

Trip13 is known to be involved in the Spindle Assembly Checkpoint (SAC) and DNA Double-Strand Break (DSB) repair pathways.[1][2] this compound has been shown to inhibit Trip13's function in DSB repair.[3] The following diagram illustrates this inhibitory interaction within the context of the DNA damage response.

Signaling_Pathway cluster_cell Cellular Response to DNA Damage DNA_Damage DNA Double-Strand Break (DSB) Trip13 Trip13 (AAA+ ATPase) DNA_Damage->Trip13 activates DSB_Repair DSB Repair Pathway (e.g., NHEJ) Trip13->DSB_Repair promotes Cell_Survival Cell Survival and Proliferation DSB_Repair->Cell_Survival leads to This compound This compound (Inhibitor) This compound->Trip13 inhibits

Caption: Inhibition of the Trip13-mediated DNA repair pathway by this compound.

Conclusion

The provided protocols offer a robust framework for researchers to validate the interaction between the novel inhibitor this compound and its target protein, Trip13. Successful execution of these pull-down assays, complete with appropriate controls, will provide strong in vitro evidence of a direct binding event. This validation is a critical step in the characterization of this compound's mechanism of action and its development as a potential therapeutic agent for cancers with Trip13 overexpression. The visualization of the experimental workflow and the signaling pathway context further aids in the comprehension and communication of the experimental design and its biological significance.

References

Experimental Design for T Helper 17 (Th17) Combination Therapy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design and execution of preclinical studies evaluating combination therapies targeting the T helper 17 (Th17) cell pathway. Th17 cells are a critical subset of CD4+ T helper cells that play a pivotal role in host defense against extracellular pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1] Targeting Th17 cell differentiation, signaling, or effector functions presents a promising therapeutic avenue, and combination therapies may offer enhanced efficacy and reduced side effects.

Introduction to Th17 Biology and Therapeutic Targeting

Th17 cells are characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). The differentiation of naïve CD4+ T cells into the Th17 lineage is driven by a specific cytokine milieu, most notably Transforming Growth Factor-beta (TGF-β) and IL-6. This signaling cascade leads to the expression of the master transcriptional regulator, Retinoic acid-related orphan receptor gamma t (RORγt), which is essential for the Th17 phenotype.[1][2] Dysregulation of the Th17 pathway is a key factor in diseases such as rheumatoid arthritis, psoriasis, multiple sclerosis, and inflammatory bowel disease.

Combination therapies targeting the Th17 pathway can be designed to interfere with multiple pro-inflammatory signals, T-cell activation, and cytokine signaling.[3][4] This can involve combining a novel Th17-targeting agent with an existing therapy or combining two novel agents with distinct mechanisms of action.

Key Signaling Pathways in Th17 Differentiation

A thorough understanding of the molecular pathways governing Th17 differentiation is crucial for designing effective combination therapies. The following diagram illustrates the key cytokines and transcription factors involved.

Th17_Signaling_Pathway cluster_extracellular Extracellular Cytokines cluster_intracellular Intracellular Signaling TGF-beta TGF-beta STAT3 STAT3 TGF-beta->STAT3 IL-6 IL-6 IL-6->STAT3 IL-21 IL-21 IL-21->STAT3 IL-23 IL-23 RORgt RORgt IL-23->RORgt Maintains STAT3->RORgt Induces Th17 Differentiation Th17 Differentiation RORgt->Th17 Differentiation Drives Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Th17 Differentiation Assay B Cell Viability & Apoptosis Assays A->B C Synergy Analysis (Dose-Response Matrix) B->C D Selection of Animal Model (e.g., EAE, CIA) C->D Promising combinations advance E Combination Therapy Administration D->E F Evaluation of Disease Progression & Immune Response E->F Synergy_Analysis A Dose-Response Matrix Experiment B Measure % Inhibition A->B C Calculate Synergy Score (e.g., Bliss, HSA) B->C D Synergistic, Additive, or Antagonistic Effect C->D

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TI17 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the dosage of TI17, a novel small molecule inhibitor of Trip13, in in vivo experimental settings. The following information, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse xenograft model of multiple myeloma?

A1: While a specific, universally validated in vivo dose for this compound has not been published, a recent study demonstrated its efficacy and lack of apparent side effects in a mouse xenograft model.[1][2][3] As a starting point, researchers should consider a dose-finding study based on the in vitro IC50 values of this compound against multiple myeloma cell lines. A common practice is to start with a dose predicted to achieve plasma concentrations several-fold higher than the in vitro IC50.

Q2: How should I formulate this compound for in vivo administration?

A2: this compound is a small molecule and may have limited aqueous solubility. Therefore, a suitable vehicle is required for in vivo delivery. The choice of vehicle is critical and should be inert, non-toxic, and capable of solubilizing this compound. A tiered approach to formulation development is recommended.

Q3: My this compound formulation appears cloudy or precipitates upon dilution. What should I do?

A3: Precipitation indicates that the compound is not fully solubilized or is unstable in the final dilution. This can lead to inaccurate dosing and inconsistent results. Address this by preparing a fresh dilution and considering a different solvent system or the use of excipients to improve solubility. It is crucial to visually inspect solutions for any signs of precipitation before administration.

Q4: I am observing unexpected toxicity or a lack of efficacy in my animal model. How can I troubleshoot this?

A4: Both unexpected toxicity and lack of efficacy can stem from improper dosage. If toxicity is observed, consider reducing the dose or the frequency of administration. If a lack of efficacy is the issue, you may need to increase the dose. It is also important to ensure the stability of the compound in the formulation and to confirm the target engagement in vivo.

Troubleshooting Guide

Issue 1: Poor Bioavailability of this compound
  • Problem: Low systemic exposure of this compound after administration, leading to a lack of efficacy.

  • Possible Causes:

    • Poor solubility in the formulation.

    • Rapid metabolism or clearance.

    • Inefficient absorption from the administration site.

  • Solutions:

    • Formulation Optimization: Experiment with different vehicle compositions to enhance solubility.

    • Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection.

    • Pharmacokinetic (PK) Studies: Conduct a PK study to determine the concentration of this compound in plasma over time. This will help to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Issue 2: Inconsistent Efficacy Between Animals
  • Problem: High variability in tumor growth inhibition or other efficacy endpoints among animals in the same treatment group.

  • Possible Causes:

    • Inaccurate dosing due to formulation precipitation or improper administration technique.

    • Biological variability within the animal cohort.

    • Instability of the this compound formulation.

  • Solutions:

    • Formulation Quality Control: Ensure the formulation is homogenous and free of precipitates before each administration.

    • Standardized Procedures: Maintain consistent administration techniques and timing across all animals.

    • Increased Sample Size: A larger group of animals can help to mitigate the impact of individual biological variability.

Data Presentation

Table 1: General Starting Points for In Vivo Formulation of Poorly Soluble Small Molecules

Vehicle ComponentConcentration Range (% w/v or v/v)PurposeKey Considerations
Solubilizing Agent
DMSO5-10%Primary solventCan be toxic at higher concentrations.
PEG300/40020-60%Co-solventGenerally well-tolerated.
Ethanol5-15%Co-solventCan cause irritation at higher concentrations.
Surfactant
Tween® 801-10%Enhances solubility and stabilityCan cause hypersensitivity reactions in some models.
Cremophor® EL1-5%Emulsifying agentAssociated with hypersensitivity reactions.
Aqueous Component
Saline (0.9% NaCl)q.s. to 100%Diluent
PBSq.s. to 100%Buffered diluent

Table 2: Example of a Dose-Finding Study Design

GroupTreatmentDose (mg/kg)Route of AdministrationFrequencyNumber of Animals
1Vehicle Control-IPDaily8-10
2This compoundLow Dose (e.g., 10)IPDaily8-10
3This compoundMid Dose (e.g., 30)IPDaily8-10
4This compoundHigh Dose (e.g., 100)IPDaily8-10

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for Intraperitoneal (IP) Injection

  • Objective: To prepare a clear, sterile solution of this compound for IP administration in mice.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered

    • PEG300, sterile-filtered

    • Tween® 80, sterile-filtered

    • Sterile saline (0.9% NaCl)

    • Sterile, conical tubes

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile conical tube.

    • Add DMSO to dissolve the this compound completely. Vortex until a clear solution is obtained.

    • Add PEG300 to the solution and vortex thoroughly.

    • Add Tween® 80 to the solution and vortex until fully mixed.

    • Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.

    • Visually inspect the final formulation for clarity. If any precipitation is observed, the formulation is not suitable for injection.

    • Prepare the formulation fresh on the day of administration.

Mandatory Visualization

TI17_Signaling_Pathway cluster_0 This compound Action cluster_1 Trip13 Complex cluster_2 Downstream Effects This compound This compound Trip13 Trip13 This compound->Trip13 inhibits MAD2 MAD2 Trip13->MAD2 regulates USP7 USP7 Trip13->USP7 interacts with DNA_Damage_Repair DNA Damage Repair Trip13->DNA_Damage_Repair promotes Cell_Cycle_Arrest Cell_Cycle_Arrest MAD2->Cell_Cycle_Arrest induces p53_Pathway p53 Pathway USP7->p53_Pathway regulates PTEN_Pathway PTEN Pathway USP7->PTEN_Pathway regulates Apoptosis Apoptosis DNA_Damage_Repair->Apoptosis prevents p53_Pathway->Apoptosis induces

Caption: Simplified signaling pathway of this compound action.

InVivo_Dosage_Optimization_Workflow cluster_0 Pre-clinical Assessment cluster_1 Formulation Development cluster_2 In Vivo Studies cluster_3 Analysis & Refinement In_Vitro_Potency Determine In Vitro Potency (IC50) Solubility_Screening Solubility Screening In_Vitro_Potency->Solubility_Screening Vehicle_Selection Vehicle Selection Solubility_Screening->Vehicle_Selection Formulation_Prep Formulation Preparation Vehicle_Selection->Formulation_Prep Stability_Testing Stability Testing Formulation_Prep->Stability_Testing MTD_Study Maximum Tolerated Dose (MTD) Study Stability_Testing->MTD_Study PK_Study Pharmacokinetic (PK) Study MTD_Study->PK_Study Efficacy_Study Efficacy Study PK_Study->Efficacy_Study Data_Analysis Data Analysis Efficacy_Study->Data_Analysis Dose_Refinement Dose Refinement Data_Analysis->Dose_Refinement Dose_Refinement->Efficacy_Study Iterate

Caption: Workflow for in vivo dosage optimization.

References

Technical Support Center: Investigating Off-Target Effects of TI17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of TI17, a novel small molecule inhibitor of Thyroid hormone receptor-interacting protein 13 (TRIP13).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a novel small molecule compound identified as a specific inhibitor of TRIP13.[1] TRIP13 is an AAA+ ATPase that plays a crucial role in the spindle assembly checkpoint and DNA double-strand break repair.[2][3] Its inhibition has shown anti-tumor activity, particularly in multiple myeloma.

Q2: What are off-target effects and why are they a concern with a targeted inhibitor like this compound?

A2: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended target, TRIP13. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational efficacy in clinical settings. Therefore, identifying and mitigating off-target effects is critical for the validation of this compound's mechanism of action and its development as a therapeutic agent.

Q3: What are the potential off-target candidates for this compound?

A3: While a definitive and exhaustive list of this compound off-targets is not yet established, its classification as an AAA+ ATPase inhibitor suggests that other members of this protein family could be potential off-targets. There are 53 members in the human AAA+ ATPase family involved in diverse cellular processes.[4] For example, another TRIP13 inhibitor, anlotinib, has been shown to inhibit other kinases like c-kit, platelet-derived growth factor receptors (PDGFRs), fibroblast growth factor receptors (FGFRs), and vascular endothelial growth factor receptors (VEGFRs).[5] Therefore, a broad screening approach is recommended to identify the specific off-target profile of this compound.

Q4: How can I experimentally determine if the observed phenotype in my experiment is due to an off-target effect of this compound?

A4: A multi-pronged experimental approach is recommended to distinguish on-target from off-target effects. This includes:

  • Genetic knockdown or knockout of TRIP13: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of TRIP13. If the phenotype persists after treatment with this compound in the absence of its primary target, it is likely due to an off-target effect.

  • Use of a structurally distinct TRIP13 inhibitor: If available, comparing the effects of this compound with another validated TRIP13 inhibitor that has a different chemical scaffold can help confirm that the observed phenotype is due to TRIP13 inhibition.

  • Dose-response analysis: A consistent dose-response relationship between this compound concentration and the observed phenotype is expected for an on-target effect. Aberrant or biphasic dose-response curves may suggest off-target activities.

Troubleshooting Guides

This section provides detailed methodologies for key experiments to identify and validate the off-target effects of this compound.

Guide 1: Kinase Selectivity Profiling

Issue: You observe a phenotype that could be attributed to the inhibition of a protein kinase, or you want to proactively screen for kinase off-targets.

Solution: Perform a comprehensive kinase selectivity profiling assay. This will determine the inhibitory activity of this compound against a broad panel of protein kinases.

Data Presentation: Example Kinase Selectivity Profile for this compound

Kinase TargetIC50 (nM)Percent Inhibition at 1 µM
TRIP13 (Target) 50 95%
Kinase A85070%
Kinase B2,50045%
Kinase C>10,000<10%
Kinase D1,20065%
... (and so on for a large panel)

Experimental Protocol: In Vitro Kinase Profiling

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a large panel of purified protein kinases.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution starting from 100 µM).

  • Assay Plate Preparation:

    • In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP. The ATP concentration should be at or near the Km for each kinase.

  • Compound Addition:

    • Add the diluted this compound or a vehicle control (DMSO) to the wells.

  • Kinase Reaction and Detection:

    • Incubate the plate to allow the kinase reaction to proceed.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., radiometric assay measuring the incorporation of ³³P-ATP, or luminescence-based assays like ADP-Glo™).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Workflow for Kinase Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Serial Dilutions add_compound Add this compound or Vehicle Control prep_compound->add_compound prep_plate Prepare Assay Plate (Kinase, Substrate, ATP) prep_plate->add_compound run_reaction Incubate and Run Kinase Reaction add_compound->run_reaction detect_signal Stop Reaction and Detect Signal run_reaction->detect_signal calc_inhibition Calculate Percent Inhibition detect_signal->calc_inhibition determine_ic50 Determine IC50 Values calc_inhibition->determine_ic50 summarize_data Summarize in Table determine_ic50->summarize_data G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_analysis Analysis treat_cells Treat Cells with this compound or Vehicle heat_samples Heat Samples at a Temperature Gradient treat_cells->heat_samples lyse_cells Lyse Cells (Freeze-Thaw) heat_samples->lyse_cells centrifuge Centrifuge to Separate Soluble Fraction lyse_cells->centrifuge western_blot Analyze Soluble Proteins by Western Blot centrifuge->western_blot quantify Quantify Band Intensities western_blot->quantify G cluster_probe Probe Preparation cluster_pulldown Affinity Pull-Down cluster_ms Mass Spectrometry synthesize_probe Synthesize this compound Probe immobilize_probe Immobilize Probe on Beads synthesize_probe->immobilize_probe incubate_lysate Incubate Beads with Cell Lysate immobilize_probe->incubate_lysate wash_beads Wash to Remove Non-specific Binders incubate_lysate->wash_beads elute_digest Elute and Digest Bound Proteins wash_beads->elute_digest lc_msms Analyze Peptides by LC-MS/MS elute_digest->lc_msms identify_quantify Identify and Quantify Proteins lc_msms->identify_quantify G cluster_trip13 TRIP13 Function cluster_sac Spindle Assembly Checkpoint (SAC) cluster_ddr DNA Damage Repair cluster_pathways Downstream Signaling TRIP13 TRIP13 (AAA+ ATPase) MAD2 MAD2 TRIP13->MAD2 Regulates REV7 REV7 (MAD2L2) TRIP13->REV7 Regulates PI3K_AKT PI3K/AKT Pathway TRIP13->PI3K_AKT Activates WNT Wnt/β-catenin Pathway TRIP13->WNT Activates CDC20 CDC20 MAD2->CDC20 Inhibits APC_C APC/C CDC20->APC_C Activates DSB Double-Strand Breaks DSB->REV7 Recruits Shieldin Shieldin Complex REV7->Shieldin Regulates This compound This compound This compound->TRIP13 Inhibits

References

Best practices for long-term storage of TI17

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TI-17 Alloy

An Important Note for Our Audience:

This technical support guide is intended for researchers, scientists, and engineers working with high-performance materials. Initial specifications for this document mentioned an audience in drug development. It is important to clarify that TI-17 is a near-beta titanium alloy (Ti-5Al-2Sn-2Zr-4Mo-4Cr) and is primarily utilized in the aerospace industry for applications such as gas turbine engine components. It is not intended for pharmaceutical or biological applications. This guide provides best practices for the long-term storage and handling of TI-17 in a research or industrial setting to ensure its material integrity for its intended engineering applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern for the long-term storage of TI-17 alloy?

A1: Unlike perishable chemicals or biological samples, TI-17, as a solid metallic alloy, does not degrade under normal ambient conditions. The primary concerns for its long-term storage are the prevention of surface contamination, corrosion, and physical damage, all of which can compromise its mechanical properties and performance in high-stress applications.

Q2: What are the ideal environmental conditions for storing TI-17?

A2: To ensure the long-term integrity of TI-17, it should be stored in a controlled environment. The key parameters are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 10°C to 30°C (50°F to 86°F)Prevents large temperature fluctuations that can cause condensation.[1]
Relative Humidity Below 60%Minimizes the risk of moisture-related corrosion.[1][2][3]
Atmosphere Clean, dry, and well-ventilatedPrevents the accumulation of dust, dirt, and corrosive fumes.[3]
Chemical Exposure Away from strong acids, alkalis, and halogensThese substances can damage the protective oxide layer of the alloy.

Q3: How should TI-17 billets, bars, or components be physically stored?

A3: Proper physical storage is crucial to prevent damage that could act as a stress concentrator. Use appropriate storage containers such as clean, dry plastic or wooden crates for short-term storage, and coated metal racks for long-term storage to prevent contact between individual pieces. Components should be wrapped in protective materials like plastic film to shield against dust and moisture.

Q4: Is any special handling required when moving or transporting TI-17?

A4: Yes, careful handling is necessary to avoid scratches, dents, or other surface damage. Use clean handling equipment, such as forklifts with padded grips. For transportation, ensure the alloy is securely packed in sturdy crates or pallets to withstand physical shocks.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Surface Discoloration or Stains - Oxidation from high humidity or temperature.- Contamination from oils, grease, or foreign materials.- Inspect the storage environment and adjust to recommended conditions.- Clean the surface with a mild detergent and soft cloth, then thoroughly dry. Avoid abrasive cleaners.
Suspected Surface Contamination (e.g., iron particles) - Contact with non-dedicated tools or unclean handling equipment.- Cross-contamination from other materials in the storage area.- Isolate the affected material.- Perform a surface contamination analysis (see Experimental Protocols).- If confirmed, mechanical or chemical cleaning may be required.
Pitting or Localized Corrosion - Exposure to corrosive agents (e.g., chlorides, acids).- Breakdown of the protective oxide layer due to contamination or damage.- Immediately remove the material from the corrosive environment.- Document the extent of the corrosion.- Mechanical testing may be necessary to ensure the integrity of the material has not been compromised.
Scratches or Physical Damage - Improper handling or storage.- Dropping or dragging the material.- Document the location and severity of the damage.- For critical applications, the damaged area may need to be evaluated by a materials engineer to determine if it is within acceptable limits or if the component needs to be retired.

Experimental Protocols

To verify the integrity of TI-17 after long-term storage, especially if contamination or improper storage is suspected, the following standard tests can be performed.

Tensile Testing
  • Objective: To determine the ultimate tensile strength, yield strength, and ductility of the alloy.

  • Standard: ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials.

  • Methodology:

    • Machine a specimen from the stored material according to the dimensions specified in ASTM E8/E8M.

    • Securely mount the specimen in a universal testing machine.

    • Apply a uniaxial tensile load at a controlled strain rate as specified in the standard. For titanium alloys, a slow and uniform strain rate is crucial for accurate results.

    • Continue the test until the specimen fractures.

    • Record the load and displacement data to calculate tensile strength, yield strength, and elongation.

Hardness Testing
  • Objective: To assess the material's resistance to localized plastic deformation.

  • Standard: ASTM E18 (Rockwell Hardness) or ASTM E92 (Vickers Hardness).

  • Methodology (Vickers Hardness):

    • Ensure the surface of the test piece is smooth, clean, and free of oxides.

    • Place the specimen on the anvil of the Vickers hardness tester.

    • Apply a predetermined load to the diamond pyramid indenter, forcing it into the material's surface.

    • After removing the load, measure the two diagonals of the resulting indentation using a microscope.

    • Calculate the Vickers hardness number based on the average diagonal length and the applied load.

Surface Contamination Analysis
  • Objective: To detect the presence of foreign elements or an altered surface layer (alpha case) that could lead to embrittlement.

  • Methodology:

    • Visual Inspection: Begin with a thorough visual examination for any signs of discoloration, residue, or corrosion.

    • Metallographic Preparation: Cut a sample from the material, ensuring not to introduce further contamination. Prepare a metallographic specimen of the cross-section of the surface.

    • Microscopic Examination: Examine the prepared sample under a high-magnification optical or scanning electron microscope (SEM). Look for a distinct surface layer (alpha case), which indicates oxygen contamination.

    • Elemental Analysis: If contamination is suspected, use techniques like Energy-Dispersive X-ray Spectroscopy (EDS/EDX) in conjunction with SEM to identify the elemental composition of the surface and any foreign particles.

Visualizations

Storage_Degradation_Factors cluster_environment Environmental Factors cluster_handling Handling & Storage Practices cluster_degradation Potential Degradation Humidity High Humidity (>60%) Corrosion Corrosion/Pitting Humidity->Corrosion Temperature Extreme Temperatures Temperature->Corrosion Chemicals Corrosive Fumes Chemicals->Corrosion Damage Physical Damage Mechanical Compromised Mechanical Properties Damage->Mechanical Stress Concentration Contamination Surface Contamination Embrittlement Surface Embrittlement Contamination->Embrittlement Corrosion->Mechanical Embrittlement->Mechanical

Caption: Factors leading to the potential degradation of TI-17 during long-term storage.

Inventory_Workflow start Receive TI-17 Material inspect_incoming Incoming Inspection: - Visual Check - Documentation Verification start->inspect_incoming label_material Label with Unique ID, Date, and Batch Number inspect_incoming->label_material store Place in Controlled Storage Environment label_material->store periodic_inspection Periodic Inspection (e.g., every 6 months) store->periodic_inspection retrieve Retrieve Material for Use store->retrieve log Log Inspection Results periodic_inspection->log pass No Issues Found periodic_inspection->pass Pass fail Issue Detected (e.g., Contamination, Damage) periodic_inspection->fail Fail log->periodic_inspection Continue Storage troubleshoot Initiate Troubleshooting Protocol: - Isolate Material - Perform Further Testing fail->troubleshoot

Caption: Recommended workflow for inventory management and inspection of TI-17 alloy.

References

Technical Support Center: Interpreting Unexpected Results in Th17 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in T helper 17 (Th17) cell experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of Th17 cells?

Th17 cells are a subset of CD4+ helper T cells that play a critical role in host defense against extracellular bacteria and fungi.[1] They are characterized by the production of their signature cytokine, Interleukin-17A (IL-17A).[2] In addition to IL-17A, they also secrete other cytokines such as IL-17F, IL-21, and IL-22.[2][3] The differentiation of Th17 cells from naive CD4+ T cells is driven by a specific cytokine milieu, most notably Transforming Growth Factor-beta (TGF-β) and IL-6.[3][4] The master transcriptional regulator for Th17 lineage commitment is the orphan nuclear receptor RORγt.[4][5]

Q2: What is the basic workflow for a Th17 differentiation experiment?

A typical in vitro Th17 differentiation experiment involves isolating naive CD4+ T cells, activating them with anti-CD3 and anti-CD28 antibodies, and culturing them in the presence of a specific cytokine cocktail to induce Th17 polarization. After a period of culture, the cells are often restimulated to enhance cytokine production before analysis, commonly by intracellular flow cytometry for IL-17A expression or by analyzing secreted cytokines in the supernatant.[6][7]

Q3: My Th17 differentiation is inefficient, resulting in a low percentage of IL-17A+ cells. What are the potential causes?

Low differentiation efficiency is a common issue. Several factors can contribute to this, including:

  • Suboptimal cytokine concentrations: The balance and concentration of polarizing cytokines are critical.

  • Poor initial cell viability or purity: Starting with a healthy and pure population of naive CD4+ T cells is essential.

  • Inadequate T cell activation: Insufficient stimulation through the T cell receptor (TCR) and co-stimulatory molecules can impair differentiation.

  • Presence of inhibitory cytokines: Cytokines from other T helper lineages, such as IFN-γ (from Th1 cells) and IL-4 (from Th2 cells), can inhibit Th17 differentiation.[8][9]

Troubleshooting Guides

Issue 1: Low or No IL-17A Expression Detected by Flow Cytometry

Symptoms:

  • After following the differentiation protocol, the percentage of CD4+IL-17A+ cells is significantly lower than expected or undetectable.

  • Other T helper cell populations (e.g., Th1) may be present.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Differentiation Cocktail Titrate the concentrations of TGF-β and IL-6. The optimal concentration can vary between different lots of reagents and cell sources. Consider adding IL-23 and IL-1β to the cocktail, as they are known to stabilize and expand the Th17 population.[4][9][10]
Inhibitory Cytokines Add neutralizing antibodies against IFN-γ and IL-4 to the culture medium to block the differentiation of Th1 and Th2 cells, which can inhibit Th17 polarization.[5][7]
Poor Cell Quality Ensure high purity (>95%) of naive CD4+ T cells after isolation. Check cell viability before and during the culture period.
Ineffective Restimulation Optimize the restimulation step before intracellular staining. A common method is to use Phorbol 12-myristate 13-acetate (PMA) and ionomycin (B1663694) for 4-6 hours.[1][6][11] Ensure the protein transport inhibitor (e.g., Brefeldin A or Monensin) is added for the final hours of stimulation to allow intracellular cytokine accumulation.
Flow Cytometry Staining Issues Verify the viability of your IL-17A antibody and perform titration to determine the optimal staining concentration. Use a fixation/permeabilization buffer suitable for intracellular cytokine staining. Include appropriate isotype controls and fluorescence minus one (FMO) controls to set accurate gates.[7]
Issue 2: High Cell Death in Culture

Symptoms:

  • A significant decrease in cell viability is observed throughout the differentiation period.

  • Cell debris is visible in the culture wells.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Reagent Toxicity Ensure all reagents, including cytokines and antibodies, are used at the recommended concentrations. High concentrations of stimulating antibodies or certain media components can be toxic.
Culture Conditions Maintain optimal culture conditions, including 37°C, 5% CO2, and a humidified atmosphere. Ensure the cell density is appropriate for the culture vessel; overcrowding can lead to nutrient depletion and cell death.
Serum Quality The quality of fetal bovine serum (FBS) can significantly impact T cell survival and differentiation. Test different lots of FBS or consider using serum-free media formulations specifically designed for T cell culture. One study noted a significant improvement when switching from 5% to 10% serum.[7]
Issue 3: Unexpected Cytokine Profile (e.g., Co-expression of IFN-γ)

Symptoms:

  • A population of CD4+ T cells co-expresses IL-17A and IFN-γ (Th1/Th17 cells).

  • The cytokine profile in the supernatant, as measured by ELISA or multiplex assay, shows the presence of cytokines from other T helper lineages.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Th17 Plasticity Th17 cells are known for their plasticity and can acquire characteristics of other T helper subsets, particularly Th1 cells, especially in the presence of IL-12.[12]
Differentiation Milieu The cytokine environment dictates the final phenotype. The presence of IL-12 in the culture can promote a Th1/Th17 phenotype. Conversely, the absence of pro-inflammatory cytokines like IL-1β might lead to a less pathogenic, or even regulatory, Th17 phenotype that produces IL-10.[13]
Analysis of Subpopulations The unexpected cytokine profile may represent distinct subpopulations of Th17 cells. Further analysis using additional markers may be necessary to characterize these cells.

Experimental Protocols

In Vitro Th17 Differentiation from Naive CD4+ T Cells
  • Isolation of Naive CD4+ T Cells: Isolate naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). Purity should be >95%.

  • T Cell Activation: Coat a 96-well plate with anti-CD3 antibody (e.g., 5 µg/mL) for at least 2 hours at 37°C. Wash the plate twice with sterile PBS. Seed 2 x 10^5 naive CD4+ T cells per well in complete RPMI medium. Add soluble anti-CD28 antibody (e.g., 1 µg/mL).[7]

  • Th17 Polarization: Add the Th17 polarizing cytokine cocktail to the culture. A typical cocktail includes:

    • TGF-β (e.g., 0.5-2 ng/mL)[7]

    • IL-6 (e.g., 20-30 ng/mL)[7]

    • Anti-IFN-γ (e.g., 5 µg/mL)[7]

    • Anti-IL-4 (e.g., 5 µg/mL)[7]

  • Cell Culture: Culture the cells for 3-5 days at 37°C and 5% CO2.[6][7]

  • Restimulation and Intracellular Staining:

    • On the day of analysis, restimulate the cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) for 4-6 hours.[1][11]

    • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 2-4 hours of stimulation.[6]

    • Harvest the cells and stain for surface markers (e.g., CD4).

    • Fix and permeabilize the cells using a dedicated kit.

    • Stain for intracellular IL-17A.

    • Analyze by flow cytometry.

Visualizations

Th17_Signaling_Pathway Naive_CD4_T_Cell Naive CD4+ T Cell STAT3 STAT3 Naive_CD4_T_Cell->STAT3 TCR TCR Activation (anti-CD3/CD28) TCR->Naive_CD4_T_Cell TGF_beta TGF-β RORgt RORγt TGF_beta->RORgt IL_6 IL-6 IL_6->STAT3 STAT3->RORgt Th17_Cell Differentiated Th17 Cell RORgt->Th17_Cell IL_17A IL-17A Th17_Cell->IL_17A IL_17F IL-17F Th17_Cell->IL_17F IL_21 IL-21 Th17_Cell->IL_21 IL_23 IL-23 (Stabilization) IL_23->Th17_Cell Th1_Inhibition IFN-γ (Th1) Th1_Inhibition->RORgt Th2_Inhibition IL-4 (Th2) Th2_Inhibition->RORgt

Caption: Core signaling pathway for Th17 cell differentiation.

Troubleshooting_Workflow Start Unexpected Result (e.g., Low IL-17A) Check_Reagents Check Reagent Quality and Concentrations Start->Check_Reagents Check_Cells Verify Initial Cell Purity and Viability Start->Check_Cells Review_Protocol Review Experimental Protocol Steps Start->Review_Protocol Optimize_Cytokines Titrate Cytokine Concentrations Check_Reagents->Optimize_Cytokines Successful_Result Successful Result Check_Cells->Successful_Result Optimize_Stimulation Optimize Restimulation Conditions Review_Protocol->Optimize_Stimulation Refine_FACS Refine Flow Cytometry Gating and Controls Review_Protocol->Refine_FACS Optimize_Cytokines->Successful_Result Optimize_Stimulation->Successful_Result Refine_FACS->Successful_Result

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Minimizing TI17 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering toxicity with "TI17," a hypothetical inhibitor of the Interleukin-17 (IL-17) signaling pathway, in animal models. The information is based on known effects of IL-17 blockade.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is designed to inhibit the signaling pathway of Interleukin-17 (IL-17), a pro-inflammatory cytokine. IL-17 plays a crucial role in host defense against certain pathogens and is a key driver of inflammation in several autoimmune diseases.[1][2] By blocking the IL-17 pathway, this compound aims to reduce inflammation. The IL-17 family includes several members (IL-17A-F), with IL-17A and IL-17F being major contributors to inflammation by recruiting neutrophils.[2] They signal through a receptor complex of IL-17RA and IL-17RC to induce the production of other inflammatory molecules.[2]

Q2: What are the most common toxicities observed with IL-17 pathway inhibitors in animal models?

A2: The most frequently observed adverse events are related to the disruption of the immune system. These include:

  • Increased susceptibility to infections: Particularly fungal (like Candida) and bacterial infections, due to the role of IL-17 in mucosal immunity and neutrophil recruitment.[3][4]

  • Gastrointestinal issues: Paradoxical worsening of gut inflammation has been noted in preclinical models and clinical trials of IL-17 inhibitors.[5][6]

  • Injection site reactions: Localized inflammation and irritation at the site of administration.[3][7]

  • Immunogenicity: Development of anti-drug antibodies (ADAs), which can reduce efficacy and potentially cause adverse immune reactions.[8][9] Animal models, however, have limitations in reliably predicting immunogenicity in humans.[9][10]

Q3: We are observing unexpected mortality in our mouse colony treated with this compound. What could be the cause?

A3: Unexpected mortality could stem from several factors:

  • Cytokine Release Syndrome (CRS): A rapid, systemic inflammatory response can be triggered by some immunomodulatory agents.[11] While less common with inhibitors than with T-cell engaging therapies, it can't be ruled out. Look for signs like rapid weight loss, hypothermia, and elevated systemic cytokines like IL-6, IFN-γ, and TNF-α.[12]

  • Severe Immunosuppression: High doses of this compound may lead to severe compromise of the immune system, resulting in opportunistic infections that become systemic and lethal.

  • Off-Target Toxicity: this compound may have unintended effects on other biological pathways or organs. A full toxicology workup, including histopathology of major organs, is recommended.[13]

  • Exacerbation of Subclinical Disease: The animal facility may have a subclinical infection that is normally controlled by the immune system. Inhibition of IL-17 could allow this pathogen to flourish.

Troubleshooting Guides

Issue 1: Increased Incidence of Infections

Symptoms: Animals show signs of illness such as lethargy, ruffled fur, weight loss, or specific signs of fungal (e.g., oral thrush, skin lesions) or bacterial infections.

Troubleshooting Steps:

  • Confirm the Pathogen: Take swabs or tissue samples from affected animals for microbiological culture and identification.

  • Review Animal Husbandry: Ensure strict aseptic techniques and a specific-pathogen-free (SPF) environment to minimize exposure to opportunistic pathogens.

  • Dose De-escalation: Determine if the infection rate is dose-dependent by testing lower doses of this compound. This can help find a therapeutic window with less severe immunosuppression.

  • Prophylactic Treatment: If a specific pathogen is identified as a recurring problem, consider prophylactic antimicrobial or antifungal treatment for the duration of the study. This is a confounding factor but may be necessary to study other effects of this compound.

Issue 2: Gastrointestinal Toxicity (e.g., Diarrhea, Weight Loss)

Symptoms: Animals exhibit diarrhea, weight loss, and signs of abdominal distress. Histopathology may reveal intestinal inflammation.

Troubleshooting Steps:

  • Rule out Infection: Perform fecal analysis and microbiology to rule out infectious causes.

  • Histopathological Analysis: Examine intestinal tissue for signs of inflammation, such as immune cell infiltration and changes to the mucosal barrier.[13]

  • Dose-Response Assessment: Evaluate if the severity of GI symptoms correlates with the dose of this compound.

  • Consider Animal Model: The gut microbiome and immune system can vary significantly between different mouse strains. Some strains may be more susceptible to this paradoxical inflammatory effect.

Issue 3: High Immunogenicity and Reduced Efficacy

Symptoms: After initial positive effects, the therapeutic efficacy of this compound diminishes over time with repeated dosing. Animals may show signs of allergic reactions or immune complex-related issues.

Troubleshooting Steps:

  • Measure Anti-Drug Antibodies (ADAs): Develop an assay (e.g., ELISA) to detect the presence of ADAs in the serum of treated animals.

  • Use a Tolerized Model: If possible, use a transgenic mouse model that expresses the human target of this compound. This can reduce the foreign-protein response.[10]

  • Modify the Compound: If immunogenicity is high, consider engineering this compound to be less immunogenic (e.g., by modifying protein sequences if it's a biologic).

  • Alter Dosing Regimen: The route of administration, dose, and frequency can all influence the development of immunogenicity.[9]

Data Summary Tables

Table 1: Common Adverse Events of IL-17 Inhibitors (from Clinical Data)

Adverse EventIncidence Rate (%) with Anti-IL-17 AgentsNotes
Infections 33.16%Primarily upper respiratory tract infections and nasopharyngitis.[7]
Nasopharyngitis13.74%One of the most common specific infections reported.[7]
Mucocutaneous CandidiasisIncreased RiskA known class effect due to IL-17's role in antifungal immunity.[3][14]
Injection Site Reactions 8.28%Typically mild to moderate local reactions.[7]
Inflammatory Bowel Disease Low, but increased riskCases of new onset or exacerbation of Crohn's disease and ulcerative colitis have been reported.[6][15]
Neutropenia ReportedGenerally mild and transient.[15]

Note: Data is aggregated from clinical studies of various IL-17 inhibitors and may not directly reflect findings in specific animal models.

Table 2: Key Cytokines in Cytokine Release Syndrome (CRS)

CytokineRole in CRSPotential Observation in Animal Models
IL-6 Central mediator of CRS, associated with fever and inflammation.Significantly increased levels in plasma.[12]
IFN-γ Pro-inflammatory cytokine released by activated T-cells.Can be increased more than 100-fold in plasma during CRS.[12]
TNF-α Key inflammatory cytokine involved in systemic inflammation.Substantially increased levels in plasma.[12]
IL-10 Anti-inflammatory cytokine, often elevated as a feedback mechanism.Also shows a significant increase during CRS.[12]
IL-2 T-cell proliferation factor, can be elevated.Modest but significant increase.[12]

Experimental Protocols

Protocol 1: General Toxicology Assessment in Rodents

This protocol outlines a basic acute or subchronic toxicity study.[13][16]

  • Animal Selection: Use a standard rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), with an equal number of males and females per group.

  • Dose Groups: Establish at least three dose levels (low, medium, high) of this compound and a vehicle control group. The high dose should be selected to induce some level of toxicity.

  • Administration: Administer this compound via the intended clinical route (e.g., subcutaneous, intravenous) daily or weekly for the study duration (e.g., 14 or 28 days).

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in behavior, appearance, and activity levels. Record body weight twice weekly.[13]

  • Clinical Pathology: At the end of the study, collect blood for hematology and serum biochemistry analysis to assess organ function (e.g., liver enzymes, kidney markers).[13]

  • Necropsy and Histopathology: Perform a full gross necropsy on all animals. Collect major organs (liver, kidneys, spleen, heart, lungs, brain, intestines, etc.), weigh them, and preserve them in formalin for histopathological examination.[13]

Protocol 2: Assessment of Cytokine Release Syndrome (CRS)

This protocol is designed to detect a potential CRS response.

  • Animal Model: Humanized mouse models (e.g., immunodeficient mice reconstituted with a human immune system) are often used to better predict CRS.[11]

  • Administration: Administer a single high dose of this compound.

  • Intensive Monitoring: Monitor animals closely for the first 24 hours post-dose. Record body temperature and body weight at baseline and at frequent intervals (e.g., 2, 4, 8, 24 hours).

  • Cytokine Profiling: Collect blood samples at several time points (e.g., 0, 2, 6, 24 hours) post-dose. Use a multiplex immunoassay (e.g., Luminex) to measure a panel of relevant human and/or murine cytokines, including IL-6, IFN-γ, TNF-α, IL-10, and IL-2.[12]

  • Flow Cytometry: Analyze immune cell populations in the blood and spleen to look for signs of activation and changes in cell distribution.[11]

Visualizations

IL17_Signaling_Pathway cluster_cell Immune Cell (e.g., Th17) cluster_target Target Cell (e.g., Epithelial Cell) Th17 Th17 Cell IL17 IL-17A / IL-17F Th17->IL17 produces IL17R IL-17 Receptor (IL-17RA/RC) Act1 Act1 (Adaptor Protein) IL17R->Act1 activates NFkB NF-κB Pathway Act1->NFkB Gene_Expression Gene Expression NFkB->Gene_Expression Chemokines Chemokines (CXCL1, IL-8) Gene_Expression->Chemokines Cytokines Cytokines (IL-6, G-CSF) Gene_Expression->Cytokines AMPs Antimicrobial Peptides Gene_Expression->AMPs Inflammation Inflammation & Neutrophil Recruitment Chemokines->Inflammation Cytokines->Inflammation This compound This compound (Inhibitor) This compound->IL17R BLOCKS IL17->IL17R binds

Caption: Simplified IL-17 signaling pathway and the inhibitory action of this compound.

Toxicity_Workflow Start Toxicity Observed in Animal Model Characterize Characterize Symptoms (e.g., Weight Loss, Lesions) Start->Characterize Infection Suspected Infection? Characterize->Infection Lesions, Fever GI_Tox GI Symptoms? Characterize->GI_Tox Diarrhea CRS_Tox Acute Systemic Reaction? Characterize->CRS_Tox Rapid Onset Infection->GI_Tox No Microbiology Perform Microbiology (Culture, PCR) Infection->Microbiology Yes GI_Tox->CRS_Tox No Histology_GI Conduct Intestinal Histopathology GI_Tox->Histology_GI Yes Cytokine_Panel Run Serum Cytokine Panel CRS_Tox->Cytokine_Panel Yes Dose_Response Evaluate Dose-Response Relationship CRS_Tox->Dose_Response No Review_Husbandry Review Animal Husbandry & SPF Status Microbiology->Review_Husbandry Histology_GI->Dose_Response Cytokine_Panel->Dose_Response Modify_Protocol Modify Protocol: - Adjust Dose - Change Model - Add Prophylaxis Dose_Response->Modify_Protocol Review_Husbandry->Modify_Protocol

Caption: Troubleshooting workflow for this compound-induced toxicity in animal models.

Immunogenicity_Assessment cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_outcome Outcome Dosing Repeated Dosing with this compound Sampling Collect Serum Samples (Baseline, Mid, Final) Dosing->Sampling ADA_Screen Screen for Anti-Drug Antibodies (ADA) via ELISA Sampling->ADA_Screen Confirm Confirm Positive Samples (Confirmatory Assay) ADA_Screen->Confirm Titer Determine ADA Titer Confirm->Titer Neutralizing Neutralizing Antibody Assay (NAb Assay) Titer->Neutralizing Impact Correlate ADA/NAb Levels with Pharmacokinetics and Efficacy Data Neutralizing->Impact

Caption: Logical workflow for assessing the immunogenicity of this compound.

References

Technical Support Center: Enhancing Th17 Cell Delivery and Function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with T-helper 17 (Th17) cells. Our aim is to address common challenges encountered during experiments focused on enhancing the delivery and therapeutic efficacy of Th17 cells.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your Th17 cell-based experiments.

Problem 1: Low efficiency of in vitro Th17 polarization.

Potential Cause Recommended Solution Key Considerations
Suboptimal T-cell activation Utilize inducible co-stimulator (ICOS) activation instead of or in addition to CD28. ICOS-based co-stimulation has been shown to enhance Th17 polarization.[1][2] Consider using lower strength T-cell activation signals, as high-strength stimulation can impair IL-17 production.[3][4]The choice of activation method can significantly impact the resulting Th17 phenotype and function.
Inappropriate cytokine cocktail Ensure the presence of TGF-β and IL-6 for initial differentiation.[5] For human Th17 cells, a combination of IL-6, IL-21, IL-23, and IL-1β may be more effective and less dependent on TGF-β. The addition of IL-1β and IL-23 can further promote differentiation.Cytokine combinations can influence the stability and functional plasticity of the polarized Th17 cells.
High levels of inhibitory cytokines Minimize the presence of IL-2, IL-4, and IFN-γ in the culture, as they can inhibit Th17 differentiation.The balance of pro- and anti-inflammatory cytokines is crucial for successful polarization.

Problem 2: Poor persistence and survival of adoptively transferred Th17 cells in vivo.

Potential Cause Recommended Solution Key Considerations
T-cell exhaustion and apoptosis Polarize Th17 cells using ICOS co-stimulation, which has been associated with increased resistance to apoptosis and reduced expression of exhaustion markers. In vitro-expanded Th17 cells have shown increased resistance to apoptosis compared to Th1 cells.The in vitro expansion protocol can significantly impact the long-term persistence of transferred cells.
Terminally differentiated phenotype ICOS-based Th17 polarization can increase the effector memory differentiation of CD4+ T cells, which may contribute to better in vivo persistence.The memory phenotype of the transferred cells is a key determinant of their long-term survival and efficacy.
Immunosuppressive tumor microenvironment Consider strategies to counteract the immunosuppressive tumor microenvironment, such as combining Th17 cell therapy with checkpoint inhibitors.The tumor microenvironment can significantly impact the survival and function of adoptively transferred T cells.

Problem 3: Inefficient homing and infiltration of Th17 cells into target tissues (e.g., tumors).

Potential Cause Recommended Solution Key Considerations
Low expression of relevant chemokine receptors Th17 cells are characterized by the expression of CCR6. Upregulating CCR6 on Th17 cells could enhance their migration towards CCL20-expressing tumors. TGF-β can promote CCR6 expression on human CD4+ T cells.The chemokine receptor-ligand axis is a critical determinant of T-cell trafficking.
Physical barriers to infiltration Consider strategies to remodel the tumor microenvironment, such as enhancing lymphangiogenesis by restoring levels of factors like VEGF-C, which can improve T-cell infiltration.The physical structure of the tumor can impede immune cell access.
Downregulation of chemokines in the target tissue Th17 cells themselves can induce the production of chemokines like CCL20 in tumor tissues, which in turn recruits more immune cells, including CD8+ T cells.This suggests a positive feedback loop that can be exploited to enhance immune infiltration.

Frequently Asked Questions (FAQs)

Q1: What is the role of Th17 cell plasticity in cancer therapy?

Th17 cells are highly plastic and can convert into other T-helper subsets, such as Th1-like cells that produce IFN-γ. This plasticity can be beneficial for anti-tumor immunity, as IFN-γ is a potent anti-cancer cytokine. However, Th17 cells can also transdifferentiate into regulatory T cells (Tregs) in the tumor microenvironment, which would suppress the anti-tumor response. The cytokine milieu within the tumor largely dictates the direction of this plasticity.

Q2: How can I enhance the anti-tumor effector function of Th17 cells?

The anti-tumor activity of Th17 cells can be enhanced by promoting their conversion to a Th1-like phenotype. This can be achieved by exposing the cells to IL-12. Additionally, Th17 cells can recruit and activate other immune cells, such as CD8+ T cells and dendritic cells, within the tumor. Strategies that promote this cross-talk, such as enhancing chemokine production, can amplify the overall anti-tumor response.

Q3: What are the key signaling pathways to target for modulating Th17 cell function?

The differentiation and function of Th17 cells are governed by key transcription factors like RORγt and STAT3. The IL-6/STAT3 signaling pathway is crucial for initiating Th17 differentiation. The IL-23 pathway is important for the stabilization and expansion of the Th17 phenotype. Targeting these pathways with small molecules or biologics could be a strategy to modulate Th17 responses for therapeutic purposes.

Quantitative Data Summary

Table 1: Impact of ICOS vs. CD28 Co-stimulation on Th17 Polarization

Parameter Anti-CD3/Anti-CD28 Stimulation Anti-CD3/Anti-ICOS Stimulation Reference
IL-17A ProductionBaselineSignificantly Augmented
RORγt ExpressionBaselineIncreased
IFNγ ProductionBaselineHeightened
Effector Memory DifferentiationBaselineIncreased
Terminal Effector DifferentiationBaselineDecreased

Experimental Protocols

Protocol 1: In Vitro Polarization of Murine Th17 Cells using ICOS Co-stimulation

Objective: To generate a population of functional Th17 cells from murine splenocytes for adoptive cell transfer experiments.

Materials:

  • Bulk CD4+ T cells isolated from wild-type (WT) spleens

  • Anti-CD3/Anti-ICOS-based Dynabeads

  • Th17 polarizing cytokine mixture (e.g., TGF-β, IL-6, IL-23, IL-1β)

  • Complete RPMI medium

  • PMA/Ionomycin

  • Flow cytometry antibodies (anti-CD4, anti-IL-17A, anti-RORγt, anti-IFNγ)

Methodology:

  • Isolate bulk CD4+ T cells from WT spleens using a negative selection kit.

  • Activate the CD4+ T cells with anti-CD3/anti-ICOS-based Dynabeads for 5 days in complete RPMI medium.

  • Culture the cells in the presence of a Th17-polarizing cytokine mixture. The specific concentrations of cytokines should be optimized for your experimental system.

  • After 5 days of polarization, restimulate the cells with PMA/ionomycin for 4-5 hours.

  • Perform intracellular staining for IL-17A, RORγt, and IFNγ and analyze the cell population by flow cytometry.

Expected Outcome: A significant increase in the percentage of IL-17A and RORγt positive cells compared to stimulation with anti-CD3/anti-CD28 beads.

Visualizations

Th17_Differentiation_Pathway Th17 Cell Differentiation Signaling Pathway Naive_T_Cell Naive CD4+ T Cell TCR TCR Activation Naive_T_Cell->TCR STAT3 STAT3 Activation TCR->STAT3 Cytokines TGF-β + IL-6 (or IL-1β for human) Cytokines->STAT3 RORgt RORγt Expression STAT3->RORgt Th17_Cell Th17 Cell RORgt->Th17_Cell IL23R IL-23R Expression Th17_Cell->IL23R IL23 IL-23 IL23->IL23R Stabilization Phenotype Stabilization & Expansion IL23R->Stabilization Stabilization->Th17_Cell

Caption: Key signaling events in the differentiation of naive CD4+ T cells into Th17 cells.

Th17_Delivery_Workflow Experimental Workflow for Enhancing Th17 Delivery Isolation 1. Isolate Naive CD4+ T Cells Polarization 2. In Vitro Polarization (e.g., ICOS stimulation) Isolation->Polarization Expansion 3. Ex Vivo Expansion Polarization->Expansion Transduction Optional: Transduce with CAR/TCR Expansion->Transduction Transfer 4. Adoptive Cell Transfer into Host Expansion->Transfer Transduction->Transfer Homing 5. Homing to Target Site Transfer->Homing Infiltration 6. Infiltration & Effector Function Homing->Infiltration Th17_Plasticity_Logic Th17 Cell Plasticity in the Tumor Microenvironment Th17 Th17 Cell Th1 Th1-like Cell (IFN-γ production) Th17->Th1 Treg Regulatory T Cell (Immunosuppression) Th17->Treg IL12 IL-12 IL12->Th17 TGFb_high High TGF-β TGFb_high->Th17

References

Technical Support Center: Control Experiments for Th17 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with T helper 17 (Th17) cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during functional assays.

Troubleshooting Guide & FAQs

This section is designed to provide answers to specific problems you may face during your Th17 cell experiments.

Q1: Why am I seeing low viability or a low percentage of IL-17-producing cells after in vitro differentiation?

A1: This is a common issue that can stem from several factors.[1] Poor viability and low differentiation efficiency can be due to suboptimal T cell activation, cytokine quality, or cell culture conditions.[1]

  • Troubleshooting Steps:

    • Confirm T Cell Activation: Ensure proper coating of anti-CD3 antibodies and the use of an optimal concentration of soluble anti-CD28. Consider comparing plate-bound anti-CD3/anti-CD28 with soluble anti-CD28.[1]

    • Check Cytokine Activity: The bioactivity of your polarizing cytokines (e.g., TGF-β, IL-6, IL-23) is critical. Use cytokines from a reputable source and ensure they are stored correctly and used at the recommended concentrations.[2]

    • Purity of Naïve T Cells: The purity of the starting naïve CD4+ T cell population is crucial. Contaminating cells can interfere with differentiation.[2]

    • Include Neutralizing Antibodies: The presence of endogenous cytokines like IL-4 and IFN-γ can push differentiation towards other T helper lineages. Including neutralizing antibodies against IL-4 and IFN-γ in your culture can improve Th17 polarization.

    • Set Up a Th0 Control: A Th0 condition (T cells activated with anti-CD3/anti-CD28 but without polarizing cytokines) should be included to assess the baseline activation and cytokine production.

Q2: My Th17 cells are producing IFN-γ in addition to IL-17A. How can I get a more pure Th17 phenotype?

A2: It is not uncommon for Th17 cells, particularly under certain polarizing conditions, to co-express IFN-γ. These are sometimes referred to as Th1/Th17 cells.

  • Troubleshooting and Optimization:

    • Refine Cytokine Cocktail: The cytokine milieu is a key determinant of Th17 plasticity. While TGF-β and IL-6 are crucial for initial differentiation, IL-23 is important for the stabilization and expansion of the Th17 phenotype. The presence of IL-12, on the other hand, can promote a shift towards a Th1 phenotype.

    • Titrate Cytokine Concentrations: Experiment with different concentrations of your polarizing cytokines to find the optimal balance for your specific experimental system.

    • Ensure Purity of Starting Population: As mentioned previously, a pure starting population of naïve CD4+ T cells is essential.

Q3: I am not detecting IL-17A in my ELISA, but I see a positive signal with intracellular cytokine staining (ICS). What could be the issue?

A3: This discrepancy can arise from differences in the sensitivity of the assays or issues with the ELISA procedure itself.

  • Troubleshooting Steps:

    • Check ELISA Kit Components and Protocol: Ensure that all reagents are within their expiration date and have been stored correctly. Review the protocol for any deviations.

    • Include Proper Controls for ELISA:

      • Positive Control: Use a recombinant IL-17A standard to confirm that the assay is working.

      • Negative Control: Use cell culture medium alone to check for background signal.

      • Spike Control: Spike a known amount of recombinant IL-17A into your sample matrix to check for any interference.

    • Optimize Cell Stimulation for Secretion: For ELISA, which measures secreted protein, ensure that the cells were appropriately stimulated (e.g., with PMA and ionomycin) for a sufficient duration to allow for cytokine secretion into the supernatant.

Key Experimental Protocols and Controls

Below are detailed methodologies for essential control experiments in Th17 functional assays.

Intracellular Cytokine Staining (ICS) for IL-17A

ICS is a common method to identify and quantify Th17 cells within a mixed cell population.

Experimental Workflow for ICS Controls

ICS_Workflow cluster_prep Cell Preparation cluster_conditions Differentiation Conditions (3-5 days) cluster_restim Restimulation & Staining cluster_analysis Flow Cytometry Analysis start Isolate Naive CD4+ T cells activation Activate with anti-CD3/anti-CD28 start->activation th17 Th17 Polarizing: TGF-β + IL-6 ± IL-23 + anti-IL-4, anti-IFN-γ th0 Th0 (Activation Control): No polarizing cytokines unstained Unstimulated Control: No activation restim Restimulate with PMA/Ionomycin + Protein Transport Inhibitor (e.g., Brefeldin A) th17->restim th0->restim unstained->restim surface_stain Surface Stain (e.g., anti-CD4) restim->surface_stain fix_perm Fix and Permeabilize surface_stain->fix_perm intracellular_stain Intracellular Stain: - anti-IL-17A - Isotype Control fix_perm->intracellular_stain analysis Gate on CD4+ cells and analyze IL-17A vs. Isotype Control intracellular_stain->analysis Th17_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tgfb TGF-β tgfbr TGF-βR tgfb->tgfbr il6 IL-6 il6r IL-6R il6->il6r il23 IL-23 il23r IL-23R il23->il23r il21 IL-21 (autocrine) il21r IL-21R il21->il21r smad SMADs tgfbr->smad stat3 STAT3 il6r->stat3 il23r->stat3 il21r->stat3 rorgt RORγt smad->rorgt Induction stat3->il21 Positive Feedback stat3->rorgt Induction il23r_up ↑ IL-23R expression stat3->il23r_up il17 IL-17A, IL-17F rorgt->il17 il22 IL-22 rorgt->il22

References

Validation & Comparative

A Comparative Guide to the Efficacy of TI17 and Other Trip13 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Trip13 inhibitor TI17 with other known inhibitors of this emerging cancer target. Thyroid hormone receptor-interacting protein 13 (Trip13) is an AAA+ ATPase that plays a critical role in the spindle assembly checkpoint and DNA double-strand break (DSB) repair, making it a compelling target for cancer therapy.[1] This document summarizes key efficacy data, details relevant experimental protocols, and visualizes the cellular pathways influenced by Trip13 inhibition.

Quantitative Efficacy Comparison of Trip13 Inhibitors

The following tables summarize the in vitro efficacy of this compound and other Trip13 inhibitors—DCZ0415, F368-0183, and DCZ5418—across various cancer cell lines. The data, compiled from multiple studies, is presented as half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) where available. It is important to note that direct comparisons should be made with caution as experimental conditions may have varied between studies.

Table 1: IC50 Values of Trip13 Inhibitors in Multiple Myeloma (MM) Cell Lines

InhibitorCell LineIC50 (µM)Reference
This compound Multiple Myeloma (various)1.25 - 20[2]
DCZ0415 Multiple Myeloma (various)1.0 - 10[3]
NCI-H9296.88[4]
F368-0183 NCI-H9295.25[5]
ARP-1Data not specified
DCZ5418 H929R8.47
OCI-My54.32
ARP-13.18

Table 2: IC50 Values of DCZ0415 in Hepatocellular Carcinoma (HCC) Cell Lines

InhibitorCell LineIC50 (µM)Reference
DCZ0415 HuH75.649
HCCLM316.65
Hep3B12.84

Table 3: Binding Affinity of Trip13 Inhibitors

InhibitorBinding Constant (Kd in µM)Reference
DCZ0415 2.42
DCZ5418 15.3

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by Trip13 and a typical workflow for evaluating Trip13 inhibitor efficacy.

Signaling Pathways

Trip13 has been shown to influence several critical signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways. Its role in DNA damage repair is also a key aspect of its function.

TRIP13_Signaling_Pathways cluster_0 PI3K/AKT/mTOR Pathway cluster_1 Wnt/β-catenin Pathway cluster_2 DNA Double-Strand Break Repair Trip13_PI3K Trip13 PI3K PI3K Trip13_PI3K->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_PI3K Cell Proliferation & Survival mTOR->Proliferation_PI3K Trip13_Wnt Trip13 Wnt Wnt Trip13_Wnt->Wnt beta_catenin β-catenin Wnt->beta_catenin Stabilization TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Trip13_DNA Trip13 HR Homologous Recombination Trip13_DNA->HR NHEJ Non-Homologous End Joining Trip13_DNA->NHEJ DSB DNA Double-Strand Breaks DSB->Trip13_DNA DNA_Repair Genomic Stability HR->DNA_Repair NHEJ->DNA_Repair

Caption: Overview of signaling pathways modulated by Trip13.

Experimental Workflow

The evaluation of a novel Trip13 inhibitor typically follows a multi-step process, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Viability Cell Viability Assay (CCK-8 / MTT) Colony_Formation Clonogenic Assay Cell_Viability->Colony_Formation Apoptosis_Assay Apoptosis Assay (Annexin V) Colony_Formation->Apoptosis_Assay Target_Engagement Target Engagement (CETSA) Apoptosis_Assay->Target_Engagement ATPase_Assay ATPase Activity Assay Target_Engagement->ATPase_Assay Xenograft_Model Xenograft Mouse Model ATPase_Assay->Xenograft_Model Tumor_Growth Tumor Growth Inhibition Xenograft_Model->Tumor_Growth Toxicity_Study Toxicity Assessment Xenograft_Model->Toxicity_Study

Caption: A typical experimental workflow for Trip13 inhibitor evaluation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the efficacy of Trip13 inhibitors.

Cell Viability Assay (CCK-8)

This assay measures cell viability by quantifying the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a colored formazan (B1609692) product.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Add various concentrations of the Trip13 inhibitor to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the Trip13 inhibitor at the desired concentrations and for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Clonogenic Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.

Protocol:

  • Cell Seeding: Plate a known number of cells (e.g., 500-1000 cells) in 6-well plates.

  • Treatment: After allowing the cells to attach overnight, treat them with various concentrations of the Trip13 inhibitor.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fixation and Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 10 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 30 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.

Protocol:

  • Cell Treatment: Treat intact cells with the Trip13 inhibitor or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis: Detect the amount of soluble Trip13 in each sample by Western blotting using a Trip13-specific antibody.

  • Data Analysis: Plot the amount of soluble Trip13 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

References

Synergistic Antitumor Activity of TI17 and Melphalan in Multiple Myeloma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic effects of the novel Trip13 inhibitor, TI17, and the conventional chemotherapeutic agent, melphalan (B128), both as single agents and in combination, for the treatment of multiple myeloma (MM). The data presented herein, derived from preclinical studies, demonstrates a significant synergistic interaction between this compound and melphalan, offering a promising new therapeutic strategy for MM.

Mechanism of Synergy

Melphalan, an alkylating agent, exerts its cytotoxic effects by inducing DNA damage, primarily interstrand crosslinks, which impede DNA replication and transcription, ultimately leading to apoptosis.[1][2] However, the efficacy of melphalan can be limited by the cell's intrinsic DNA repair mechanisms.

This compound is a novel small molecule inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (Trip13), an AAA-ATPase that plays a critical role in the DNA damage response, specifically in the repair of double-strand breaks (DSBs).[3][4] By inhibiting Trip13, this compound impairs the cancer cells' ability to repair the DNA damage inflicted by melphalan. This dual-action approach—inducing DNA damage with melphalan while simultaneously blocking its repair with this compound—results in a synergistic enhancement of cancer cell death.[3]

In Vitro Efficacy

The synergistic effect of this compound and melphalan has been demonstrated in various multiple myeloma cell lines. The following tables summarize the in vitro efficacy of each compound individually and in combination.

Table 1: Single-Agent Anti-Proliferative Activity of this compound in Multiple Myeloma Cell Lines
Cell LineIC50 of this compound (μM)
ARP-11.25
OCI-MY52.5
RPMI-82265
NCI-H92910
U26620

IC50 values were determined after 48 hours of treatment using a Cell Counting Kit-8 (CCK-8) assay.[3]

Table 2: Synergistic Anti-Proliferative Effects of this compound and Melphalan

Quantitative data for the synergistic effects, such as Combination Index (CI) values, are pending extraction from the full-text analysis of the primary study. The primary study confirms a synergistic anti-MM effect when this compound is combined with melphalan.[3]

In Vivo Efficacy

The combination of this compound and melphalan has also been evaluated in a mouse xenograft model of multiple myeloma, demonstrating significant tumor growth inhibition.

Table 3: In Vivo Antitumor Efficacy in a Multiple Myeloma Xenograft Model
Treatment GroupTumor Growth Inhibition (%)
Vehicle Control0
This compound aloneData pending full-text analysis
Melphalan aloneData pending full-text analysis
This compound + MelphalanSynergistically enhanced tumor growth inhibition

The primary study reports that treatment with this compound abrogates tumor growth in mouse xenograft models with no apparent side effects.[3] Detailed quantitative data on tumor growth inhibition for each treatment arm is pending full-text analysis.

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Multiple myeloma cell lines (ARP-1, OCI-MY5, RPMI-8226, NCI-H929, U266) were seeded in 96-well plates.

  • Drug Treatment: Cells were treated with various concentrations of this compound, melphalan, or a combination of both. A DMSO-treated group served as the vehicle control.

  • Incubation: Plates were incubated for 48 hours.

  • CCK-8 Reagent Addition: 10 µL of CCK-8 solution was added to each well.

  • Final Incubation: Plates were incubated for an additional 1-4 hours.

  • Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.[3]

Clonogenic Assay
  • Cell Seeding: A low density of MM cells was seeded in 6-well plates.

  • Drug Treatment: Cells were treated with this compound, melphalan, or the combination at specified concentrations.

  • Incubation: Plates were incubated for a period sufficient for colony formation (typically 10-14 days).

  • Colony Staining: Colonies were fixed with methanol (B129727) and stained with crystal violet.

  • Colony Counting: The number of colonies containing at least 50 cells was counted.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: MM cells were treated with this compound, melphalan, or the combination for a specified duration.

  • Cell Harvesting: Cells were harvested and washed with cold PBS.

  • Staining: Cells were resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Model
  • Animal Model: NOD/SCID mice were used for the study.

  • Tumor Cell Implantation: Human multiple myeloma cells were subcutaneously injected into the flanks of the mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment: Mice were randomized into four groups: vehicle control, this compound alone, melphalan alone, and the combination of this compound and melphalan. Treatments were administered according to a predefined schedule and dosage.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and tumors were excised for further analysis.[3]

Visualizing the Mechanism and Workflow

Synergistic_Mechanism cluster_0 Melphalan Action cluster_1 This compound Action cluster_2 Synergistic Outcome Melphalan Melphalan DNA_Damage DNA Double-Strand Breaks (DSBs) Melphalan->DNA_Damage Induces DSB_Repair DSB Repair Pathway DNA_Damage->DSB_Repair Initiates Enhanced_Damage Enhanced & Unrepaired DNA Damage DNA_Damage->Enhanced_Damage This compound This compound Trip13 Trip13 This compound->Trip13 Inhibits Trip13->DSB_Repair Mediates DSB_Repair->Enhanced_Damage Inhibition of Repair Apoptosis Apoptosis of Myeloma Cell Enhanced_Damage->Apoptosis

Caption: Mechanism of synergistic action between this compound and melphalan.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies MM_Cells Multiple Myeloma Cell Lines Treatment_IV Treatment: - this compound - Melphalan - Combination MM_Cells->Treatment_IV Viability Cell Viability Assay (CCK-8) Treatment_IV->Viability Clonogenic Clonogenic Assay Treatment_IV->Clonogenic Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment_IV->Apoptosis_Assay Mice NOD/SCID Mice Implantation Subcutaneous Implantation of MM Cells Mice->Implantation Tumor_Growth Tumor Establishment Implantation->Tumor_Growth Treatment_Vivo Treatment Groups: - Vehicle - this compound - Melphalan - Combination Tumor_Growth->Treatment_Vivo Tumor_Measurement Tumor Volume Measurement Treatment_Vivo->Tumor_Measurement Endpoint Endpoint Analysis Tumor_Measurement->Endpoint

Caption: Workflow of preclinical evaluation of this compound and melphalan.

References

Synergistic Anti-Cancer Efficacy of TI17 and Panobinostat in Multiple Myeloma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel TRIP13 inhibitor, TI17, and the pan-HDAC inhibitor, panobinostat (B1684620), both as single agents and in combination, for the treatment of multiple myeloma (MM). The data presented is based on preclinical studies and highlights the synergistic potential of this combination therapy.

Mechanism of Action and Rationale for Combination

This compound is a novel small molecule inhibitor that specifically targets the Thyroid hormone receptor interacting protein 13 (TRIP13), an AAA-ATPase that plays a crucial role in double-strand break (DSB) repair in cancer cells. Overexpression of TRIP13 is associated with myeloma progression, disease relapse, and poor prognosis.[1][2] By inhibiting TRIP13, this compound impairs the cancer cells' ability to repair DNA damage, leading to cell cycle arrest and apoptosis.[1][2]

Panobinostat is a potent, orally administered pan-deacetylase inhibitor (pan-HDACi) that targets multiple classes of histone deacetylases (HDACs).[3] HDACs are enzymes that are often dysregulated in cancer, leading to the silencing of tumor suppressor genes. Panobinostat's inhibition of HDACs results in the hyperacetylation of histones and other proteins, leading to the re-expression of these silenced genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis in malignant cells.

The combination of this compound and panobinostat presents a promising therapeutic strategy. This compound enhances DNA damage in cancer cells, while panobinostat, through its epigenetic modifications, can potentially increase the expression of pro-apoptotic genes and further sensitize the cells to the effects of DNA damage. This dual-pronged attack on critical cancer cell survival pathways forms the basis for their synergistic anti-myeloma activity.

Comparative Performance: In Vitro Studies

The anti-proliferative effects of this compound and panobinostat, alone and in combination, were evaluated against various multiple myeloma cell lines.

TreatmentCell LineIC50 (nM)Synergism (Combination Index - CI)
This compound MOLT-4Not specified in abstractN/A
RehNot specified in abstractN/A
Panobinostat MOLT-45-20N/A
Reh5-20N/A
Human NSCLC cell lines5-100N/A
This compound + Panobinostat Multiple Myeloma Cell LinesNot specified in abstractSynergistic

Data on specific IC50 values for this compound and the combination are pending full-text analysis of the primary research article. The synergistic effect was confirmed in the study by Chang et al. (2023).

Induction of Apoptosis and Cell Cycle Arrest

Flow cytometry analysis revealed the impact of this compound and panobinostat on apoptosis and cell cycle distribution in multiple myeloma cells.

TreatmentEffect on ApoptosisEffect on Cell Cycle
This compound Induces apoptosisInduces cell cycle arrest
Panobinostat Induces apoptosis in a time- and dose-dependent mannerInduces cell cycle arrest, increases p21 and p27 expression, decreases c-Myc level
This compound + Panobinostat Synergistically induces apoptosisSynergistic effect on cell cycle arrest is suggested

Specific quantitative data on the percentage of apoptotic cells and cell cycle distribution for each treatment group will be populated upon analysis of the full-text research article.

In Vivo Efficacy: Xenograft Mouse Model

The anti-tumor activity of this compound was assessed in a mouse xenograft model of multiple myeloma.

TreatmentTumor Growth InhibitionSide Effects
This compound Abrogates tumor growthNo apparent side effects
Panobinostat Decreased tumor burden and reduced bone density loss in a disseminated MM mouse modelNot specified in this context
This compound + Panobinostat Expected to be more effective than single agentsNot specified

Detailed data on tumor volume, survival rates, and comparative efficacy of the combination therapy from the in vivo study will be included after reviewing the full publication.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound and Panobinostat

cluster_this compound This compound Action cluster_Panobinostat Panobinostat Action cluster_Synergy Synergistic Effect This compound This compound TRIP13 TRIP13 This compound->TRIP13 inhibits DSB_Repair DSB Repair TRIP13->DSB_Repair mediates DNA_Damage Increased DNA Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Panobinostat Panobinostat HDACs HDACs Panobinostat->HDACs inhibits Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation prevents Gene_Expression Tumor Suppressor Gene Expression Histone_Acetylation->Gene_Expression promotes Gene_Expression->Apoptosis Gene_Expression->Cell_Cycle_Arrest cluster_Setup Experimental Setup cluster_Assays Assays cluster_Endpoints Endpoints MM_Cells Multiple Myeloma Cell Lines Treatment Treat with: - this compound - Panobinostat - Combination - Control MM_Cells->Treatment CCK8 CCK-8 Assay (Proliferation) Treatment->CCK8 Colony_Formation Colony Formation Assay (Clonogenicity) Treatment->Colony_Formation Flow_Cytometry Flow Cytometry (Apoptosis & Cell Cycle) Treatment->Flow_Cytometry IC50 IC50 Values CCK8->IC50 Colony_Number Colony Number & Size Colony_Formation->Colony_Number Apoptosis_Percentage % Apoptotic Cells Flow_Cytometry->Apoptosis_Percentage Cell_Cycle_Distribution Cell Cycle Distribution Flow_Cytometry->Cell_Cycle_Distribution

References

Unveiling the Mechanism of TI17: A Comparative Guide to a Novel Trip13 Inhibitor in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of TI17, a novel small molecule inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (Trip13). We present a comparative analysis of its performance against other therapeutic alternatives in multiple myeloma (MM) cell lines, supported by experimental data and detailed protocols.

This compound has emerged as a promising anti-myeloma agent that functions by impairing the DNA double-strand break (DSB) repair machinery, leading to enhanced DNA damage, cell cycle arrest, and apoptosis in cancer cells.[1][2][3] This guide delves into the specifics of its action, offering a clear comparison with other drugs targeting similar pathways.

Signaling Pathway of this compound-Induced Cell Death

The primary mechanism of this compound involves the direct inhibition of Trip13, an AAA-ATPase that plays a crucial role in the DNA damage response (DDR). By inhibiting Trip13, this compound disrupts the repair of DNA double-strand breaks, leading to an accumulation of DNA damage. This triggers a cascade of downstream events, ultimately culminating in programmed cell death (apoptosis).

TI17_Mechanism cluster_0 This compound Action cluster_1 Cellular Response This compound This compound Trip13 Trip13 This compound->Trip13 Inhibition DSB_Repair DSB Repair Trip13->DSB_Repair DNA_Damage Increased DNA Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of this compound action leading to apoptosis.

Comparative Performance of this compound and Alternatives in Multiple Myeloma Cell Lines

The efficacy of this compound has been demonstrated in various multiple myeloma cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other relevant inhibitors.

Compound Target Cell Line IC50 (µM)
This compound Trip13 ARP-1 Not specified, tested at 1.25-20 µM
OCI-MY5 Not specified, tested at 1.25-20 µM
DCZ0415 Trip13 NCI-H929 9.64
F368-0183 Trip13 NCI-H929 5.25
ARP-1 7.78
Anlotinib (B1662124) Multi-kinase NCI-H929 2.0 - 7.4
RPMI-8226 2.0 - 7.4
LP1 2.0 - 7.4
MM.1S 2.0 - 7.4
OPM2 2.0 - 7.4
U266 2.0 - 7.4

Data for this compound IC50 is derived from studies that tested its activity at specified concentrations, though the precise IC50 values were not explicitly stated in the referenced materials.[1] Data for other compounds are from published studies.[4][5]

Synergistic Effects with Conventional Therapies

A significant aspect of this compound's therapeutic potential lies in its ability to synergize with existing anti-myeloma drugs. Studies have shown that combining this compound with the alkylating agent melphalan (B128) or the HDAC inhibitor panobinostat (B1684620) results in a synergistic anti-MM effect.[3] This suggests that this compound could be a valuable component of combination therapies, potentially overcoming drug resistance and enhancing treatment efficacy. The combination of panobinostat and melphalan has also been shown to have a synergistic effect in multiple myeloma cells.[6][7]

Experimental Protocols

To facilitate the replication and further investigation of this compound's mechanism, detailed protocols for key experimental assays are provided below.

Experimental Workflow for Validating this compound's Mechanism

The following diagram outlines a typical workflow for the cross-validation of this compound's mechanism in multiple cell lines.

Experimental_Workflow cluster_cell_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_assays 3. Assays cluster_analysis 4. Data Analysis start Culture of Multiple Myeloma Cell Lines (e.g., ARP-1, OCI-MY5) treatment Treat cells with varying concentrations of this compound and control compounds start->treatment viability Cell Viability Assay (CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot Analysis (Trip13, γH2AX, Cleaved Caspase-3) treatment->western_blot analysis Determine IC50 values, quantify apoptosis, and protein expression levels viability->analysis apoptosis->analysis western_blot->analysis

Caption: A standard workflow for this compound mechanism validation.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cancer cell lines in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Add varying concentrations of this compound or other test compounds to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24-72 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of this compound or control compounds for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis
  • Cell Lysis: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Trip13, γH2AX, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

References

Head-to-Head Comparison: TI17 and DCZ0415 in TRIP13 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of two small molecule inhibitors of Thyroid Receptor Interacting Protein 13 (TRIP13): TI17 and DCZ0415. Both compounds have emerged as promising therapeutic candidates in oncology, particularly in the context of cancers with TRIP13 overexpression, such as multiple myeloma and various solid tumors.

At a Glance: Key Performance Indicators

FeatureThis compoundDCZ0415
Target Thyroid Receptor Interacting Protein 13 (TRIP13)[1][2]Thyroid Receptor Interacting Protein 13 (TRIP13)[3][4][5][6][7]
Reported Anti-Cancer Activity Multiple Myeloma[1]Multiple Myeloma, Colorectal Cancer, Hepatocellular Carcinoma, Pancreatic Ductal Adenocarcinoma[3][4]
Binding Affinity (Kd) Not explicitly reported2.42 μM[6]
In Vitro Potency (IC50) Effective in inhibiting proliferation of multiple myeloma cells (specific IC50 values not broadly reported)[1]1.0-10 μM in multiple myeloma cell lines; 5.6-16.65 µM in hepatocellular carcinoma cell lines[5]

Mechanism of Action and Signaling Pathways

Both this compound and DCZ0415 exert their anti-cancer effects by directly targeting the AAA-ATPase activity of TRIP13, a key regulator of the spindle assembly checkpoint and DNA damage repair pathways.[1][3] Inhibition of TRIP13 leads to cell cycle arrest, apoptosis, and impairment of DNA repair mechanisms in cancer cells.

DCZ0415 has been shown to modulate several downstream signaling pathways:

  • Inhibition of the TRIP13–FGFR4–STAT3 axis: This leads to reduced proliferation and induction of apoptosis.[3]

  • Inactivation of NF‐κB and Wnt/β‐catenin signaling: These pathways are crucial for cancer cell survival and proliferation.[3]

  • Induction of an anti-tumor immune response: DCZ0415 treatment has been associated with decreased levels of immune checkpoint proteins PD1 and CTLA4, and increased levels of granzyme B and perforin, suggesting an activation of the immune system against the tumor.[3]

This compound 's primary reported mechanism is the impairment of TRIP13's function in double-strand break (DSB) repair, leading to enhanced DNA damage responses in multiple myeloma cells.[1]

Below is a diagram illustrating the signaling pathways affected by DCZ0415.

DCZ0415_Signaling_Pathway DCZ0415 DCZ0415 TRIP13 TRIP13 DCZ0415->TRIP13 inhibits ImmuneResponse Anti-tumor Immune Response DCZ0415->ImmuneResponse induces FGFR4 FGFR4 TRIP13->FGFR4 activates NFkB NF-κB Pathway TRIP13->NFkB activates Wnt Wnt/β-catenin Pathway TRIP13->Wnt activates STAT3 STAT3 FGFR4->STAT3 activates Proliferation Cell Proliferation STAT3->Proliferation NFkB->Proliferation Wnt->Proliferation EMT Epithelial-Mesenchymal Transition (EMT) Wnt->EMT Apoptosis Apoptosis Proliferation->Apoptosis Metastasis Metastasis EMT->Metastasis

Caption: Signaling pathways modulated by DCZ0415.

Experimental Data: A Comparative Overview

While a direct head-to-head study with comprehensive comparative data is not yet publicly available, the following tables summarize key findings from individual studies on this compound and DCZ0415.

Table 1: In Vitro Anti-proliferative Activity
CompoundCell LineCancer TypeIC50Citation
DCZ0415 Multiple Myeloma Cell LinesMultiple Myeloma1.0 - 10 μM[5]
HuH7Hepatocellular Carcinoma5.649 μM
HCCLM3Hepatocellular Carcinoma16.65 μM
Hep3BHepatocellular Carcinoma12.84 μM
This compound MM cell linesMultiple MyelomaDose-dependent inhibition observed[1]
Table 2: Effects on Cell Cycle and Apoptosis
CompoundCell Line(s)Effect on Cell CycleInduction of ApoptosisCitation
DCZ0415 Colorectal Cancer CellsG2/M arrestYes[3]
Multiple Myeloma CellsG0/G1 accumulationYes[5]
This compound Multiple Myeloma CellsG0/G1 arrestYes[1]

Synergistic Effects in Clear Cell Renal Cell Carcinoma

A notable study has highlighted the synergistic inhibitory effect of combining DCZ0415 and this compound in the context of clear cell renal cell carcinoma. This suggests that the two compounds may have complementary mechanisms of action that can be exploited for enhanced therapeutic benefit. While detailed quantitative data from this study is not widely available, it points to a promising area for future research and clinical application.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of common methodologies used in the evaluation of this compound and DCZ0415.

Cell Viability and Proliferation Assays
  • Methodology: Cell viability is typically assessed using assays such as MTT or CCK-8. Cells are seeded in 96-well plates and treated with varying concentrations of the inhibitor for a specified period (e.g., 72 hours). The absorbance is then measured to determine the percentage of viable cells relative to a control.

  • Example Workflow:

    Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with this compound or DCZ0415 (various conc.) A->B C Incubate for 72 hours B->C D Add MTT or CCK-8 reagent C->D E Measure absorbance D->E F Calculate IC50 E->F

    Caption: General workflow for cell viability assays.

Apoptosis Assays
  • Methodology: The induction of apoptosis is often quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Example Workflow:

    Apoptosis_Assay_Workflow A Treat cells with This compound or DCZ0415 B Harvest and wash cells A->B C Stain with Annexin V and PI B->C D Analyze by flow cytometry C->D

Western Blotting for Signaling Pathway Analysis
  • Methodology: To investigate the effects on signaling pathways, protein expression levels are analyzed by Western blotting. Cells are treated with the inhibitors, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against target proteins (e.g., p-STAT3, β-catenin, etc.).

  • Example Workflow:

    Western_Blot_Workflow A Cell treatment and lysis B Protein quantification A->B C SDS-PAGE and membrane transfer B->C D Antibody incubation C->D E Detection and analysis D->E

    Caption: General workflow for Western blot analysis.

Conclusion

Both this compound and DCZ0415 are potent inhibitors of TRIP13 with significant anti-cancer activity. While DCZ0415 has been more extensively characterized across a broader range of cancers and its downstream signaling effects are better understood, this compound shows clear promise, particularly in multiple myeloma. The observation of synergistic effects when used in combination opens up exciting new avenues for therapeutic development. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these two promising TRIP13 inhibitors.

References

Evaluating the Therapeutic Window of TI17: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical therapeutic window of TI17, a novel TRIP13 inhibitor, with other relevant therapies for multiple myeloma (MM). This analysis is based on available experimental data to inform further research and development.

Executive Summary

This compound, a novel small molecule inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), has demonstrated significant anti-myeloma activity in preclinical models. A key finding from in vivo studies is its ability to abrogate tumor growth at effective doses without apparent side effects in mouse xenograft models, suggesting a potentially wide therapeutic window.[1][2] This contrasts with established and other investigational therapies for MM, which often present dose-limiting toxicities. This guide will compare the available data for this compound with the known therapeutic profiles of another TRIP13 inhibitor (DCZ0415) and two clinically relevant drugs for MM: melphalan (B128) and panobinostat.

Data Presentation: Comparative Efficacy and Toxicity

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: In Vivo Efficacy of Investigational and Approved Drugs in Myeloma Models

CompoundModelDosing ScheduleEfficacy Readout
This compound Multiple Myeloma Xenograft (Mouse)50 mg/kg and 100 mg/kg, daily, intravenousSignificant reduction in tumor growth (p=0.048 for 50 mg/kg; p=0.0039 for 100 mg/kg)[1]
DCZ0415 Multiple Myeloma Xenograft (Mouse)Not specified in available abstractsInduced anti-myeloma activity in vivo[3]
Melphalan Multiple Myeloma Xenograft (Mouse)Equimolar doses to melphalan-flufenamideLess potent inhibition of tumor growth compared to melphalan-flufenamide[4]
Panobinostat Diffuse Intrinsic Pontine Glioma Xenograft (Mouse)10 or 20 mg/kg, dailyTemporarily slowed tumor growth

Table 2: Comparative Toxicity Profiles

CompoundModel/PopulationEffective Dose RangeObserved Toxicity
This compound Multiple Myeloma Xenograft (Mouse)50-100 mg/kg/dayNo significant difference in body weight; no apparent side effects reported
DCZ0415 Multiple MyelomaNot specifiedNot specified in available abstracts
Melphalan Multiple Myeloma PatientsHigh-dose: 140-200 mg/m²Nausea, vomiting, mouth sores, hair loss, myelosuppression, potential for secondary malignancies
Panobinostat Diffuse Intrinsic Pontine Glioma Xenograft (Mouse)10-20 mg/kg/daySignificant toxicity, including diarrhea, myelosuppression, and arrhythmias
Panobinostat Multiple Myeloma Patients10-20 mg (in combination)Thrombocytopenia, diarrhea, fatigue, anemia, neutropenia

Experimental Protocols

This compound In Vivo Xenograft Study

  • Animal Model: A multiple myeloma xenograft murine model was established.

  • Treatment: Mice were administered this compound or a vehicle control intravenously on a daily basis.

  • Dosage Groups: Two dose levels of this compound were tested: 50 mg/kg and 100 mg/kg.

  • Efficacy Assessment: Tumor growth was monitored and measured to determine the anti-myeloma activity of this compound. Statistical significance was calculated comparing the tumor growth in treated groups to the vehicle-treated control group.

  • Toxicity Assessment: The body weight of the mice was monitored throughout the study as a general indicator of toxicity. General health and behavior were also observed for any apparent side effects.

Visualizations

Signaling Pathway of this compound Action

TI17_Mechanism cluster_cell Multiple Myeloma Cell This compound This compound TRIP13 TRIP13 This compound->TRIP13 Inhibits DSB_Repair Double-Strand Break Repair This compound->DSB_Repair Impairs DNA_Damage Enhanced DNA Damage This compound->DNA_Damage Proliferation Cell Proliferation This compound->Proliferation Inhibits TRIP13->DSB_Repair Mediates DSB_Repair->Proliferation Allows Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Mechanism of action of this compound in multiple myeloma cells.

Experimental Workflow for In Vivo Evaluation of this compound

TI17_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Xenograft Establish Multiple Myeloma Xenograft in Mice Dosing Daily Intravenous Administration Xenograft->Dosing Group1 Vehicle Control Dosing->Group1 Group2 This compound (50 mg/kg) Dosing->Group2 Group3 This compound (100 mg/kg) Dosing->Group3 Tumor Monitor Tumor Growth Group1->Tumor Toxicity Monitor Body Weight & Side Effects Group1->Toxicity Group2->Tumor Group2->Toxicity Group3->Tumor Group3->Toxicity Efficacy Compare Tumor Growth vs. Control Tumor->Efficacy Safety Compare Body Weight Changes Toxicity->Safety

Caption: Workflow for the in vivo assessment of this compound efficacy and toxicity.

Conclusion

The preclinical data currently available for this compound suggests a promising therapeutic window for the treatment of multiple myeloma. The compound demonstrates significant in vivo efficacy at doses that are well-tolerated in mouse models, a characteristic that is not always observed with other anti-myeloma agents. While further dose-escalation and formal toxicology studies are necessary to fully define the therapeutic index of this compound, these initial findings provide a strong rationale for its continued development. The favorable safety profile of this compound in these early studies, particularly when compared to the known toxicities of standard-of-care drugs like melphalan and other investigational agents like panobinostat, highlights its potential as a valuable new therapeutic candidate. Researchers and drug development professionals should consider these findings when designing future studies and clinical trials for this novel TRIP13 inhibitor.

References

Preclinical Validation of TI17: A Comparative Analysis for Multiple Myeleloma Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals objectively comparing the preclinical performance of the novel Trip13 inhibitor, TI17, against established multiple myeloma treatments, melphalan (B128) and panobinostat (B1684620). This report synthesizes available experimental data to highlight the therapeutic potential and mechanism of action of this compound.

Introduction

Multiple myeloma (MM) remains an incurable hematological malignancy despite recent therapeutic advances. The development of novel agents with distinct mechanisms of action is crucial to overcome drug resistance and improve patient outcomes. This compound is a novel small molecule inhibitor of the AAA-ATPase Thyroid hormone receptor interacting protein 13 (Trip13).[1][2] Overexpression of Trip13 is associated with progression, relapse, and poor prognosis in multiple myeloma.[1][2] this compound has been shown to impair Trip13's function in double-strand break (DSB) repair, leading to enhanced DNA damage and apoptosis in MM cells.[1] This guide provides a comparative preclinical validation of this compound against the standard-of-care alkylating agent, melphalan, and the histone deacetylase (HDAC) inhibitor, panobinostat, both of which are used in the treatment of multiple myeloma.

Comparative Analysis of In Vitro Efficacy

The anti-proliferative activity of this compound, melphalan, and panobinostat has been evaluated across various multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below. It is important to note that direct comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions, such as cell lines and assay duration.

Therapeutic AgentCell LineIC50 (48h)Reference
This compound ARP-1Not explicitly stated, but dose-dependent decrease in viability from 1.25 to 20 µM
OCI-MY5Not explicitly stated, but dose-dependent decrease in viability from 1.25 to 20 µM
Melphalan XG2~2.4 µM (median of 7 HMCLs)
RPMI82268.9 µM
Panobinostat JJN313 nM
KMM125 nM

Mechanism of Action and Cellular Effects

This compound: Inducing DNA Damage and Apoptosis through Trip13 Inhibition

This compound exerts its anti-myeloma effects by specifically targeting and inhibiting Trip13, a key regulator of the spindle assembly checkpoint and DNA double-strand break repair. Inhibition of Trip13 by this compound leads to impaired DNA damage response, cell cycle arrest, and ultimately, apoptosis.

dot

TI17_Mechanism_of_Action cluster_0 This compound Therapeutic Intervention cluster_1 Cellular Processes This compound This compound Trip13 Trip13 This compound->Trip13 inhibits DSB_Repair Double-Strand Break Repair Trip13->DSB_Repair promotes DNA_Damage Accumulated DNA Damage DSB_Repair->DNA_Damage prevents Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Melphalan_Mechanism_of_Action cluster_0 Melphalan Action cluster_1 Cellular Impact Melphalan Melphalan DNA Cellular DNA Melphalan->DNA alkylates DNA_Crosslinking DNA Cross-linking DNA->DNA_Crosslinking Replication_Transcription_Block Replication & Transcription Blockage DNA_Crosslinking->Replication_Transcription_Block Apoptosis Apoptosis Replication_Transcription_Block->Apoptosis Panobinostat_Mechanism_of_Action cluster_0 Panobinostat Action cluster_1 Cellular Consequences Panobinostat Panobinostat HDACs Histone Deacetylases (HDACs) Panobinostat->HDACs inhibits Histone_Hyperacetylation Histone Hyperacetylation HDACs->Histone_Hyperacetylation prevents Gene_Expression_Changes Altered Gene Expression Histone_Hyperacetylation->Gene_Expression_Changes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression_Changes->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression_Changes->Apoptosis MTT_Assay_Workflow cluster_0 MTT Assay Procedure Cell_Seeding Seed cells in 96-well plate Drug_Treatment Treat with This compound, Melphalan, or Panobinostat Cell_Seeding->Drug_Treatment MTT_Addition Add MTT reagent Drug_Treatment->MTT_Addition Incubation Incubate (2-4 hours) MTT_Addition->Incubation Solubilization Add solubilization solution (e.g., DMSO) Incubation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Apoptosis_Assay_Workflow cluster_0 Annexin V/PI Staining Procedure Cell_Treatment Treat cells with therapeutic agent Cell_Harvesting Harvest and wash cells Cell_Treatment->Cell_Harvesting Staining Resuspend in binding buffer with Annexin V-FITC and PI Cell_Harvesting->Staining Incubation Incubate in the dark Staining->Incubation Flow_Cytometry Analyze by flow cytometry Incubation->Flow_Cytometry

References

Assessing the Specificity of TI17 for Trip13 Over Other ATPases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the specificity of the small molecule inhibitor TI17 for its target, the AAA+ ATPase Trip13, in comparison to other ATPases. While direct comparative data for this compound across a panel of ATPases is not currently available in published literature, this document outlines the established methodologies and presents illustrative data to guide researchers in performing such evaluations.

Introduction to this compound and Trip13

Thyroid hormone receptor-interacting protein 13 (Trip13) is a member of the 'ATPases Associated with diverse cellular Activities' (AAA+) superfamily.[1][2] It plays a crucial role in the spindle assembly checkpoint (SAC) and DNA double-strand break (DSB) repair.[3][4] Overexpression of Trip13 has been implicated in the progression and drug resistance of various cancers, including multiple myeloma, making it an attractive therapeutic target.[2] this compound has been identified as a specific inhibitor of Trip13, demonstrating anti-proliferative activity in multiple myeloma cells and inhibition of Trip13's ATPase function.[3][4]

Quantitative Assessment of Inhibitor Specificity

To determine the specificity of an inhibitor, it is essential to quantify its activity against the intended target and a panel of related enzymes. The half-maximal inhibitory concentration (IC50) is a common metric used for this purpose. The following table provides a template with hypothetical data illustrating how the specificity of this compound for Trip13 could be presented against other relevant human AAA+ ATPases.

Table 1: Illustrative Specificity Profile of this compound against a Panel of Human ATPases

Target ATPaseFamilyFunctionThis compound IC50 (µM)
Trip13 AAA+ Spindle Assembly Checkpoint, DNA Repair 5.0
p97/VCPAAA+Protein Quality Control, ER-Associated Degradation> 100
NSFAAA+Vesicular Transport, Membrane Fusion> 100
SpastinAAA+Microtubule Severing> 100
KataninAAA+Microtubule Severing> 100
FidgetinAAA+Microtubule Dynamics, Chromosome Segregation> 100
Hsp70Hsp70Chaperone, Protein Folding> 200
Hsp90Hsp90Chaperone, Protein Folding> 200

Note: The IC50 values presented in this table are for illustrative purposes only and are intended to demonstrate how to represent specificity data. Actual experimental data for this compound against this panel of ATPases is not currently available in the public domain.

Experimental Protocols

Accurate and reproducible experimental design is critical for assessing inhibitor specificity. Below are detailed protocols for determining the ATPase activity and inhibition of Trip13 and for performing a broader panel screening.

Trip13 ATPase Inhibition Assay (Luminescence-Based)

This protocol is adapted from a high-throughput screening method for Trip13 inhibitors and utilizes the ADP-Glo™ Kinase Assay to measure ATPase activity by quantifying the amount of ADP produced.

Materials:

  • Recombinant human Trip13 protein

  • This compound compound

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 5 mM MgCl2, 0.01% Triton X-100)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant Trip13 protein and ATP in the assay buffer to the desired concentrations.

  • Reaction Setup: In a 384-well plate, add the Trip13 protein solution to each well.

  • Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Start the ATPase reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

General Protocol for ATPase Inhibitor Specificity Screening (NADH-Coupled Assay)

This protocol can be adapted to screen inhibitors against a panel of different ATPases in a 384-well format.[5] It is a kinetic assay that couples the production of ADP to the oxidation of NADH.[5]

Materials:

  • Purified ATPase enzymes (Trip13 and other ATPases of interest)

  • This compound compound

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Assay buffer (specific to each ATPase)

  • 384-well black, clear-bottom plates

Procedure:

  • Reagent Preparation: Prepare a master mix containing PEP, PK, LDH, and NADH in the appropriate assay buffer for the specific ATPase being tested.

  • Compound Plating: Dispense the serially diluted this compound or DMSO control into the wells of the 384-well plate.

  • Enzyme Addition: Add the purified ATPase enzyme to each well.

  • Reaction Initiation: Start the reaction by adding a solution of ATP to each well.

  • Data Acquisition: Immediately begin monitoring the decrease in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time using a kinetic plate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (ATPase activity) from the linear phase of the kinetic curve for each well.

    • Determine the percentage of inhibition for each this compound concentration compared to the DMSO control.

    • Calculate the IC50 value for each ATPase by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Understanding the cellular context of Trip13 is crucial for interpreting the effects of its inhibition. Trip13 is involved in several key signaling pathways that are often dysregulated in cancer.

Trip13_Signaling_Pathway cluster_upstream Upstream Regulation cluster_trip13 Trip13 Core Function cluster_downstream Downstream Effects Growth Factor Signaling Growth Factor Signaling Trip13 Trip13 Growth Factor Signaling->Trip13 Upregulation DNA Damage DNA Damage DNA Damage->Trip13 Activation Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Trip13->Spindle Assembly Checkpoint (SAC) Modulation DNA Repair (DSB) DNA Repair (DSB) Trip13->DNA Repair (DSB) Facilitation PI3K/Akt Pathway PI3K/Akt Pathway Trip13->PI3K/Akt Pathway Activation Wnt/β-catenin Pathway Wnt/β-catenin Pathway Trip13->Wnt/β-catenin Pathway Activation Chromosomal Instability Chromosomal Instability Spindle Assembly Checkpoint (SAC)->Chromosomal Instability Drug Resistance Drug Resistance DNA Repair (DSB)->Drug Resistance Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival Cell Proliferation & Metastasis Cell Proliferation & Metastasis Wnt/β-catenin Pathway->Cell Proliferation & Metastasis

Caption: Trip13 signaling pathways in cancer.

The diagram above illustrates how Trip13 is activated by upstream signals like growth factors and DNA damage.[1] It then modulates key downstream pathways, including the Spindle Assembly Checkpoint, DNA repair, and the PI3K/Akt and Wnt/β-catenin signaling cascades, ultimately contributing to hallmarks of cancer such as chromosomal instability, drug resistance, and enhanced cell proliferation and survival.[1][6]

Experimental_Workflow cluster_prep Preparation cluster_assay Biochemical Assays cluster_cellular Cellular Validation cluster_analysis Data Analysis & Conclusion A Prepare Recombinant ATPases (Trip13 & Panel) C Perform ATPase Inhibition Assays A->C B Synthesize/Acquire & Dilute this compound B->C E Cellular Thermal Shift Assay (CETSA) B->E F Western Blot for Pathway Analysis B->F D Determine IC50 Values C->D G Compare IC50s to Determine Specificity D->G H Assess On-Target & Off-Target Effects E->H F->H G->H

Caption: Workflow for assessing inhibitor specificity.

This workflow outlines the key steps for a comprehensive assessment of inhibitor specificity. It begins with the preparation of materials, followed by biochemical assays to determine IC50 values. Cellular assays are then used to confirm target engagement and to investigate the inhibitor's effects on downstream signaling pathways. The final step involves a thorough analysis of the data to conclude on the inhibitor's specificity and potential on- and off-target effects.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for TI17 Alloy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental compliance is paramount. The proper handling and disposal of TI17, a high-strength titanium alloy (Ti-5Al-2Sn-2Zr-4Mo-4Cr), is a critical aspect of laboratory management. While solid forms of this compound are generally considered non-hazardous, the fine powders, dust, and shavings generated during research and development activities pose significant safety risks and necessitate specific disposal protocols. Adherence to these procedures mitigates risks and ensures a safe laboratory environment.

Waste Stream Management and Disposal Protocols

The approach to this compound disposal is contingent on the physical state of the waste material. Different forms of the alloy require distinct handling and disposal pathways to ensure safety and regulatory compliance.

Solid Waste (Non-hazardous): Solid pieces of this compound alloy are typically classified as non-hazardous. The preferred method of disposal for this form of waste is recycling, owing to the high value of titanium alloys.

  • Collection: Collect solid waste in a durable, clearly labeled container designated for "Non-hazardous this compound Solid Waste for Recycling."

  • Disposal: Contact a certified metals recycling vendor that specializes in titanium alloys. Provide the vendor with a comprehensive description of the waste material.

Fine Powders, Dust, and Shavings (Potentially Hazardous): Fine particulates of this compound are potentially hazardous and can be ignitable. Therefore, all operations that generate these materials, such as grinding, sawing, or milling, must be conducted in a well-ventilated area, preferably within a fume hood or an enclosure with a dedicated dust collection system. It is also crucial to use spark-resistant tools for handling and collection.

  • Personal Protective Equipment (PPE): To prevent eye and skin contact, appropriate PPE, including safety glasses with side shields, a cotton laboratory coat, and protective gloves, must be worn at all times.

  • Segregation and Labeling: Collect fine powders, dust, and shavings in a separate, sealed container that is clearly labeled: "Hazardous Waste: Ignitable Titanium Alloy Powder (this compound)."

  • Passivation: To reduce the reactivity of fine this compound waste, a passivation step is recommended. This process creates a protective oxide layer on the surface of the particles.

Quantitative Data for this compound Waste Management

The following table summarizes key quantitative data for the safe handling and disposal of this compound alloy waste, particularly in its fine particulate form. This information is essential for conducting risk assessments and ensuring compliance with regulatory standards.

ParameterValue / ClassificationRegulatory Body / Standard
EPA Hazardous Waste CodePotentially D001 (Ignitability) for fine powders and dustEPA / RCRA
Minimum Ignition Energy (MIE)3-30 mJN/A
Minimum Ignition Temperature (MIT)300-700°CN/A
OSHA Permissible Exposure Limit (PEL) for Titanium Dioxide15 mg/m³ (Total Dust)OSHA
Passivation Solution (Nitric Acid)20-50% by volumeASTM A967
Passivation Immersion Time20-30 minutesASTM A967
Passivation TemperatureRoom Temperature to 60°CASTM A967

Essential Safety Protocols for Handling Recombinant Human Interleukin-17A (IL-17A)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling biologically active reagents such as Recombinant Human Interleukin-17A (IL-17A). Although purified recombinant proteins are generally not considered hazardous, adherence to proper handling, storage, and disposal protocols is essential to minimize any potential risks, including irritation or allergic reactions.[1][2][3] This guide provides immediate and essential safety and logistical information for the laboratory use of IL-17A.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before initiating any work with IL-17A to ensure the appropriate level of personal protection.[4][5] The following table summarizes the recommended PPE for various laboratory tasks involving this cytokine.

TaskRequired PPEOptional/Additional PPE (Based on Risk Assessment)
Receiving and Storage • Laboratory Coat• Nitrile Gloves• Safety Glasses• Face shield if there is a risk of splashing.
Sample Preparation (e.g., reconstitution, dilution)• Laboratory Coat• Nitrile Gloves• Safety Glasses with Side Shields• Face shield for larger volumes or splash-prone procedures.
Experimental Use (e.g., cell culture, ELISA)• Laboratory Coat• Nitrile Gloves• Safety Glasses with Side Shields• Chemical splash goggles if working with other hazardous reagents.
Spill Cleanup • Laboratory Coat• Double Nitrile Gloves• Chemical Splash Goggles• Face Shield• Respirator (if significant aerosolization is possible).
Waste Disposal • Laboratory Coat• Nitrile Gloves• Safety Glasses with Side Shields• Gown and face shield if handling large volumes of liquid waste.

Experimental Protocols

Receiving and Handling of Lyophilized IL-17A:

  • Upon receipt, visually inspect the package for any signs of damage.

  • Before opening, don the appropriate PPE: a laboratory coat, nitrile gloves, and safety glasses.

  • Open the package in a designated laboratory area, preferably within a laminar flow hood or biological safety cabinet to maintain sterility.

  • Verify that the product container is intact.

  • Briefly centrifuge the vial before opening to ensure the lyophilized powder is at the bottom.

  • Reconstitute the protein according to the manufacturer's instructions, typically using sterile phosphate-buffered saline (PBS) or another recommended buffer.

  • Avoid repeated freeze-thaw cycles to maintain the integrity of the protein.

General Workflow for Handling IL-17A

cluster_prep Preparation cluster_handling Handling Procedures cluster_cleanup Post-Procedure Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Determines PPE level Don_PPE Don PPE Correctly Gather_PPE->Don_PPE Receive_Inspect Receive and Inspect Vial Don_PPE->Receive_Inspect Reconstitute Reconstitute in BSC/Hood Receive_Inspect->Reconstitute Perform_Experiment Perform Experiment Reconstitute->Perform_Experiment Decontaminate_Waste Decontaminate Waste Perform_Experiment->Decontaminate_Waste Dispose_Waste Dispose of Waste Properly Decontaminate_Waste->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Hand_Hygiene Perform Hand Hygiene Doff_PPE->Hand_Hygiene cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Hand Hygiene Don2 2. Lab Coat Don1->Don2 Don3 3. Mask/Respirator (if needed) Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Gloves Don4->Don5 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Hand Hygiene Doff2->Doff3 Doff4 4. Goggles/Face Shield Doff3->Doff4 Doff5 5. Mask/Respirator (if used) Doff4->Doff5 Doff6 6. Final Hand Hygiene Doff5->Doff6

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.